molecular formula C9H6FNO2 B1199956 5-Fluoroindole-2-carboxylic acid CAS No. 399-76-8

5-Fluoroindole-2-carboxylic acid

Cat. No.: B1199956
CAS No.: 399-76-8
M. Wt: 179.15 g/mol
InChI Key: WTXBRZCVLDTWLP-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBRZCVLDTWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192945
Record name 5-Fluoroindole-2-carboxylic acid
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Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

399-76-8
Record name 5-Fluoroindole-2-carboxylic acid
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Record name 5-Fluoroindole-2-carboxylic acid
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Record name 5-Fluoroindole-2-carboxylic acid
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Record name 5-fluoro-1H-indole-2-carboxylic acid
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Record name 5-Fluoroindole-2-carboxylic acid
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Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoroindole-2-carboxylic Acid: Properties, Synthesis, and Applications

This compound, with CAS number 399-76-8, stands as a cornerstone intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is deceptively simple, combining a bicyclic indole core, a fluorine atom at the 5-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups imparts a unique combination of reactivity, physicochemical properties, and biological relevance, making it a highly sought-after building block for the synthesis of complex bioactive molecules.[3][4]

This guide offers a comprehensive exploration of the core chemical properties of this compound. We will delve into its synthesis, spectroscopic signature, reactivity patterns, and its critical role in the development of therapeutic agents. The insights provided are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

PART 1: Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a firm grasp of its fundamental properties. The interplay between the indole nucleus, the electron-withdrawing fluorine atom, and the acidic carboxyl group defines the character of this compound.

Core Physicochemical Properties

The compound typically appears as a white to off-white or yellow-brown crystalline powder.[5][6][7] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆FNO₂[8][9]
Molecular Weight 179.15 g/mol [8][9]
Melting Point ~248-259 °C (with decomposition)[1][3]
Boiling Point ~422.2 °C (Predicted)[6]
pKa ~4.27 (Predicted)[6]
Appearance White to off-white/yellow-brown crystalline powder[5][6][7]
Solubility Solubility is pH-dependent. As a carboxylic acid, it has good solubility in water at certain pH levels but limited solubility in non-polar organic solvents.[2][5][2][5]

The fluorine atom at the C-5 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing the biological activity of its derivatives.[4] The carboxylic acid group at C-2 provides a crucial handle for synthetic modifications and can participate in key hydrogen bonding interactions with biological targets.[4][10]

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for the molecule's structure.

  • ¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton spectrum shows distinct signals. The acidic proton of the carboxylic acid is highly deshielded, appearing around 13.1 ppm, while the indole N-H proton appears around 11.9 ppm.[11] The aromatic protons on the benzene ring exhibit splitting patterns influenced by the fluorine atom, with characteristic J-coupling values (J(F-19, H) = 4.6 Hz and 9.8 Hz for adjacent protons).[11]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorptions corresponding to its functional groups. A broad peak for the O-H stretch of the carboxylic acid is expected in the 2500-3300 cm⁻¹ region. The N-H stretch of the indole ring typically appears around 3300-3500 cm⁻¹.[12] A very strong C=O stretching absorption for the carboxylic acid carbonyl is prominent around 1680-1710 cm⁻¹.[12]

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) at m/z 179.[9] A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). The primary fragmentation often involves the cleavage of the C-C bond to form a stable acylium ion (R-CO⁺).[12]

PART 2: Synthesis and Chemical Reactivity

The synthesis and derivatization of this compound are central to its application in research and development.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The most established and widely used method for constructing the indole core of this molecule is the Fischer Indole Synthesis.[13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[14][15]

The general mechanism proceeds as follows:

  • Hydrazone Formation : Reaction of a substituted phenylhydrazine with an aldehyde or ketone.

  • Tautomerization : The hydrazone isomerizes to its enamine form.

  • [11][11]-Sigmatropic Rearrangement : An acid-catalyzed rearrangement occurs, forming a di-imine intermediate.

  • Cyclization & Aromatization : The intermediate cyclizes and eliminates ammonia to yield the final aromatic indole ring.[14][15]

Caption: Fischer Indole Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate (Precursor)

Causality: This protocol first synthesizes the ethyl ester, which is a common strategy. The ester is typically easier to purify via chromatography or recrystallization than the free acid. The final carboxylic acid is then obtained by a simple hydrolysis (saponification) step.

  • Hydrazone Formation : In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium acetate to liberate the free hydrazine. To this solution, add ethyl pyruvate dropwise at room temperature. Stir the mixture for 1-2 hours until precipitation of the hydrazone is complete.

  • Cyclization : Filter the resulting phenylhydrazone and wash it with cold ethanol. The dried hydrazone is then added to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol) at 80-100 °C. The reaction is monitored by TLC until the starting material is consumed.

  • Workup and Purification : Cool the reaction mixture and pour it onto crushed ice. The precipitated solid, which is the crude ethyl 5-fluoroindole-2-carboxylate, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Trustworthiness: This protocol is based on a well-established, century-old reaction.[14] The progress can be reliably monitored by standard analytical techniques (TLC, LC-MS), and the product identity is confirmed by spectroscopic methods (NMR, IR).

Chemical Reactivity and Derivatization

The molecule's three key regions—the carboxylic acid, the indole nitrogen, and the C3 position—offer distinct opportunities for chemical modification.

Caption: Key reactivity sites on the this compound scaffold.

  • Reactions at the Carboxylic Acid (C2) : This is the most common site for derivatization. Standard coupling conditions (e.g., using HATU or EDC/HOBt) readily convert the acid to a wide range of amides, which are crucial for building larger drug-like molecules. Esterification can also be performed under acidic conditions with an alcohol.

  • Reactions at the Indole Nitrogen (N1) : The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This site is often protected during reactions targeting other parts of the ring.

  • Reactions at the C3 Position : The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic substitution reactions.[16] This allows for the introduction of various functional groups, although the presence of the deactivating carboxyl group at C2 may require forcing conditions.

PART 3: Applications in Medicinal Chemistry

This compound is a "privileged scaffold," meaning its core structure is recurrently found in compounds with high biological activity. It serves as a vital starting material for a multitude of therapeutic agents.[1][3][4][17]

Therapeutic AreaTarget/ApplicationReference(s)
Oncology Indoleamine 2,3-dioxygenase (IDO) inhibitors, Antitumor agents[1][3][17]
Infectious Diseases Fungicidal agents, Antibacterial agents, Hepatitis C Virus (HCV) NS3·4A protease inhibitors[1][3][17][18]
Inflammation/Immunology COX-2 inhibitors, Ligands for hFPRL1 (ALXR) receptor[17][18]
Cardiovascular Factor Xa inhibitors[1][17][18]
Neuroscience NMDA receptor antagonists (at the glycine site), D3 receptor antagonists[1][17][18]

The rationale for its widespread use is multi-faceted:

  • Bioisosterism : The indole N-H and the carboxylic acid C=O and O-H groups are excellent hydrogen bond donors and acceptors, mimicking peptide bonds and enabling strong interactions with protein active sites.

  • Fluorine's Role : The C5-fluoro substituent enhances metabolic stability by blocking a potential site of oxidation. Its high electronegativity can also modulate the pKa of the indole N-H and influence binding affinity.

  • Synthetic Tractability : As outlined, the molecule's functional groups provide reliable handles for synthetic elaboration, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][9][19]

  • Handling Recommendations : Always handle in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid breathing dust.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes provide a solid foundation for the design and creation of novel molecules. Its proven track record as a core component of numerous bioactive compounds solidifies its status as a privileged scaffold, promising continued relevance in the ongoing quest for new and improved therapeutics.

References

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Sources

Introduction: A Strategically Functionalized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8)

In the landscape of medicinal chemistry and organic synthesis, this compound (CAS No. 399-76-8) stands out as a pivotal intermediate and molecular fragment.[1][2][3] Its structure is deceptively simple, yet it combines three key features that make it exceptionally valuable for drug discovery: the privileged indole scaffold, the strategic placement of a fluorine atom, and the versatile reactivity of a carboxylic acid. This guide provides an in-depth analysis of its properties, synthesis, and critical applications for researchers, scientists, and drug development professionals.

The indole ring system is a cornerstone motif in a vast number of natural products and pharmaceuticals, recognized for its ability to participate in various biological interactions.[2][4] The true value of this specific compound, however, is unlocked by its functionalization. The carboxylic acid at the C-2 position serves as a reliable chemical handle, enabling a wide range of subsequent reactions such as amidation and esterification to build more complex molecular architectures.[2]

Perhaps most importantly, the fluorine atom at the C-5 position is a deliberate strategic choice in molecular design. Fluorine can act as a bioisostere for hydrogen, subtly altering steric and electronic properties to enhance binding affinity to biological targets.[5] Furthermore, its incorporation is a well-established tactic to block metabolic pathways, increasing the stability and bioavailability of a drug candidate.[2] For analytical purposes, the 19F atom provides a unique spectroscopic signature, making it an excellent probe for NMR-based screening and structural studies.[6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective use in a laboratory setting.

Key Properties Summary
PropertyValueSource(s)
CAS Number 399-76-8[8]
Molecular Formula C₉H₆FNO₂[8][9]
Molecular Weight 179.15 g/mol [8][9]
Appearance White to yellow or yellow-brown crystalline powder[1][10][11]
Melting Point ~259 °C (with decomposition)[1]
Boiling Point ~422.2 °C
pKa 4.27 ± 0.30 (Predicted)[12]
Purity Typically ≥98%[1][11]
Safety, Handling, and Storage

As a laboratory reagent, this compound requires careful handling in accordance with established safety protocols.

  • Hazard Identification : The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319).[8][10][13] Some suppliers also note that it may cause respiratory irritation (H335).[10]

  • Handling Recommendations : Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][13] After handling, thorough washing of hands and exposed skin is essential.[13]

  • Storage Conditions : It is recommended to store the compound at room temperature or under refrigerated conditions (2-8°C) in a tightly sealed container, often under an inert atmosphere to maintain stability.[12][14]

Synthesis Methodology: The Fischer Indole Pathway

While several methods exist for synthesizing the indole nucleus, the Fischer indole synthesis is a robust and widely cited pathway for preparing 5-fluoroindole derivatives due to its high yields and avoidance of heavy metal catalysts.[6] The process begins with commercially available starting materials and proceeds through a two-step sequence involving hydrazone formation and subsequent acid-catalyzed cyclization.

Step-by-Step Fischer Indole Synthesis Workflow
  • Hydrazone Formation : The synthesis commences with the reaction between 4-fluorophenylhydrazine and an ethyl pyruvate derivative. This condensation reaction forms the corresponding hydrazone intermediate.

  • Cyclization and Aromatization : The formed hydrazone is then subjected to acid catalysis (e.g., with methanesulfonic acid in ethanol), which induces a[1][1]-sigmatropic rearrangement followed by cyclization and loss of ammonia to yield the stable, aromatic indole ring system, specifically ethyl 5-fluoroindole-2-carboxylate.[6]

  • Saponification : The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in an aqueous ethanol solution, followed by acidic workup to protonate the carboxylate.[6]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product A 4-Fluorophenylhydrazine C Step 1: Condensation (Hydrazone Formation) A->C React B Ethyl Pyruvate B->C React D Step 2: Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) C->D Intermediate E Step 3: Saponification (Ester Hydrolysis) D->E Ethyl 5-fluoroindole- 2-carboxylate F This compound E->F

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Applications in Drug Discovery and Chemical Biology

The utility of this compound extends from its intrinsic biological activity to its primary role as a versatile synthetic intermediate for a multitude of therapeutic targets.

Inherent Biological Activity

The compound itself is not merely an inert building block; it has been identified as an antagonist of the NMDA (N-methyl-D-aspartate) receptor, specifically acting at the glycine co-agonist site.[3][14][15] This activity, which can raise the convulsive threshold, makes it a valuable tool compound for neuroscience research, particularly in areas like excitotoxicity.[14][15]

A Cornerstone Intermediate for Therapeutic Agents

The predominant application of this compound is as a precursor in the synthesis of a wide array of bioactive molecules. Its structure serves as a foundational scaffold that can be elaborated upon to target diverse biological pathways.

Therapeutic Area / Agent ClassTarget ExamplesSource(s)
Antitumor Agents Kinase Inhibitors, Apoptosis Inducers[1][2][14]
Enzyme Inhibitors IDO, COX-2, Factor Xa, EGFR, VEGFR[1][14][16][17]
Antimicrobial Agents Antibacterial and Fungicidal Compounds[1][2][14]
Antiviral Agents Influenza Virus, Hepatitis C Virus NS3·4A Protease[3]
CNS Agents Enantioselective D3 Receptor Antagonists[3]
Anti-inflammatory Agents Ligands for hFPRL1 (ALXR) Receptor[3]
Case Study: The Role of the Fluoroindole Scaffold in Kinase Inhibitors

The indole and oxindole cores are central to the design of numerous small-molecule kinase inhibitors.[16][17] A prominent clinical example that highlights the value of the 5-fluoro-oxindole moiety is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma and other cancers.[5][18] While Sunitinib's synthesis starts from the related 5-fluoroindolin-2-one, its development perfectly illustrates the strategic application of this scaffold.[5] Kinase inhibitors like Sunitinib function by competing with ATP at the enzyme's active site, thereby blocking the phosphorylation cascade that drives tumor growth and angiogenesis (the formation of new blood vessels).[18]

Kinase_Inhibition_Pathway cluster_cell Cell Membrane RTK Growth Factor Receptor (RTK) (e.g., VEGFR, PDGFR) ADP ADP + P RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK:f0 Inhibitor Kinase Inhibitor (e.g., Sunitinib) Inhibitor->RTK:f0 Binds to ATP pocket Blocked Blocked ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Blocked->Downstream

Caption: Mechanism of action for a Receptor Tyrosine Kinase (RTK) inhibitor.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target.[19] this compound is an exemplary fragment. Its molecular weight is low, yet it possesses key features—a hydrogen bond donor (N-H), a hydrogen bond acceptor/anion (carboxylate), an aromatic system, and a lipophilic fluorinated ring—that can be used to probe different pockets of a target protein.

The fluorine atom is especially advantageous in FBDD, as ¹⁹F NMR spectroscopy is a highly sensitive and efficient primary screening method that can rapidly detect the binding of fluorinated fragments to a target protein, even at low concentrations.[7][20]

FBDD_Workflow cluster_methods Optimization Strategies A 1. Fragment Library (Containing 5-Fluoroindole- 2-carboxylic acid) B 2. Biophysical Screening (e.g., 19F NMR, SPR, ITC) A->B C 3. Hit Identification (Weak but efficient binding confirmed) B->C D 4. Hit-to-Lead Optimization (Structure-Guided Design) C->D E Lead Compound (Improved Potency & Properties) D->E F Fragment Growing D->F G Fragment Linking D->G H Fragment Merging D->H

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed molecular tool. The convergence of a privileged indole scaffold, the metabolic and binding advantages conferred by a fluorine atom, and the synthetic flexibility of a carboxylic acid group makes it an indispensable asset in modern drug discovery. Its proven utility as a starting material for diverse therapeutic agents, from kinase inhibitors to CNS modulators, and its emerging role in advanced techniques like fragment-based screening underscore its lasting importance. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and potential is key to unlocking the next generation of innovative therapeutics.

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A Senior Application Scientist's Guide to 5-Fluoroindole-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Indole Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, 5-Fluoroindole-2-carboxylic acid (CAS No: 399-76-8) has emerged as a cornerstone intermediate.[1] Its utility is not merely incidental; it stems from a deliberate combination of structural features. The indole core is a privileged scaffold, prevalent in a multitude of bioactive natural products and pharmaceuticals. The carboxylic acid at the 2-position provides a versatile synthetic handle for amide coupling, esterification, or other derivatizations.[2] Crucially, the fluorine atom at the 5-position imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are often sought after in drug design.[2]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its synthesis, characterization, and critical applications, thereby offering a field-proven perspective for its effective utilization in research and development.

Core Physicochemical & Structural Properties

A precise understanding of a compound's properties is the foundation of its successful application. This compound is typically a yellow-brown crystalline powder.[1][3] Its key identifiers and quantitative data are summarized below for rapid reference.

PropertyValueSource
Molecular Weight 179.15 g/mol [4][5]
Molecular Formula C₉H₆FNO₂[4]
CAS Number 399-76-8
Melting Point 259 °C (with decomposition)[1][3]
Appearance Yellow-brown crystalline powder[3]
Purity (Typical) ≥98%[1][6]
InChI Key WTXBRZCVLDTWLP-UHFFFAOYSA-N[7]
SMILES OC(=O)c1cc2cc(F)ccc2[nH]1

Synthesis Protocol: Base-Mediated Hydrolysis

A common and efficient route to this compound is the saponification (base-mediated hydrolysis) of its corresponding ethyl ester, ethyl 5-fluoroindole-2-carboxylate. This method is favored for its high yield and straightforward purification.

Causality Behind the Protocol:

The choice of a strong base like sodium hydroxide is critical for cleaving the stable ester bond. The reaction is heated under reflux to provide the necessary activation energy and ensure the reaction proceeds to completion in a reasonable timeframe. Subsequent acidification is a pivotal step; it protonates the sodium carboxylate salt formed in situ, converting it back to the neutral carboxylic acid, which is significantly less soluble in the aqueous medium, causing it to precipitate out for easy collection.

Step-by-Step Experimental Methodology:
  • Reagent Preparation: A solution of sodium hydroxide (e.g., 96% NaOH) is prepared in a mixed solvent system of methanol and water.

  • Reaction Setup: Ethyl 5-fluoroindole-2-carboxylate is dissolved in the prepared alkaline solution in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: The reaction mixture is heated to reflux and maintained for approximately 1 hour.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After completion, the solution is cooled to approximately 50 °C. Slowly, a 10% hydrochloric acid solution is added dropwise to adjust the pH to 3-4.[3] This step must be done carefully to control the precipitation and avoid excessive heat generation.

  • Precipitation and Isolation: The acidified solution is cooled completely (e.g., in an ice bath) to maximize the precipitation of the product.

  • Purification: The precipitate is collected by vacuum filtration. The resulting solid is the target compound, this compound, typically obtained in high yield (>95%) and purity (>96% by HPLC).[3]

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_product Final Product Ester Ethyl 5-fluoroindole- 2-carboxylate Reflux Heat at Reflux (~1 hour) Ester->Reflux Base NaOH in MeOH/H2O Base->Reflux Acidify Cool & Acidify (10% HCl, pH 3-4) Reflux->Acidify Hydrolysis Filter Filter & Collect Precipitate Acidify->Filter Precipitation Product 5-Fluoroindole-2- carboxylic acid Filter->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. Each technique provides a layer of validation, confirming a different aspect of the molecule's integrity.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. An assay of ≥98.0% is a common standard for this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide the definitive structural fingerprint of the molecule, confirming the connectivity of atoms within the indole ring and the presence of the fluorine substituent.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, ensuring it matches the theoretical value of 179.15 g/mol .[4][7]

Logical Flow of Compound Characterization

Characterization_Flow cluster_analysis Analytical Validation Synthesis Synthesized Crude Product Purification Purification (Filtration) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC NMR Structural Elucidation (NMR) Purification->NMR MS Molecular Weight (MS) Purification->MS Confirmation Confirmed Structure & Purity HPLC->Confirmation NMR->Confirmation MS->Confirmation

Caption: Logical workflow for the analytical validation of the final product.

Key Applications in Drug Discovery & Research

The structural attributes of this compound make it a valuable precursor for a wide range of biologically active molecules.[2] It serves as a key building block in the synthesis of:

  • Antitumor and Fungicidal Agents [1][3][5]

  • Antibacterial Agents [1][3]

  • Enzyme Inhibitors: Including inhibitors of Indoleamine 2,3-dioxygenase (IDO) and Factor Xa.[1][3][5]

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold is a promising framework for developing novel antiretroviral drugs.[8][9][10]

A particularly well-documented application is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site.[3][5] This activity makes it a valuable tool for neuroscience research, particularly in studies related to excitotoxicity and anticonvulsive pathways.[5]

Mechanism of Action: NMDA Receptor Antagonism

NMDA_Antagonism cluster_ligands Receptor NMDA Receptor Glutamate Site Glycine Site Channel Ion Channel (Closed) Receptor->Channel Gating Activation Channel Activation (Ca²⁺ Influx) Glutamate Glutamate Glutamate->Receptor:glu Binds Glycine Glycine Glycine->Receptor:gly Binds Antagonist 5-Fluoroindole- 2-carboxylic acid Antagonist->Receptor:gly BLOCKS

Caption: this compound blocking the NMDA receptor's glycine site.

Safety, Handling, and Storage

As with any laboratory reagent, proper handling of this compound is paramount. It is classified with the following hazards:

  • H315: Causes skin irritation.[4][11]

  • H319: Causes serious eye irritation.[4][11]

  • H335: May cause respiratory irritation.[12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11][12] Use in a well-ventilated area or under a chemical fume hood.[12][13]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[11][13]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[12][13] For eye contact, rinse cautiously with water for several minutes.[12][13] If inhaled, move the person to fresh air.[12][13]

  • Storage: Store at room temperature in a dry, well-ventilated place with the container tightly closed.[5][13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its robust synthesis, well-defined properties, and diverse applicability in creating high-value compounds, from enzyme inhibitors to neurological agents, solidify its importance in the modern research laboratory. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to leverage its full potential in accelerating discovery.

References

  • The Role of this compound in Modern Drug Discovery. DC Fine Chemicals. [Link]
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  • This compound: A Versatile Building Block for Organic Synthesis. DC Fine Chemicals. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

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A Comprehensive Technical Guide to 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-fluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, physicochemical properties, synthesis methodologies, key applications, and essential safety protocols.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound commonly referred to as 5-fluoroindole-2-carboxylic acid is 5-fluoro-1H-indole-2-carboxylic acid [1][2]. The "1H" designation is crucial for specifying the position of the hydrogen atom on the nitrogen within the indole ring system, adhering to systematic nomenclature standards.

IdentifierValue
IUPAC Name 5-fluoro-1H-indole-2-carboxylic acid[1][2]
CAS Number 399-76-8[2][3]
EC Number 206-919-5[3][4]
Molecular Formula C₉H₆FNO₂[2]
Molecular Weight 179.15 g/mol [3]
SMILES C1=CC2=C(C=C1F)C=C(N2)C(=O)O[1][2]
InChIKey WTXBRZCVLDTWLP-UHFFFAOYSA-N[1][3]

Physicochemical Properties

This compound typically presents as a white to light yellow or light orange crystalline powder[2]. Understanding its physical and chemical characteristics is paramount for its application in synthesis and biological assays.

PropertyValue
Appearance White to light yellow/orange powder/crystal[2]
Melting Point 248-259 °C (decomposes)[3]
Boiling Point 422.20 °C (Predicted)
Purity Typically >98.0% (HPLC)[2]

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound can be approached through several established routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and overall cost-effectiveness. Two prominent methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. The general workflow involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the context of our target molecule, this involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 4-fluorophenylhydrazine 4-Fluorophenylhydrazine hydrazone Hydrazone Intermediate 4-fluorophenylhydrazine->hydrazone Reaction with Ethyl Pyruvate ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone ethyl_ester Ethyl 5-fluoroindole- 2-carboxylate hydrazone->ethyl_ester Acid-Catalyzed Cyclization final_product 5-Fluoroindole- 2-carboxylic Acid ethyl_ester->final_product Hydrolysis

Caption: Fischer Indole Synthesis Workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: 4-Fluorophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol. This condensation reaction typically proceeds at room temperature to yield the corresponding hydrazone.

  • Cyclization: The formed hydrazone is then subjected to an acid catalyst, commonly polyphosphoric acid (PPA) or a Lewis acid, and heated. This induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring, yielding ethyl 5-fluoroindole-2-carboxylate[1].

  • Hydrolysis: The final step involves the saponification of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired this compound.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers an alternative and often high-yielding route, particularly advantageous in industrial settings due to the accessibility of substituted 2-nitrotoluenes. The key steps involve the formation of an enamine followed by reductive cyclization.

Leimgruber_Batcho_Synthesis cluster_reactants Starting Material cluster_intermediates Key Steps cluster_product Product nitrotoluene Substituted 2-Nitrotoluene Derivative enamine Enamine Formation nitrotoluene->enamine Reaction with DMFDMA/Pyrrolidine indole Reductive Cyclization enamine->indole Reduction (e.g., Raney-Ni, H₂) final_product Substituted Indole indole->final_product Further Modification (if necessary) Applications cluster_bioactivity Direct Biological Activity cluster_synthesis Synthetic Precursor For: Core This compound NMDA NMDA Receptor Antagonist (Glycine Site) Core->NMDA Xa Factor Xa Inhibitors Core->Xa Antitumor Antitumor Agents Core->Antitumor Antifungal Fungicidal Agents Core->Antifungal COX2 COX-2 Inhibitors Core->COX2 IDO IDO Inhibitors Core->IDO Antiviral Antiviral Agents Core->Antiviral

Caption: Key Application Areas of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key identifier. Expected signals include peaks corresponding to the carboxylic acid proton (~13.1 ppm), the indole NH proton (~11.93 ppm), and distinct signals for the aromatic protons on the indole ring system, showing characteristic couplings with the fluorine atom.[5]

  • ¹³C NMR: The carbon spectrum provides complementary information on the carbon skeleton of the molecule.[2]

  • IR Spectroscopy: Infrared spectroscopy will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, and the C=O stretch of the carbonyl group.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant.

Hazard Identification (GHS Classification):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4][6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][6]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A NIOSH-approved N95 dust mask should be used when handling the powder to avoid inhalation.[3][4][7]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust.[4][7] Eyewash stations and safety showers should be readily accessible.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion during weighing and transfer.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at room temperature.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention if irritation persists.[4][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][6][7]

    • Ingestion: Rinse mouth with water and seek medical attention.[4][7]

Conclusion

5-Fluoro-1H-indole-2-carboxylic acid is a compound of considerable scientific and pharmaceutical importance. Its well-defined role as an NMDA receptor antagonist and its versatility as a synthetic intermediate underscore its value in the pursuit of novel therapeutics. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is fundamental for its effective and safe utilization in research and development.

References

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synthesis of 5-Fluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoroindole-2-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No: 399-76-8) stands as a pivotal structural motif and a versatile building block in modern medicinal chemistry.[1][2] Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the strategic placement of a fluorine atom at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[2] The carboxylic acid moiety at the 2-position serves as a reactive handle for diverse chemical transformations, enabling its incorporation into more complex molecular architectures.

This unique combination of features makes this compound an intermediate of high value for the synthesis of a wide array of bioactive molecules, including antitumor agents, enzyme inhibitors (such as IDO and Factor Xa inhibitors), and novel antibacterial and antifungal compounds.[1][3] Furthermore, it has been identified as an antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, highlighting its potential in neuroscience research.[4]

This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the mechanistic underpinnings and practical considerations essential for researchers in organic synthesis and drug development. We will dissect established methodologies like the Fischer and Reissert indole syntheses, offering a comparative analysis to inform strategic decisions in the laboratory.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic view of this compound reveals several logical disconnections that lead to common, commercially available starting materials. The most prevalent strategies involve forming the indole ring system as the key synthetic step. The two primary approaches, the Fischer and Reissert syntheses, dictate the choice of precursors.

G cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis Target This compound Fischer_Intermediate Hydrazone Intermediate Target->Fischer_Intermediate C-C & C-N bond formation Reissert_Intermediate Ethyl 5-Fluoro-2-nitrophenylpyruvate Target->Reissert_Intermediate Reductive Cyclization Fischer_Precursors 4-Fluorophenylhydrazine + Pyruvic Acid Fischer_Intermediate->Fischer_Precursors Condensation Reissert_Precursors 4-Fluoro-2-nitrotoluene + Diethyl Oxalate Reissert_Intermediate->Reissert_Precursors Condensation

Caption: Workflow of the Fischer Indole Synthesis mechanism.

Experimental Protocol: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

While the direct use of pyruvic acid is possible, the synthesis is often performed with its ethyl ester, ethyl pyruvate, to yield ethyl 5-fluoroindole-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. This approach can sometimes offer better yields and easier purification. A representative procedure is outlined below. [5] Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol.

  • Add a stoichiometric equivalent of sodium acetate to neutralize the hydrochloride salt and liberate the free hydrazine base.

  • To this solution, add one equivalent of ethyl pyruvate dropwise at room temperature.

  • Stir the mixture for 1-2 hours. The hydrazone product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Indolization (Cyclization)

  • The prepared hydrazone is added to a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice, though other acids like sulfuric acid, zinc chloride, or boron trifluoride can also be used. [6][7]2. Heat the mixture, typically between 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The crude ethyl 5-fluoroindole-2-carboxylate will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove the acid catalyst, and dry.

Step 3: Saponification (Hydrolysis)

  • Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux until the reaction is complete (TLC monitoring).

  • Cool the solution and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to a pH of ~2-3.

  • The this compound will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

ParameterCondition/ReagentRationale/Causality
Hydrazine 4-FluorophenylhydrazineProvides the benzene ring and one nitrogen for the indole core. The fluorine at the para-position directs the cyclization.
Carbonyl Ethyl PyruvateReacts with the hydrazine to form the necessary hydrazone and provides the carbons for the pyrrole ring, including the C2-carboxylate.
Catalyst Polyphosphoric Acid (PPA)Acts as both a Brønsted acid catalyst and a dehydrating agent, promoting the key rearrangement and elimination steps. [8]
Temperature 80-120 °CProvides the activation energy required for the-[6][6]sigmatropic rearrangement, which is typically the rate-limiting step.
Hydrolysis NaOH or KOHSaponifies the ethyl ester to the corresponding carboxylate salt, which precipitates as the free acid upon acidification.

Table 1. Key Parameters for the Fischer Indole Synthesis of this compound.

Part 3: The Reissert Indole Synthesis: An Alternative Pathway

The Reissert synthesis provides a powerful alternative for preparing indole-2-carboxylic acids, especially when the required arylhydrazines for the Fischer synthesis are unstable or difficult to access. [9][10]This method begins with an ortho-nitrotoluene derivative, which undergoes condensation with diethyl oxalate followed by a reductive cyclization. [9][11]

Mechanistic Deep Dive

The Reissert synthesis is a two-stage process:

  • Condensation: 4-Fluoro-2-nitrotoluene is deprotonated at the methyl group by a strong base, typically potassium ethoxide, which has been shown to be more effective than sodium ethoxide. [9][10]The resulting carbanion acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate in a Claisen condensation. This forms ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (an α-keto ester). [12]2. Reductive Cyclization: The nitro group of the keto ester intermediate is reduced to an amine. Common reducing agents include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). [9][11][13]The newly formed aniline nitrogen then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic indole ring. [12][14]

Caption: Workflow of the Reissert Indole Synthesis.

Experimental Protocol: Synthesis via Reissert Method

A generalized protocol for the synthesis is as follows:

Step 1: Condensation

  • Prepare a solution of potassium ethoxide in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add a solution of 4-fluoro-2-nitrotoluene and diethyl oxalate in absolute ethanol dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. A precipitate of the potassium salt of the pyruvate product usually forms.

  • The salt can be isolated by filtration and washed with anhydrous ether.

Step 2: Reductive Cyclization and Hydrolysis

  • The isolated potassium salt (or the crude reaction mixture) is dissolved or suspended in glacial acetic acid.

  • Zinc dust is added portion-wise while maintaining the temperature below 40-50 °C with external cooling. The reduction is exothermic.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated until the reaction is complete (TLC monitoring).

  • The reaction mixture is filtered to remove excess zinc and inorganic salts.

  • The filtrate is poured into a large volume of ice water, causing the ethyl 5-fluoroindole-2-carboxylate to precipitate.

  • The crude ester is collected, washed with water, and can be saponified to the final carboxylic acid product as described in Step 3 of the Fischer synthesis protocol.

ParameterCondition/ReagentRationale/Causality
Starting Material 4-Fluoro-2-nitrotolueneThe ortho-nitro group is essential for the final reductive cyclization step. The methyl group provides the nucleophilic carbon for the initial condensation.
Base Potassium Ethoxide (KOEt)A strong base required to deprotonate the benzylic methyl group, initiating the Claisen condensation. [9]
Reducing Agent Zinc / Acetic AcidA classic and cost-effective combination for the reduction of an aromatic nitro group to an amine in an acidic medium, which facilitates the subsequent cyclization. [10]
Solvent Ethanol, Acetic AcidEthanol is the solvent for the condensation, while acetic acid is the solvent and proton source for the reductive cyclization.

Table 2. Key Parameters for the Reissert Indole Synthesis.

Part 4: Comparative Analysis and Strategic Choice

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials Arylhydrazine, Ketone/Aldehydeortho-Nitrotoluene, Oxalate Ester
Key Transformation -[6][6]Sigmatropic RearrangementReductive Cyclization
Atom Economy Generally higher; fewer steps if hydrazine is available.Lower; involves reduction of a nitro group.
Versatility Very broad scope for various substitutions on both rings.Primarily yields 2-carboxyindoles. Substituent tolerance can be limited by the reduction step.
Challenges Availability/stability of substituted hydrazines. Potential for regioisomeric mixtures with unsymmetrical ketones. [15]Harsh conditions for reduction may not be compatible with sensitive functional groups.
Applicability to Target Excellent. 4-Fluorophenylhydrazine is readily available. The route is direct and well-established. [5]Viable. 4-Fluoro-2-nitrotoluene is a common starting material. Provides a good alternative if hydrazine route fails.

Table 3. Comparison of Fischer and Reissert Syntheses.

For the synthesis of this compound, the Fischer indole synthesis is often the preferred method due to its directness and the commercial availability of the required 4-fluorophenylhydrazine precursor. However, the Reissert synthesis remains a robust and valuable alternative.

Part 5: Purification, Characterization, and Safety

Purification

The final product, this compound, is typically a yellow to off-white powder. [1][16]The primary method for purification is recrystallization , often from an ethanol/water or acetic acid/water mixture. If significant colored impurities are present, treatment with activated carbon may be necessary. For highly pure material required for pharmaceutical applications, column chromatography on silica gel may be employed, though this is less common for the final carboxylic acid.

Characterization
  • Melting Point: Approximately 248-259 °C (with decomposition). [1]- ¹H NMR: Expected signals include aromatic protons on the indole ring system and a broad singlet for the carboxylic acid proton and the N-H proton.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 179.15 g/mol . [17]

Safety and Handling

This compound is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before handling. [17][18]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [17]- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [19]All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation. - First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [18] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [18] - Inhalation: Move person to fresh air. [18]- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [3]

Conclusion

The synthesis of this compound is a well-understood process achievable through robust and classical organic reactions. The Fischer indole synthesis represents the most direct and commonly utilized route, leveraging readily available starting materials. The Reissert synthesis offers a reliable alternative, particularly valuable when the corresponding hydrazine is not accessible. A thorough understanding of the mechanisms, reaction conditions, and safety protocols detailed in this guide empowers researchers to confidently and efficiently produce this critical intermediate, accelerating the journey of drug discovery and development.

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5-Fluoroindole-2-carboxylic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Indole Scaffolds

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into this framework has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of indole-based molecules. The introduction of a fluorine atom, as seen in 5-fluoroindole-2-carboxylic acid, can significantly enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby increasing bioavailability.[1][2] This guide provides an in-depth technical overview of this compound as a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, reactivity, and application, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

This compound is a yellow-brown crystalline powder. A summary of its key physical and spectroscopic properties is provided below.

PropertyValueReference(s)
CAS Number 399-76-8[3]
Molecular Formula C₉H₆FNO₂[3]
Molecular Weight 179.15 g/mol [3]
Melting Point 259 °C (decomposes)[4]
Appearance Yellow-brown crystalline powder[4]
¹H NMR (DMSO-d₆, ppm) δ 13.1 (s, 1H, COOH), 11.93 (s, 1H, NH), 7.48 (dd, J=9.8, 4.6 Hz, 1H, H4), 7.44 (dd, J=8.8, 4.4 Hz, 1H, H7), 7.14-7.12 (m, 2H, H3, H6)[5]
¹³C NMR (DMSO-d₆, ppm) δ 162.7 (C=O), 158.4 (d, J=234.5 Hz, C5), 133.2 (C7a), 128.0 (C3a), 121.2 (d, J=10.4 Hz, C7), 112.9 (d, J=9.5 Hz, C4), 111.9 (d, J=25.8 Hz, C6), 104.9 (d, J=4.5 Hz, C3), 101.9 (C2)[6]
¹⁹F NMR (CDCl₃, ppm) δ -100.22 (relative to CFCl₃)[7]

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process: the Fischer indole synthesis to create the ethyl ester precursor, followed by alkaline hydrolysis.

Step 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

The Fischer indole synthesis is a classic and robust method for constructing the indole ring system.[8] In this step, 4-fluorophenylhydrazine is condensed with ethyl pyruvate in an acidic medium to yield ethyl 5-fluoroindole-2-carboxylate.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Fluorophenylhydrazine Intermediate1 Hydrazone Formation Reactant1->Intermediate1 Condensation Reactant2 Ethyl Pyruvate Reactant2->Intermediate1 Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Acid Catalysis Intermediate3 Cyclization & Aromatization Intermediate2->Intermediate3 Loss of NH₃ Product Ethyl 5-Fluoroindole-2-carboxylate Intermediate3->Product Hydrolysis cluster_reactant Reactant cluster_process Process cluster_product Product Reactant Ethyl 5-Fluoroindole-2-carboxylate Process Alkaline Hydrolysis (e.g., NaOH, EtOH/H₂O) Reactant->Process Product This compound Process->Product EAS_Regioselectivity cluster_reactant Reactant cluster_electrophile Electrophile (E+) cluster_products Potential Products Reactant This compound Product_C3 C3-Substituted (Major) Reactant->Product_C3 Major Pathway Product_C4 C4-Substituted (Minor) Reactant->Product_C4 Minor Pathway Product_C6 C6-Substituted (Minor) Reactant->Product_C6 Minor Pathway Electrophile E⁺ Electrophile->Product_C3 Electrophile->Product_C4 Electrophile->Product_C6 Amide_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 This compound Intermediate1 Activated Ester Formation Reactant1->Intermediate1 Reactant2 Amine (R-NH₂) Intermediate2 Nucleophilic Attack by Amine Reactant2->Intermediate2 Reagent1 HATU Reagent1->Intermediate1 Reagent2 Base (e.g., DIPEA) Reagent2->Intermediate1 Intermediate1->Intermediate2 Product 5-Fluoroindole-2-carboxamide Intermediate2->Product

Sources

The Biological Versatility of 5-Fluoroindole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of 5-Fluoroindole-2-carboxylic acid, a compound of significant interest in modern drug discovery. We will delve into its primary mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist, its role as a versatile scaffold for the synthesis of diverse therapeutic agents, and detailed protocols for evaluating its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated indole.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS: 399-76-8) is a heterocyclic compound featuring an indole core functionalized with a fluorine atom at the 5-position and a carboxylic acid at the 2-position.[1][2] This specific arrangement of functional groups imparts unique physicochemical properties that make it a highly valuable building block in medicinal chemistry.[3] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

While it possesses intrinsic biological activity, its primary utility lies in its role as a key intermediate for the synthesis of a wide array of bioactive molecules, including antitumor, fungicidal, and antibacterial agents, as well as specific enzyme inhibitors.[1][3][5]

Primary Biological Activity: Antagonism of the NMDA Receptor Glycine Site

The most well-characterized intrinsic biological activity of this compound is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist site.[5][6][7]

The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] For the receptor to be activated, two distinct events must occur: the binding of the primary agonist, glutamate, and the binding of a co-agonist, typically glycine or D-serine, to a separate modulatory site on the GluN1 subunit.[8] The binding of the co-agonist is an absolute requirement for the ion channel to open.[3]

Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, Huntington's disease, and Alzheimer's disease.[6][9] Therefore, targeted antagonism of the NMDA receptor is a key therapeutic strategy.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the glycine binding site.[5][6][7] By occupying this site, it prevents the binding of the endogenous co-agonists (glycine or D-serine), thereby inhibiting the opening of the NMDA receptor ion channel even in the presence of glutamate. This reduces the influx of calcium and mitigates excitotoxic neuronal damage.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Ion Channel State Receptor GluN1 Subunit Glycine Site GluN2 Subunit Glutamate Site Glutamate Glutamate Glutamate->Receptor:glutamate_site Binds Channel_Open Channel Open (Ca²+ Influx) Glutamate->Channel_Open Activation Glycine Glycine Glycine->Receptor:glycine_site Binds Glycine->Channel_Open Activation FICA 5-Fluoroindole- 2-carboxylic acid FICA->Receptor:glycine_site Blocks Channel_Closed Channel Closed (No Ion Flow) FICA->Channel_Closed Inhibition

Caption: Mechanism of NMDA receptor antagonism by this compound.

A Versatile Scaffold for Diverse Therapeutic Applications

The true power of this compound lies in its adaptability as a chemical scaffold. Its indole ring, carboxylic acid group, and fluorine atom provide multiple points for chemical modification, enabling the generation of libraries of compounds with diverse biological activities.

Scaffold Core This compound Antitumor Antitumor Agents Core->Antitumor Derivatization Fungicidal Fungicidal Agents Core->Fungicidal Derivatization Antibacterial Antibacterial Agents Core->Antibacterial Derivatization IDO_Inhibitors IDO Inhibitors Core->IDO_Inhibitors Derivatization FactorXa_Inhibitors Factor Xa Inhibitors Core->FactorXa_Inhibitors Derivatization COX2_Inhibitors COX-2 Inhibitors Core->COX2_Inhibitors Derivatization Influenza_Inhibitors Influenza Virus Inhibitors Core->Influenza_Inhibitors Derivatization AlphaGlucosidase_Inhibitors α-Glucosidase Inhibitors Core->AlphaGlucosidase_Inhibitors Derivatization

Caption: this compound as a central scaffold for diverse bioactive molecules.

Enzyme Inhibition

Derivatives of this compound have been developed as potent inhibitors of several key enzymes:

  • Indoleamine 2,3-dioxygenase (IDO): IDO is an important target in cancer immunotherapy.[1][5]

  • Factor Xa: A critical enzyme in the coagulation cascade, making its inhibitors effective anticoagulants.[1][7]

  • Cyclooxygenase-2 (COX-2): A well-known target for anti-inflammatory drugs.[7]

  • Influenza Virus Proteins: The parent compound itself has been shown to inhibit the replication of the influenza virus by interfering with the synthesis of viral proteins and nucleic acids.[10]

Case Study: 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors

A compelling example of the therapeutic potential of this scaffold is found in the development of α-glucosidase inhibitors for the management of type 2 diabetes. While not direct derivatives of this compound, the closely related 5-fluoro-2-oxindole has been used to synthesize a series of potent α-glucosidase inhibitors.[11][12] These compounds prevent the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[9]

Table 1: α-Glucosidase Inhibitory Activities of Selected 5-Fluoro-2-oxindole Derivatives

CompoundIC₅₀ (µM)Inhibition Type
3d 56.87 ± 0.42Mixed
3f 49.89 ± 1.16Mixed
3i 35.83 ± 0.98Mixed
Acarbose (Reference) 569.43 ± 43.72Competitive
Data synthesized from references[9][11][12].

The significantly lower IC₅₀ values of the synthesized derivatives compared to the reference drug, acarbose, highlight the potential of the fluorinated indole scaffold in developing novel anti-diabetic agents.[11][12]

Experimental Protocols for Biological Evaluation

To facilitate research and development efforts, we provide detailed methodologies for assessing the key biological activities of this compound and its derivatives.

Protocol: NMDA Receptor Glycine Site Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor.

Rationale: This assay quantifies the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that specifically binds to the glycine site. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is a measure of its binding affinity.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]glycine or another suitable radioligand for the glycine site

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a series of microcentrifuge tubes, add the assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]glycine), and varying concentrations of the test compound.

  • Incubation: Add the prepared brain membranes to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value.

Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibitory activity of compounds against α-glucosidase.

Rationale: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will reduce this rate.

Assay_Workflow start Start step1 Prepare reaction mixture: - Phosphate buffer - α-Glucosidase solution - Test compound (or vehicle) start->step1 step2 Pre-incubate at 37°C for 10 min step1->step2 step3 Add pNPG substrate to initiate reaction step2->step3 step4 Incubate at 37°C for 20 min step3->step4 step5 Add Na₂CO₃ to stop the reaction step4->step5 step6 Measure absorbance at 405 nm step5->step6 end Calculate % Inhibition and IC₅₀ step6->end

Caption: Workflow for the α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, α-glucosidase solution, and the test compound at various concentrations. For the control, add a vehicle (e.g., DMSO) instead of the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the pNPG substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding Na₂CO₃ solution to each well.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a compound with significant dual value in drug discovery. Its intrinsic activity as an NMDA receptor antagonist at the glycine site provides a foundation for the development of neuroprotective agents. Perhaps more importantly, its structure serves as a privileged scaffold, enabling medicinal chemists to synthesize a vast range of derivatives with potent and specific activities against various therapeutic targets, from enzymes involved in cancer and inflammation to microbial and viral proteins. The detailed protocols provided herein offer a validated starting point for researchers to explore and harness the full biological potential of this versatile molecule and its analogs.

References

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  • ChEMBL. Compound: this compound (CHEMBL23507). [Link]
  • National Institutes of Health. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
  • ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
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A Technical Guide to 5-Fluoroindole-2-carboxylic Acid: A Competitive Antagonist of the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 5-Fluoroindole-2-carboxylic acid, a key research compound within the indole-2-carboxylate class of molecules. It acts as a selective and competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. We will explore the fundamental structure and function of the NMDA receptor, detail the precise mechanism of action by which this compound exerts its inhibitory effects, and place it within the context of its chemical class through a structure-activity relationship analysis. Furthermore, this document furnishes detailed, field-proven experimental protocols for the in vitro and in vivo characterization of this compound, including radioligand binding assays, electrophysiological analysis, and in vivo efficacy models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a tool to probe NMDA receptor function and as a scaffold for potential therapeutic development.

The NMDA Receptor: A Primer on Structure and Co-Agonist Function

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that plays a central role in excitatory neurotransmission throughout the central nervous system.[1] Functional NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[2][3] This subunit composition dictates the receptor's biophysical and pharmacological properties.

A unique and defining feature of the NMDA receptor is its requirement for the simultaneous binding of two different agonists for activation—a phenomenon known as obligatory co-agonism.[4] While the principal neurotransmitter, glutamate, binds to the GluN2 subunits, a co-agonist, which is typically glycine or D-serine, must bind to the GluN1 subunits.[4][5] Only when both the glutamate and glycine binding sites are occupied does the receptor undergo the conformational change necessary to open its associated ion channel.[6] At resting membrane potential, this channel is also blocked by a magnesium ion (Mg²⁺), which is only expelled upon depolarization of the neuron. This dual control—by both ligand binding and voltage—makes the NMDA receptor a sophisticated molecular coincidence detector, crucial for synaptic plasticity, learning, and memory.[3]

Figure 1: NMDA Receptor Structure & Co-Agonist Activation cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_activation Activation Sequence GluN1_A GluN1 channel Ion Channel (Mg²⁺ Block) GluN2_A GluN2 GluN2_B GluN2 GluN1_B GluN1 Depolarization Neuronal Depolarization channel->Depolarization Mg²⁺ Expelled Glutamate Glutamate Glutamate->GluN2_A Binds Glutamate->GluN2_B Binds Activation Channel Opens Glycine Glycine (Co-Agonist) Glycine->GluN1_A Binds Glycine->GluN1_B Binds Depolarization->Activation

NMDA Receptor Structure & Co-Agonist Activation

Mechanism of Action: Competitive Inhibition at the Glycine Site

This compound is classified as a competitive antagonist of the NMDA receptor.[7][8] Its mechanism of action is not directed at the primary glutamate binding site nor the ion channel itself, but rather at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[9][10]

As a competitive antagonist, this compound possesses a molecular structure that allows it to bind reversibly to the same site as the endogenous co-agonists glycine and D-serine. By occupying this site, it physically prevents the co-agonists from binding.[9] Consequently, even if the neuron is depolarized and glutamate is present in the synapse, the NMDA receptor cannot undergo the necessary conformational change to open its ion channel. The antagonism can be overcome by increasing the concentration of the agonist (glycine), which is a hallmark of competitive inhibition.[9]

This mode of action is therapeutically significant. By modulating the receptor's activation threshold rather than blocking it outright, glycine site antagonists are hypothesized to dampen excessive NMDA receptor activity—a key factor in excitotoxicity seen in stroke, epilepsy, and neurodegenerative diseases—while potentially preserving baseline physiological function, thus offering a wider therapeutic window compared to non-competitive channel blockers.[11][12]

Figure 2: Mechanism of Competitive Antagonism cluster_normal Normal Activation cluster_antagonism Competitive Antagonism Glycine_N Glycine Site_N Glycine Site (on GluN1) Glycine_N->Site_N Binds Channel_N Channel Opens Site_N->Channel_N Activation Antagonist 5-Fluoroindole- 2-carboxylic acid Site_A Glycine Site (on GluN1) Antagonist->Site_A Binds & Blocks Glycine_A Glycine Glycine_A->Site_A Binding Prevented Channel_A Channel Remains Closed Site_A->Channel_A No Activation Figure 3: Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Rat Brain Homogenization B Centrifugation & Washing A->B C Membrane Resuspension B->C D Combine Membranes, [³H]Ligand & Test Compound C->D E Incubate to Equilibrium D->E F Vacuum Filtration E->F G Scintillation Counting F->G H Calculate IC₅₀ G->H I Calculate Ki via Cheng-Prusoff H->I

Workflow for Radioligand Binding Assay
Protocol: Electrophysiological Analysis of Functional Antagonism
  • Objective: To confirm that this compound functionally inhibits NMDA receptor activity and to verify its competitive mechanism of action.

  • Scientific Rationale: While binding assays confirm target engagement, they do not describe the functional consequence. Electrophysiology directly measures the ion flow through the receptor channel, providing definitive proof of antagonism. A Schild analysis, which involves generating agonist dose-response curves in the presence of the antagonist, is the gold standard for differentiating competitive from non-competitive mechanisms. [9]* Methodology:

    • System Preparation: Use Xenopus laevis oocytes injected with cRNA for GluN1 and a GluN2 subunit (e.g., GluN2A). This creates a homogenous population of recombinant NMDA receptors for clean pharmacological analysis.

    • Recording Setup: Perform two-electrode voltage-clamp (TEVC) recordings. Clamp the oocyte membrane potential at a negative holding potential (e.g., -70 mV).

    • Control Dose-Response: Perfuse the oocyte with a solution containing a fixed, saturating concentration of glutamate and increasing concentrations of glycine to generate a baseline glycine dose-response curve. Measure the peak inward current at each glycine concentration.

    • Antagonist Application: After a washout period, pre-incubate the oocyte with a fixed concentration of this compound.

    • Test Dose-Response: Repeat the glycine dose-response curve measurement in the continued presence of the antagonist.

    • Data Analysis: Plot the current responses against the logarithm of glycine concentration for both conditions (with and without antagonist). A competitive antagonist will cause a parallel rightward shift of the dose-response curve with no change in the maximum response. [9]The magnitude of this shift can be used in a Schild regression to calculate the antagonist's affinity (pA₂ value).

Figure 4: Expected Schild Analysis Outcome Y_axis NMDA Receptor Current (% Max) Y_axis->origin X_axis Log [Glycine] origin->X_axis A Control B + Antagonist p1->p2 p2->p3 p2->q2 Parallel Rightward Shift q1->q2 q2->q3

Expected Schild Analysis Outcome
Protocol: In Vivo Anticonvulsant Efficacy Model
  • Objective: To determine if this compound is active in a living organism and can produce a physiological effect consistent with NMDA receptor antagonism, such as raising the seizure threshold.

  • Scientific Rationale: This experiment tests whether the compound has sufficient bioavailability and brain penetration to engage its target in vivo and produce a functional outcome. Antagonists of the NMDA receptor-associated glycine site are known to have anticonvulsant properties. [7]* Methodology:

    • Animal Dosing: Administer this compound (or vehicle control) to groups of mice or rats via an appropriate route (e.g., intraperitoneal, i.p.). Test a range of doses to determine a dose-response relationship.

    • Pre-treatment Time: Allow a set amount of time to pass between drug administration and seizure induction to account for drug absorption and distribution to the brain (e.g., 30-60 minutes).

    • Seizure Induction: Induce seizures using a chemical convulsant like pentylenetetrazol (PTZ), which is administered at a dose known to reliably cause clonic or tonic-clonic seizures in control animals.

    • Observation: Observe the animals for a fixed period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizure (using a standardized scoring system). An effective anticonvulsant will increase the latency to seizure or prevent seizures altogether in a dose-dependent manner.

    • Data Analysis: Analyze the data to determine the dose of this compound that protects 50% of the animals from seizures (the ED₅₀).

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of NMDA receptor physiology and pathology. As a competitive antagonist of the glycine co-agonist site, it allows for the nuanced modulation of NMDA receptor activity. The detailed protocols provided herein offer a robust framework for its characterization, from molecular binding to functional antagonism and in vivo activity. While this specific molecule serves primarily as a research compound, the broader class of indole-2-carboxylates represents a promising scaffold for the development of novel therapeutics aimed at treating a range of neurological disorders characterized by glutamate excitotoxicity, including ischemic brain injury, epilepsy, and neuropathic pain. [11][13]Future research will likely focus on optimizing the pharmacokinetic properties of this chemical class to produce drug candidates with improved brain penetrance and metabolic stability, paving the way for potential clinical applications.

References

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  • Hood, W. F., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed.
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  • Gray, N. M., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. PubMed.
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  • Corpéchot, C., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. PubMed.
  • Quan, J., et al. (2023). GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models. Clarivate.
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  • ResearchGate. (n.d.). ChemInform Abstract: Novel Indole-2-carboxylates as Ligands for the Strychnine-Insensitive N-Methyl-D-aspartate-Linked Glycine Receptor. ResearchGate.
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  • Gonda, X., et al. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindole-2-carboxylic acid is a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the fluorine substituent can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Accurate structural elucidation is paramount in the synthesis and application of its derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing its unique spectral features.

Principles of ¹H NMR Spectroscopy Applied to this compound

The ¹H NMR spectrum of this compound is defined by the chemical environment of its protons. The electron-withdrawing nature of the carboxylic acid group and the fluorine atom, combined with the aromaticity of the indole ring, results in a characteristic dispersion of signals. The key factors influencing the spectrum are:

  • Chemical Shift (δ) : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the electron density around the proton. Electron-withdrawing groups, such as the carboxylic acid and fluorine, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3][4] Conversely, electron-donating effects increase shielding and move signals to a lower chemical shift (upfield).

  • Spin-Spin Coupling (J-Coupling) : The interaction between the magnetic moments of neighboring non-equivalent protons, transmitted through the bonding electrons, leads to the splitting of NMR signals.[5] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule. In this compound, we observe both proton-proton (H-H) and proton-fluorine (H-F) couplings.[6][7]

  • Integration : The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

Predicted ¹H NMR Spectral Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound, based on available database information and fundamental NMR principles. The numbering convention used for the indole ring is standard.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH~13.1Broad Singlet-
NH ~11.93Broad Singlet-
H-4~7.48Doublet of Doublets (dd)ortho J(H4-H6) ≈ 4.6 Hz, meta J(H4-F) ≈ 4.6 Hz
H-7~7.44Doublet of Doublets (dd)ortho J(H7-H6) ≈ 8.8 Hz, para J(H7-F) ≈ 0.5-1 Hz
H-3~7.14Singlet (or very fine doublet)J(H3-NH) often not resolved
H-6~7.12Doublet of Doublet of Doublets (ddd)ortho J(H6-H7) ≈ 8.8 Hz, meta J(H6-F) ≈ 9.8 Hz, meta J(H6-H4) ≈ 2.3 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.[8]

Detailed Spectral Analysis

Labile Protons (COOH and NH):

The protons of the carboxylic acid (COOH) and the indole nitrogen (NH) are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[8][9] This exchange typically results in broad singlet signals at the downfield end of the spectrum, around 13.1 ppm for the COOH proton and 11.93 ppm for the NH proton.[10] Their broad nature is a key identifying feature. The integration of these signals would each correspond to one proton.

Aromatic Protons (H-3, H-4, H-6, and H-7):

The protons on the indole ring exhibit characteristic splitting patterns due to both H-H and H-F coupling.

  • H-3: This proton is on the five-membered pyrrole ring and is adjacent to the carboxylic acid group. It typically appears as a singlet or a very finely split multiplet around 7.14 ppm.[10] Any coupling to the NH proton is often not resolved due to the rapid exchange of the NH proton.

  • H-4, H-6, and H-7: These protons are on the benzene ring and their signals are more complex due to multiple coupling interactions.

    • H-4: Located ortho to the fluorine atom, its signal is expected to be a doublet of doublets around 7.48 ppm.[10] It will be split by the meta-coupled H-6 proton and the through-bond coupling with the fluorine atom.

    • H-7: This proton is situated meta to the fluorine atom. Its signal is anticipated to be a doublet of doublets around 7.44 ppm, arising from coupling to the ortho H-6 proton and a smaller para coupling to the fluorine atom.[10]

    • H-6: This proton is coupled to H-4, H-7, and the fluorine atom, resulting in the most complex signal, a doublet of doublet of doublets, around 7.12 ppm.[10] The largest splitting will be from the ortho-coupled H-7, followed by the meta-coupling to the fluorine, and the smallest splitting from the meta-coupled H-4.

Visualization of Coupling Interactions:

G H4 H-4 H6 H-6 H4->H6 J(meta) F5 F-5 H4->F5 J(ortho, 3JHF) H7 H-7 H6->H7 J(ortho) H6->F5 J(meta, 4JHF) H3 H-3 NH NH H3->NH J(vicinal)

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

Given that this compound can be sparingly soluble in some common NMR solvents, careful preparation is crucial.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve many carboxylic acids.[11] Deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a few drops of DMSO-d₆ can also be considered.

  • Sample Concentration: Aim for a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[12] For sparingly soluble samples, gentle warming or sonication in a secondary vial before transferring to the NMR tube can aid dissolution.[12]

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is essential to filter the sample solution into a clean, dry NMR tube. This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a very small amount (less than 1%) to the sample.

Caption: Workflow for ¹H NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition:

The following are general guidelines for setting up a modern NMR spectrometer for ¹H NMR acquisition. Specific commands may vary depending on the instrument manufacturer and software.

  • Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the deuterium signal from the solvent should be used to "lock" the magnetic field, ensuring its stability throughout the experiment.

  • Shimming: The magnetic field homogeneity should be optimized by a process called shimming. Automated shimming routines are available on most modern spectrometers.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient. For quantitative analysis, a longer relaxation delay is necessary.[4]

    • Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the expected range of chemical shifts.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing proton) is required.[4]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (upright and symmetrical).

  • Baseline Correction: The baseline of the spectrum should be corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration: The relative areas of the signals are determined through integration.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of chemical shifts, coupling constants, and the influence of the fluorine and carboxylic acid substituents allows for a complete and unambiguous assignment of all proton signals. By following a robust experimental protocol, researchers can acquire high-quality spectra that are essential for reaction monitoring, quality control, and the characterization of novel derivatives in the pursuit of new therapeutic agents.

References

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13).
  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.).
  • Aromatic Hydrogens and Electron Withdrawing Groups - AK Lectures. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21).
  • FLOURINE COUPLING CONSTANTS. (n.d.).
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. (n.d.).
  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Ch 13 - Coupling - University of Calgary. (n.d.).
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC. (2023, August 31).
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (n.d.).
  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.).
  • Why is proton coupling through bonds and how does this affect identical protons? (2014, November 2).
  • The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds | Journal of the American Chemical Society. (n.d.).
  • NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - RSC Publishing. (n.d.).
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. (n.d.).
  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).
  • This compound | C9H6FNO2 | CID 1820 - PubChem. (n.d.).
  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Ch 13 - Coupling - University of Calgary. (n.d.).

Sources

Foundational Principles: Decoding the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 5-Fluoroindole-2-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the principles and practices for acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. This molecule, an antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor, is a key heterocyclic compound in medicinal chemistry, making its unambiguous structural characterization paramount.

The indole ring is a privileged scaffold in drug discovery. Its ¹³C NMR spectrum is characterized by nine distinct carbon signals. Understanding the electronic environment of the parent indole is the first step toward interpreting its substituted derivatives. The pyrrole-like portion of the ring is electron-rich, while the benzene portion behaves more like a typical aromatic ring. The chemical shifts of indole itself provide a baseline for comparison.[1]

The introduction of substituents dramatically alters the electronic landscape and, consequently, the ¹³C chemical shifts. For this compound, two key functional groups dictate the final appearance of the spectrum: a fluorine atom at position C-5 and a carboxylic acid at C-2.

The Influence of the C-2 Carboxylic Acid Group

The carboxylic acid group at the C-2 position is an electron-withdrawing group. Its presence significantly deshields the directly attached C-2, causing a substantial downfield shift. This effect also extends to other carbons in the pyrrole ring, albeit to a lesser extent. The carbonyl carbon (C=O) of the carboxylic acid itself will appear far downfield, typically in the 160-185 ppm range, which is characteristic for this functional group.[2]

The Dominant Effect of C-5 Fluorine Substitution

Fluorine substitution on an aromatic ring introduces profound and predictable changes to the ¹³C NMR spectrum. The most significant effect is the large, direct, one-bond coupling (¹JCF) between the fluorine and the carbon to which it is attached (C-5). This coupling constant is typically very large, often exceeding 200 Hz, resulting in a distinct doublet for the C-5 signal in a standard proton-decoupled ¹³C NMR spectrum.[3][4]

Furthermore, fluorine exerts its influence through space and across multiple bonds, leading to smaller but observable two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings. These long-range couplings are invaluable for confirming assignments of adjacent and meta carbons. The interpretation of these complex splitting patterns is a critical aspect of analyzing fluorinated compounds.[3]

Experimental Protocol: Acquiring High-Fidelity Data

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocols represent a self-validating system for achieving reliable and reproducible results.

Sample Preparation Workflow

The primary objective is to create a homogenous, particle-free solution of sufficient concentration. Due to the inherently low sensitivity of the ¹³C nucleus, a relatively concentrated sample is required.[5][6]

Methodology:

  • Mass Determination: Accurately weigh 50-100 mg of this compound. This quantity is generally sufficient for obtaining a spectrum with a good signal-to-noise ratio in a reasonable timeframe.[5][7]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indole carboxylic acids due to its high polarity and ability to form hydrogen bonds, aiding dissolution. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are other potential options.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8] Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Filtration and Transfer: To prevent magnetic field distortions caused by suspended particles, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[6] The final sample height in the tube should be between 4.0 and 5.0 cm.[8]

  • Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., ethanol or isopropanol) to remove any contaminants.[6][8]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d6) weigh->dissolve Add Solvent filter 3. Filter into Tube (Glass Wool Pipette) dissolve->filter Transfer clean 4. Clean & Cap Tube filter->clean Finalize

Fig. 1: Standardized workflow for NMR sample preparation.
Data Acquisition Protocol

This protocol outlines standard parameters for a proton-decoupled ¹³C NMR experiment.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE), such as 'zgpg30' on a Bruker system.[9]

    • Spectral Width (SW): Set a spectral width of approximately 240 ppm, centered around 120 ppm, to ensure all carbon signals, from aliphatic to carbonyl, are captured.[9]

    • Acquisition Time (AQ): Typically ~1.0-1.5 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is standard, but may be increased for quaternary carbons if quantitative analysis is needed.

    • Number of Scans (NS): This is highly dependent on sample concentration. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

Spectral Analysis of this compound

The complete assignment of the ¹³C NMR spectrum requires a systematic evaluation of chemical shifts and C-F coupling constants. The data presented in Table 1 is based on empirical data and established substituent effects.[9][10]

Table 1: ¹³C NMR Chemical Shift and Coupling Constant Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F Coupling)Coupling Constant (JCF, Hz)
C=O~163Singlet (or narrow triplet)-
C-5~158Doublet¹JCF ≈ 235-245
C-7a~137Singlet-
C-2~132Singlet (or narrow doublet)⁴JCF ≈ 2-4
C-3a~128Doublet³JCF ≈ 10-12
C-4~112Doublet²JCF ≈ 25-30
C-6~110Doublet²JCF ≈ 25-30
C-7~107Doublet³JCF ≈ 5-7
C-3~105Doublet⁴JCF ≈ 4-6

Note: Chemical shifts are referenced to a standard (e.g., TMS or solvent peak) and can vary slightly based on solvent and concentration.

Detailed Peak Assignments
  • C=O (~163 ppm): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield as a sharp singlet.

  • C-5 (~158 ppm): This signal is readily identifiable as a large doublet due to the direct one-bond coupling to fluorine (¹JCF). The significant downfield shift is a direct result of the electronegativity of the attached fluorine.

  • C-7a (~137 ppm): This quaternary carbon is a bridgehead atom and typically appears as a sharp singlet in the aromatic region.

  • C-2 (~132 ppm): Deshielded by the attached carboxylic acid group. Any coupling to fluorine would be over four bonds and likely small or unresolved.

  • C-3a (~128 ppm): This second quaternary bridgehead carbon is coupled to fluorine over three bonds (³JCF), resulting in a clear doublet with a coupling constant around 10-12 Hz.

  • C-4 & C-6 (~112 & ~110 ppm): These two carbons are ortho to the fluorine-bearing C-5. They both exhibit significant two-bond coupling (²JCF) in the range of 25-30 Hz, appearing as distinct doublets. Their chemical shifts are very close and may require 2D NMR for unambiguous assignment.

  • C-7 (~107 ppm): This carbon is meta to the fluorine and shows a smaller three-bond coupling (³JCF) of approximately 5-7 Hz.

  • C-3 (~105 ppm): This carbon is part of the electron-rich pyrrole ring and is coupled to the fluorine over four bonds, resulting in a small doublet.

Fig. 2: Visualization of C-F coupling constants in this compound.

Advanced Techniques for Unambiguous Assignment

While one-dimensional ¹³C NMR provides a wealth of information, complete and unambiguous assignment, especially for closely resonating signals like C-4 and C-6, often requires two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[11][12] It is invaluable for identifying all protonated carbons (C-3, C-4, C-6, C-7) and distinguishing them from quaternary carbons (C-2, C-3a, C-5, C-7a, C=O), which will be absent from the spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two and three bonds.[11][12] For example, the proton at C-4 will show a correlation to C-3, C-5, and C-7a, definitively confirming their relative positions. This is the gold standard for piecing together the carbon skeleton.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of substituent effects and coupling phenomena, allows for the complete assignment of all nine carbon atoms. The characteristic large one-bond C-F coupling at C-5 and the smaller, long-range couplings to adjacent carbons serve as powerful diagnostic tools. When combined with meticulous experimental technique and, where necessary, advanced 2D NMR experiments, ¹³C NMR provides an unequivocal confirmation of the molecular structure, an essential requirement in the fields of chemical research and drug development.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377.
  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR.
  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • PubChem. (n.d.). Indole-2-carboxylic acid.
  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[¹³C NMR] - Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • LibreTexts Chemistry. (n.d.). ¹³C NMR Chemical Shift Table.

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A Senior Scientist's Guide to Sourcing 5-Fluoroindole-2-carboxylic Acid: From Supplier Vetting to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of a starting material is the bedrock of successful discovery and manufacturing campaigns. 5-Fluoroindole-2-carboxylic acid (CAS No. 399-76-8), a pivotal building block in modern medicinal chemistry, is no exception. Its fluorinated indole scaffold is a gateway to novel therapeutics, including antitumor agents, enzyme inhibitors, and antibacterials.[1][2][3] However, sourcing this reagent requires more than a simple catalog order; it demands a rigorous, science-led approach to supplier qualification and material verification.

This guide provides an in-depth technical framework for navigating the commercial landscape of this compound. It moves beyond a mere list of vendors to equip you with the rationale and methodologies for ensuring the quality, consistency, and reliability of this critical raw material.

The Commercial Landscape: Key Suppliers and Considerations

The market for this compound is served by a range of suppliers, from large, well-established chemical houses to more specialized manufacturers. Each presents different advantages, whether in scale, documentation, or specialized grades. Below is a comparative table of prominent commercial sources.

SupplierTypical Purity/GradeKey Offerings & Notes
Sigma-Aldrich (Merck) ≥99%[2]Extensive documentation (CoA, SDS), strong global distribution, suitable for research and early development.[2]
Thermo Fisher Scientific ≥98%[4][5]Multiple brands (Alfa Aesar, Acros Organics), various pack sizes, reliable for academic and industrial R&D.[4][5][6]
TCI Chemicals >98.0% (HPLC & Titration)[7]Strong focus on organic synthesis reagents, provides detailed purity analysis.[7]
Biosynth Research GradeOffers custom synthesis and manufacturing services, beneficial for scaling up projects.[8]
GoldBio Research Grade[3]Provides detailed Certificates of Analysis with NMR and water content data.[2][3]
Santa Cruz Biotechnology Research GradePrimarily focused on reagents for life science research.[9]
Oakwood Chemical Research GradeSpecializes in fluorine-containing compounds and other niche building blocks.[10]
BLD Pharm Research Use OnlyOffers a wide range of heterocyclic building blocks for chemical synthesis.
Pharmaffiliates Reference Standards[11]Supplier of pharmaceutical reference standards, including for related compounds.[11]

The Core of Quality: A Self-Validating Protocol for Material Acceptance

For drug development professionals, accepting a batch of raw material is a critical control point. The trustworthiness of a supplier is validated by the quality of their material, which must be independently verifiable. A robust quality control (QC) protocol is therefore not just a checklist, but a self-validating system.

The Certificate of Analysis (CoA): Your First Line of Scrutiny

A comprehensive CoA is the first indicator of a reputable supplier. It should move beyond a simple purity statement and provide data from specific analytical tests. A high-quality CoA for this compound will typically include the following:

  • Identity Confirmation: Verification that the material is indeed this compound.

  • Purity Assessment: Quantitative measurement of the compound's purity, typically by HPLC.

  • Structural Confirmation: Spectroscopic data to confirm the chemical structure.

  • Residual Solvent/Water Content: Measurement of volatile impurities.

Essential Analytical Methods: The "Why" Behind the "How"

Understanding the purpose of each analytical technique is crucial for interpreting the CoA and, if necessary, for in-house verification.

Objective: To confirm the identity, purity, and structural integrity of a supplied batch of this compound.

Methodologies:

  • Identity & Structure Verification (NMR Spectroscopy):

    • Technique: ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

    • Causality: NMR is the gold standard for structural elucidation. ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR is uniquely critical for this molecule to confirm the presence and environment of the fluorine atom.[2] The spectra should correspond to the assigned structure.[2]

    • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Acquire spectra on a 400 MHz or higher spectrometer. Compare the chemical shifts and coupling constants to a reference spectrum or literature values.[1] The characteristic signals in the aromatic region and the absence of significant unassigned peaks are key indicators of identity and purity.

  • Purity Assessment (High-Performance Liquid Chromatography - HPLC):

    • Technique: Reversed-Phase HPLC with UV detection (e.g., at 214 nm).[3]

    • Causality: HPLC is a powerful quantitative technique for separating the main compound from non-volatile impurities. By measuring the area of the main peak relative to the total area of all peaks, a precise purity value (area %) can be determined.[7]

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid) is a common starting point.[3]

    • Column: C18 reverse-phase column.[3]

    • Procedure:

      • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

      • Inject a small volume (e.g., 5-10 µL) onto the column.

      • Run the gradient method and monitor the chromatogram.

      • Calculate the area percentage of the main peak. A purity of ≥98.0% is a common specification.[4][7]

  • Water Content (Karl Fischer Titration):

    • Technique: Coulometric or Volumetric Karl Fischer Titration.

    • Causality: Water can act as an impurity, affecting reaction stoichiometry and potentially promoting degradation. This method is highly specific and accurate for quantifying water content. A typical specification is ≤1.0%.[2]

  • Identity Confirmation (FT-IR Spectroscopy):

    • Technique: Fourier-Transform Infrared Spectroscopy.

    • Causality: FT-IR provides a molecular "fingerprint" by identifying characteristic functional group vibrations (e.g., N-H, C=O, C-F). The resulting spectrum should correspond to the reference spectrum for the compound.[2]

Supplier Qualification: A Risk-Based Workflow

For long-term supply chain stability, especially in a regulated GxP environment, a formal supplier qualification process is mandatory. This process integrates risk management to ensure that suppliers can consistently meet quality standards.[4][8][10]

The workflow below illustrates a typical risk-based approach to qualifying a new supplier for a critical raw material like this compound.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Risk Assessment & Evaluation cluster_2 Phase 3: Approval & Monitoring A Identify Potential Suppliers (e.g., Sigma, TCI, Thermo) B Request Technical Documents (CoA, SDS, Spec Sheet) A->B C Initial Document Review (Purity, Specs, Test Methods) B->C D Perform Risk Assessment (Impact on Final Product Quality) C->D Proceed if Specs Meet Requirements E Supplier Questionnaire (QMS, Mfg. Process, Change Control) D->E F Sample Request & In-House QC Testing E->F G On-Site or Remote Audit (For High-Risk Suppliers) F->G Proceed if Sample Passes QC H Establish Quality Agreement G->H I Approve Supplier & Add to ASL H->I J Ongoing Monitoring (Batch-to-Batch Consistency, Performance) I->J

Caption: A risk-based workflow for qualifying a new raw material supplier.

Field Insights: Potential Impurities and Stability

Expertise in Action: Beyond standard QC tests, an experienced scientist considers the synthetic route to anticipate potential impurities. The Fischer and Leimgruber-Batcho indole syntheses are common routes.[12] Potential process-related impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Dehalogenated Species: Loss of the fluorine atom during certain reaction steps, such as catalytic hydrogenation.[13]

  • Polymeric Byproducts: Strongly acidic conditions used in some indole syntheses can lead to polymerization or tar formation.[14][15]

Handling and Storage: Indole-carboxylic acids should be handled with care. They are typically stable under normal conditions but should be stored in a cool, dry, and well-ventilated place, protected from light.[5][16][17] Incompatible materials include strong bases and oxidizing agents.[16]

By integrating a deep understanding of the material's chemistry with a structured, risk-based approach to sourcing, researchers and developers can build a secure and reliable supply chain for this compound, ensuring the integrity and success of their scientific endeavors.

References

  • The Role of this compound in Modern Drug Discovery. Google Vertex AI Search.
  • This compound 99 399-76-8 - Sigma-Aldrich. Sigma-Aldrich.
  • Buy this compound Industrial Grade from Hangzhou Royalchem Co.,LTD. ECHEMI.
  • 399-76-8|this compound|BLD Pharm. BLD Pharm.
  • This compound | CAS 399-76-8 | SCBT. Santa Cruz Biotechnology.
  • This compound | 399-76-8 | FF10357 - Biosynth. Biosynth.
  • This compound - GoldBio. GoldBio.
  • CAS RN 399-76-8 | Fisher Scientific. Fisher Scientific.
  • This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • This compound: A Versatile Building Block for Organic Synthesis. Google Vertex AI Search.
  • This compound - Oakwood Chemical. Oakwood Chemical.
  • This compound | 399-76-8 - TCI Chemicals. TCI Chemicals.
  • This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • CAS No : 399-76-8 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates.
  • 5-Fluoroindole-2-carboxylicacid CAS:399-76-8 - XINDAO. XINDAO.
  • This compound | CAS 399-76-8 | Tocris Bioscience. Tocris Bioscience.
  • This compound, 98+% - Fisher Scientific. Fisher Scientific.
  • Identification and synthesis of impurities formed during sertindole preparation - PMC. National Center for Biotechnology Information.
  • This compound(399-76-8) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • Supplier Qualification: Definition, Process, and Guidelines - SimplerQMS. SimplerQMS.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm. BLD Pharm.
  • Synthesis and Chemistry of Indole. Unknown Source.
  • Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. Unknown Source.
  • Supplier Qualification - Ensuring High Quality Suppliers - PharmOut. PharmOut.
  • Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. Diva Portal.

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An In-depth Technical Guide to the Safe Handling and Use of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Fluoroindole-2-carboxylic acid, a crucial building block in modern drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS No. 399-76-8) is a heterocyclic compound featuring an indole core structure, a fluorine atom at the 5-position, and a carboxylic acid group at the 2-position.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[3] Its applications in pharmaceutical research are extensive, serving as a precursor for the development of antitumor, fungicidal, and antibacterial agents, as well as enzyme inhibitors for targets like 2,3-dioxygenase (IDO) and Factor Xa.[1][2]

The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Furthermore, this compound is known to act as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[3][4] This biological activity underscores the importance of understanding its pharmacological and toxicological properties when handling the compound.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and associated hazards of this compound is fundamental to its safe handling.

PropertyValueSource(s)
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance White to cream to yellow or yellow-brown powder or crystalline powder[5]
Melting Point 259 °C (decomposes)
Solubility Information on solubility is not consistently reported. It is described as highly soluble in water by some sources, while others state it is insoluble.[6] It is advisable to perform solubility tests in the desired solvent system.
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[7][8]

Hazard Statement Summary:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Due to its irritant properties, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Biological Activity and Toxicological Considerations

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as an antagonist at the glycine co-agonist site of the NMDA receptor.[3][4] NMDA receptors are critical for excitatory synaptic transmission in the central nervous system. By blocking the glycine site, this compound can inhibit the action of the NMDA receptor, thereby modulating neurotransmission.[4] This mechanism of action is the basis for its use in neuroscience research and as a starting point for the development of drugs targeting neurological and psychiatric disorders.

Toxicological Profile

While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, its hazard classification as a skin, eye, and respiratory irritant necessitates careful handling.[7][8] The toxicological properties have not been fully investigated.[8]

Inference from Structurally Related Compounds:

  • Indole Derivatives: The indole scaffold is present in many biologically active compounds. While some indole derivatives have shown promise in treating various diseases, others can exhibit toxicity.[9]

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, which often leads to high metabolic stability. However, the metabolism of some fluorinated compounds can release fluoride ions, which can be toxic at high concentrations.[8] It is also important to consider that the thermal decomposition of fluoropolymers can produce hazardous substances.[10]

Given the lack of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution and to minimize all potential routes of exposure.

Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe storage and for preventing hazardous reactions in the laboratory.

  • Incompatible Materials: The most commonly cited incompatibility is with strong oxidizing agents .[8] Reactions with strong oxidizers can be vigorous and may produce heat, toxic gases, or fire. Specific examples of strong oxidizing agents to avoid include, but are not limited to, nitric acid, potassium permanganate, and chromic acid. While specific reaction products with this compound are not documented, the indole ring is susceptible to oxidation.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances. Based on its elemental composition, these could include:

    • Nitrogen oxides (NOx)

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)

    • Gaseous hydrogen fluoride (HF)[8] Hydrogen fluoride is a highly toxic and corrosive gas. Therefore, any procedure involving heating this compound to high temperatures should be conducted in a well-ventilated chemical fume hood.

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safe handling protocols and the consistent use of appropriate PPE are paramount to minimizing exposure risks.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder, including weighing and dissolution, should be performed in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilated Balance Enclosure: For highly accurate weighing where the airflow of a standard fume hood may cause fluctuations, a ventilated balance enclosure or a glove box is a suitable alternative.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen should be followed at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove, especially when handling larger quantities. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

  • Body Protection: A fully fastened laboratory coat should be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: From Weighing to Solution

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.

Risk Assessment Workflow

Before commencing any work with this compound, a thorough risk assessment should be conducted.

Caption: A logical workflow for risk assessment before handling this compound.

Protocol for Weighing Solid this compound
  • Preparation: Don all required PPE (safety goggles, lab coat, double gloves). Ensure the chemical fume hood is functioning correctly.

  • Designated Area: Designate a specific area within the fume hood for weighing. Cover the work surface with disposable bench paper.

  • Tare the Container: Place a suitable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Transfer the Powder: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid creating dust.

  • Seal and Re-weigh: Securely close the container and carefully transport it back to the balance to obtain the final weight.

  • Clean-up: Decontaminate the spatula and any other reusable equipment. Dispose of the contaminated bench paper and gloves in the appropriate chemical waste stream.

Protocol for Dissolving this compound
  • Preparation: This procedure should be conducted entirely within a chemical fume hood. Have the weighed compound in a sealed container and the chosen solvent ready.

  • Solvent Addition: Carefully add the desired solvent to the container with the this compound.

  • Dissolution: Securely cap the container and mix by gentle swirling, vortexing, or magnetic stirring until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigeration. Always follow the storage instructions on the manufacturer's label.

  • Incompatibilities: Store away from strong oxidizing agents.

Spill Management and Decontamination

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

Spill Response Workflow

Caption: A step-by-step workflow for responding to a spill of this compound.

Spill Cleanup Procedure for Solid this compound
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don PPE: Put on appropriate PPE, including a respirator if the powder has become airborne.

  • Cover the Spill: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.

  • Neutralization (for larger spills): For a significant spill, a weak base such as sodium bicarbonate or soda ash can be carefully applied to neutralize the acidic compound.

  • Collect the Material: Carefully sweep or scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste. Avoid creating dust. A HEPA-filtered vacuum cleaner is ideal for this purpose.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, cleaning cloths) as hazardous chemical waste in accordance with institutional and local regulations.

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists and drug discovery scientists. Its unique properties, however, are accompanied by potential hazards that demand respect and careful management. By understanding its chemical and biological characteristics, adhering to rigorous safety protocols, and being prepared for potential emergencies, researchers can safely harness the full potential of this versatile compound to advance scientific discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddit. (2023, August 5). 5-fluoroindole reactivity. r/OrganicChemistry.
  • Barmentlo, S. H., et al. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. NICNAS.
  • Brittain, T., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 845-853.
  • A web article on the role of this compound in modern drug discovery. (Source not further specified).
  • A web article on this compound as a versatile building block for organic synthesis. (Source not further specified).
  • Fındık, H. (2009). Potassium permanganate/carboxylic acid/organic solvent: a powerful reagent for C-C bond formation, aryl coupling reactions and oxidation of enones. Ipso-nitration of arylboronic acids with silver nitrite/TMSCl. Middle East Technical University.
  • Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 242(Pt A), 1137-1144.
  • Wu, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6439-6448.
  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Rücker, C., et al. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans.
  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • van der Zande, M., et al. (2018). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block. Environmental Science: Nano, 5(2), 497-509.

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Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoroindole-2-carboxylic Acid via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence the molecule's physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] 5-Fluoroindole-2-carboxylic acid is a valuable building block in this context, serving as a precursor for a variety of bioactive molecules, including inhibitors of enzymes like Factor Xa and 2,3-dioxygenase (IDO), as well as antifungal and antitumor agents.[3][4]

This application note provides a detailed, two-step protocol for the synthesis of this compound, leveraging the classic Fischer indole synthesis. The narrative will delve into the mechanistic underpinnings of this transformation and offer practical guidance to ensure a successful and reproducible outcome in the laboratory.

Theoretical Framework: The Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1]

The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone undergoes a tautomeric shift to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step, where the enamine undergoes a[5][5]-sigmatropic rearrangement, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.

The presence of an electron-withdrawing group, such as fluorine, on the phenylhydrazine ring can influence the rate of the reaction. While electron-donating groups generally accelerate the reaction, electron-withdrawing groups can make the cyclization step more challenging.[1] Careful selection of the acid catalyst and reaction conditions is therefore crucial for achieving a good yield.

Experimental Protocols

The synthesis of this compound is efficiently achieved in a two-step sequence:

  • Step 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate.

  • Step 2: Alkaline Hydrolysis to this compound.

Step 1: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

This step involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate to form the corresponding hydrazone, which then undergoes an acid-catalyzed cyclization.[2]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol, absolute

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. To this solution, add ethyl pyruvate (1.1 eq). The mixture is stirred at room temperature for 30 minutes and then gently heated to reflux for 1-2 hours to ensure complete formation of the hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. To the resulting crude hydrazone, carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). The mixture is then heated with vigorous stirring to 100-120 °C for 2-4 hours. The reaction should be monitored by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • The solvent is removed under reduced pressure to yield the crude ethyl 5-fluoroindole-2-carboxylate.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl 5-Fluoroindole-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 5-fluoroindole-2-carboxylate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated or 1M

  • Diethyl ether or Ethyl acetate

Procedure:

  • Saponification: Dissolve the ethyl 5-fluoroindole-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water. Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water. The reaction mixture is then heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, the alcohol is removed under reduced pressure.

    • The remaining aqueous solution is washed with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • The aqueous layer is then cooled in an ice bath and acidified by the dropwise addition of concentrated or 1M hydrochloric acid until a precipitate is formed and the pH is acidic.

    • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Data Presentation

ParameterStep 1: Ethyl 5-fluoroindole-2-carboxylateStep 2: this compound
Starting Materials 4-Fluorophenylhydrazine HCl, Ethyl pyruvateEthyl 5-fluoroindole-2-carboxylate, NaOH
Solvent Ethanol, PPAMethanol/Water
Reaction Temperature Reflux (hydrazone), 100-120 °C (cyclization)Reflux
Reaction Time 3-6 hours2-4 hours
Typical Yield 60-80%>90%
Appearance Off-white to yellow solidWhite to light yellow solid
Molecular Formula C₁₁H₁₀FNO₂C₉H₆FNO₂
Molecular Weight 207.20 g/mol 179.15 g/mol [6]
Melting Point 146-150 °C[6]~259 °C (dec.)[6]

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate cluster_step2 Step 2: Hydrolysis A 4-Fluorophenylhydrazine HCl + Ethyl Pyruvate B Hydrazone Formation (Ethanol, Reflux) A->B C Acid-Catalyzed Cyclization (PPA, 100-120 °C) B->C D Work-up and Purification C->D E Ethyl 5-Fluoroindole-2-carboxylate D->E F Ethyl 5-Fluoroindole-2-carboxylate G Alkaline Hydrolysis (NaOH, MeOH/H₂O, Reflux) F->G H Acidification and Purification G->H I This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism of Fischer Indole Synthesis

Fischer_Indole_Mechanism Arylhydrazine + Ketone Arylhydrazine + Ketone Hydrazone Hydrazone Arylhydrazine + Ketone->Hydrazone Condensation Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Aromatization & Intramolecular Cyclization Indole Indole Cyclized Intermediate->Indole Elimination of NH₃

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Conclusion

The Fischer indole synthesis remains a powerful and relevant tool for the synthesis of substituted indoles. The protocol outlined in this application note provides a reliable and reproducible method for the preparation of this compound, a key building block for the development of novel therapeutics and other functional molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access this valuable compound for their synthetic endeavors.

References

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18 F]Fluoroindoles from Phenylazocarboxylates. PubMed.
  • One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions. Springer.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • The Role of this compound in Modern Drug Discovery. LinkedIn.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

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The Synthetic Versatility of 5-Fluoroindole-2-carboxylic Acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. The fluorine atom, with its unique electronic properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] Among the plethora of fluorinated building blocks, 5-fluoroindole-2-carboxylic acid has emerged as a particularly valuable and versatile reactant.[4][5] Its rigid indole scaffold, coupled with a reactive carboxylic acid handle and a strategically placed fluorine atom, provides a powerful platform for the synthesis of a diverse array of complex and biologically active molecules.[4][5][6]

This technical guide provides an in-depth exploration of this compound as a reactant, offering detailed application notes and step-by-step protocols for its key transformations. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in synthetic endeavors stems from its trifecta of functional components:

  • The Indole Core: A privileged scaffold in medicinal chemistry, the indole nucleus is a common motif in numerous natural products and pharmaceuticals.[4]

  • The C5-Fluorine Atom: This substituent significantly alters the electronic landscape of the indole ring, enhancing metabolic stability and often improving the pharmacological profile of the final compound compared to its non-fluorinated counterparts.[2][3]

  • The C2-Carboxylic Acid: This functional group is the primary site of reactivity, serving as a versatile handle for a variety of chemical transformations, most notably amide bond formation, esterification, and decarboxylation.[4]

The convergence of these features has led to the successful application of this compound in the synthesis of a wide range of therapeutic agents, including:

  • Antitumor and fungicidal agents[5][6]

  • Inhibitors of indoleamine 2,3-dioxygenase (IDO) and Factor Xa[5][6]

  • Hepatitis C virus (HCV) NS3/4A protease inhibitors

  • Antibacterial agents[5]

  • NMDA receptor antagonists[6]

Key Synthetic Transformations and Protocols

The true synthetic power of this compound is unlocked through the derivatization of its carboxylic acid moiety. The following sections provide detailed protocols for three fundamental transformations: amide coupling, Fischer esterification, and a general decarboxylation approach.

Amide Bond Formation: The Gateway to Bioactive Amides

The formation of an amide bond is arguably the most common and critical reaction in drug discovery.[7][8][9] The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[7][9]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a robust and widely used method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[10]

Workflow Diagram:

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Reactant This compound ActiveEster Activated O-acylisourea or HOBt Ester Reactant->ActiveEster Activation EDC_HOBt EDC, HOBt, DIPEA Product Target Amide ActiveEster->Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M), add Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary:

Coupling Reagent SystemAdditiveBaseTypical SolventReaction Time (h)Reported Yield Range (%)Key Advantages
EDC HOBt or NHSDIPEADCM, DMF4-1660-95%Water-soluble byproducts, mild conditions.[7]
HATU NoneDIPEADMF, NMP1-470-98%High efficiency, fast reaction times.[8]
Phosphonium Salts (PyBOP) NoneDIPEADMF, DCM2-865-95%Effective for sterically hindered substrates.
Fischer Esterification: Accessing Ester Derivatives

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[11] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which also serves as the solvent.

Protocol: Sulfuric Acid Catalyzed Esterification

This protocol details the synthesis of the methyl or ethyl ester of this compound.

Workflow Diagram:

Esterification Reactant This compound Product Corresponding Ester Reactant->Product Alcohol Excess Alcohol (e.g., MeOH, EtOH) Alcohol->Product Acid_Catalyst Catalytic H₂SO₄ Acid_Catalyst->Product Protonation & Dehydration

Caption: Fischer esterification of this compound.

Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent (typically a 0.1-0.2 M solution).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5-10 mol%) to the suspension.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by recrystallization or flash column chromatography.

Decarboxylation: Unveiling the 5-Fluoroindole Core

Decarboxylation of heterocyclic carboxylic acids can be a valuable transformation to access the parent heterocycle.[12] This reaction is often thermally promoted and can be facilitated by the presence of a catalyst.

Protocol: Thermal Decarboxylation in a High-Boiling Solvent

This protocol provides a general method for the decarboxylation of this compound.

Workflow Diagram:

Decarboxylation Reactant This compound Product 5-Fluoroindole Reactant->Product Decarboxylation Solvent_Heat High-Boiling Solvent (e.g., Quinoline) + Heat Byproduct CO₂ (gas)

Caption: Thermal decarboxylation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling point solvent such as quinoline or N,N-dimethylformamide (DMF).

  • Catalyst (Optional): For challenging substrates, a catalyst such as copper powder or copper(I) oxide can be added.

  • Reaction Progression: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the evolution of CO₂ gas. The reaction progress can be followed by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or toluene.

  • Purification: Wash the organic solution with an aqueous acid (e.g., 1 M HCl) to remove the basic solvent (if quinoline was used). Then, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude 5-fluoroindole can be purified by column chromatography or distillation.

Conclusion

This compound stands as a testament to the power of strategic fluorination and functional group manipulation in modern organic synthesis. Its utility as a reactant is broad and impactful, enabling the construction of a multitude of complex molecules with significant biological potential. The protocols detailed in this guide provide a practical framework for harnessing the synthetic versatility of this important building block, empowering researchers to advance their synthetic programs in drug discovery and beyond.

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Synthesis of Novel Antitumor Agents from 5-Fluoroindole-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Fluoroindole Scaffold in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance the biological activity of the resulting molecules by altering their electronic properties, lipophilicity, and metabolic stability.[2] 5-Fluoroindole-2-carboxylic acid has emerged as a critical starting material for the synthesis of a diverse array of bioactive compounds, including potent antitumor agents.[2][[“]] Its unique chemical structure provides a versatile platform for the development of novel cancer therapeutics that target specific cellular pathways involved in tumor growth and progression.[[“]]

This comprehensive guide provides detailed application notes and protocols for the synthesis of promising antitumor agents derived from this compound. We will delve into the synthesis of two key classes of derivatives: 5-Fluoroindole-2-carboxamides and Thiazole-containing 5-Fluoro-2-oxindoles . Furthermore, we will explore their mechanism of action, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

PART 1: Synthesis of 5-Fluoroindole-2-carboxamide Derivatives

5-Fluoroindole-2-carboxamides have demonstrated significant potential as antitumor agents, with some derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[4][5] The synthesis of these compounds typically involves the coupling of this compound with a variety of amines.

General Synthetic Workflow

The synthesis of 5-Fluoroindole-2-carboxamides can be efficiently achieved through a straightforward amide coupling reaction. The general workflow involves the activation of the carboxylic acid group of this compound, followed by the reaction with the desired amine.

G start This compound activation Carboxylic Acid Activation (e.g., EDC/HOBt, BOP reagent) start->activation coupling Amide Coupling Reaction activation->coupling amine Desired Amine amine->coupling product 5-Fluoroindole-2-carboxamide coupling->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of 5-Fluoroindole-2-carboxamides.

Protocol 1: Synthesis of N-Aryl-5-fluoro-1H-indole-2-carboxamides

This protocol describes a general procedure for the synthesis of N-aryl-5-fluoro-1H-indole-2-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure N-aryl-5-fluoro-1H-indole-2-carboxamide.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

PART 2: Synthesis of Thiazole-Containing 5-Fluoro-2-oxindole Derivatives

Thiazole-containing 5-fluoro-2-oxindole derivatives have emerged as a promising class of antitumor agents, with some analogues of the drug Sunitinib showing high activity against various cancer types.[6][7][8] The synthesis of these compounds often utilizes the Knoevenagel condensation reaction.[6][8]

General Synthetic Workflow

The key step in the synthesis of these derivatives is the Knoevenagel condensation of 5-fluoro-2-oxindole with a suitable thiazole aldehyde.

G start1 5-Fluoro-2-oxindole condensation Knoevenagel Condensation (Base catalyst, e.g., KOH, Piperidine) start1->condensation start2 Substituted Thiazole Aldehyde start2->condensation product Thiazole-containing 5-Fluoro-2-oxindole condensation->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of Thiazole-containing 5-Fluoro-2-oxindoles.

Protocol 2: Knoevenagel Condensation for the Synthesis of (Z)-5-Fluoro-3-(thiazol-2-ylmethylene)indolin-2-ones

This protocol provides a general method for the synthesis of (Z)-5-fluoro-3-(thiazol-2-ylmethylene)indolin-2-ones.

Materials:

  • 5-Fluoro-2-oxindole

  • Substituted thiazole-2-carbaldehyde

  • Potassium hydroxide (KOH) or Piperidine

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-oxindole (1.0 eq) and the substituted thiazole-2-carbaldehyde (1.5 eq) in ethanol.

  • Catalyst Addition: Add the base catalyst, such as potassium hydroxide (6.0 eq) or a catalytic amount of piperidine.[9]

  • Reaction: Stir the reaction mixture at room temperature for 3 hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • Filter the resulting solid and wash it with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure (Z)-5-fluoro-3-(thiazol-2-ylmethylene)indolin-2-one.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The (Z)-isomer is typically the major product.

PART 3: Mechanism of Action of 5-Fluoroindole-Derived Antitumor Agents

The antitumor activity of 5-Fluoroindole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent mechanisms are the inhibition of VEGFR-2 and the induction of apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[10][12] Several 5-fluoroindole derivatives have been identified as potent VEGFR-2 inhibitors.[4][13][14]

These small molecule inhibitors typically bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades.[11] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-associated angiogenesis.[11]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/ERK) P->Downstream Activates Inhibitor 5-Fluoroindole Derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-Fluoroindole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[16][17] Derivatives of 5-fluoroindole have been shown to induce apoptosis through various mechanisms.[18]

The induction of apoptosis often involves the activation of a cascade of enzymes called caspases.[18] The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[][17] Anti-apoptotic proteins like Bcl-2 inhibit this process. Some 5-fluoroindole derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[18]

G Drug 5-Fluoroindole Derivative Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytC Cytochrome c Release Mitochondrion->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by 5-Fluoroindole derivatives.

PART 4: Data Summary and Biological Activity

The synthesized 5-Fluoroindole derivatives have been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The following table summarizes the biological activity of representative compounds.

Compound ClassRepresentative CompoundTarget Cancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference
5-Fluoroindole-2-carboxamides Derivative of 5dMCF-7 (Breast Cancer)1.05EGFR/CDK2 Dual Inhibitor[5]
Thiazole-containing 5-Fluoro-2-oxindoles Compound 3gT-47D (Breast Cancer)High (GI > 70%)VEGFR-2 Inhibitor[6][7][8]
Thiazole-containing 5-Fluoro-2-oxindoles Compound 3gHOP-92 (Lung Cancer)High (GI > 95%)VEGFR-2 Inhibitor[6][7][8]
Indole-2-carboxamides Compound VaMultiple Cancer Lines0.026 - 0.086EGFR/BRAFV600E/VEGFR-2 Inhibitor[4]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antitumor agents. The straightforward synthetic routes to 5-fluoroindole-2-carboxamides and thiazole-containing 5-fluoro-2-oxindoles, coupled with their potent and targeted biological activities, make them attractive candidates for further drug development. The ability of these compounds to inhibit key signaling pathways such as VEGFR-2 and to induce apoptosis underscores the potential of the 5-fluoroindole scaffold in the design of next-generation cancer therapeutics. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

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Application Note: 5-Fluoroindole-2-carboxylic Acid as a Privileged Scaffold for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoroindole-2-carboxylic acid has emerged as a cornerstone scaffold in modern medicinal chemistry, particularly in the rational design of potent and selective enzyme inhibitors. Its unique combination of a structurally rigid indole core, a bio-isosterically favorable fluorine atom, and a versatile carboxylic acid functional group provides a robust platform for developing novel therapeutics. This guide delves into the strategic application of this compound in the synthesis of inhibitors for critical enzyme targets, including viral polymerases (HCV NS5B), integrases (HIV-1), and metabolic enzymes (α-glucosidase). We will explore the causality behind its synthetic utility, present detailed, field-tested protocols for derivatization, and provide quantitative data on the efficacy of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery pipelines.

The Strategic Advantage of the this compound Scaffold

The indole ring system is widely recognized as a "privileged scaffold" in drug discovery, owing to its prevalence in bioactive natural products and its ability to mimic the side chain of tryptophan, facilitating interactions with a multitude of biological targets.[1] The value of this compound (CAS 399-76-8) extends beyond this foundation, incorporating two key functionalizations that significantly enhance its drug-like properties.

The Role of the 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position is a strategic choice rooted in established medicinal chemistry principles.[2] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without introducing significant steric bulk.[3][4] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes and increasing the compound's half-life.[2]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4] It also lowers the pKa of the indole N-H proton, potentially altering hydrogen bonding capabilities.

  • Improved Binding Affinity: The electronegative fluorine atom can engage in favorable dipole-dipole, hydrogen bonding, or halogen bonding interactions within an enzyme's active site, leading to increased potency.[2][5]

The C2-Carboxylic Acid Functional Group: The carboxylic acid at the 2-position is a critical anchor for both biological activity and synthetic elaboration.

  • Key Biological Interactions: It frequently acts as a bidentate ligand, chelating essential metal cofactors (e.g., Mg²⁺) in the active sites of enzymes like HIV-1 integrase, a crucial interaction for potent inhibition.[6][7] It can also serve as a strong hydrogen bond donor and acceptor.

  • Synthetic Handle: This group provides a readily accessible point for chemical modification through standard reactions such as amidation, esterification, or reduction, enabling the exploration of structure-activity relationships (SAR) and the attachment of various pharmacophoric groups.[8]

Applications in Targeting Key Enzyme Classes

The versatility of the this compound scaffold is demonstrated by its successful application in developing inhibitors for a diverse range of enzymes.

Viral Polymerase and Integrase Inhibitors

Hepatitis C Virus (HCV) NS5B Polymerase: The HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral therapy.[9] Derivatives of indole-2-carboxylic acid have been developed as potent inhibitors that bind to an allosteric site at the base of the enzyme's thumb domain, approximately 35Å from the active site.[9][10] This binding event is believed to prevent the conformational changes required for productive RNA synthesis. Structure-based drug design has led to the synthesis of derivatives where novel heterocyclic moieties are attached at the indole C3-position, forming a bidentate interaction with the protein backbone and significantly improving enzyme and replicon activity.[10]

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): HIV-1 integrase is essential for inserting the viral DNA into the host genome. A key mechanistic feature of many INSTIs is their ability to chelate two divalent magnesium ions in the enzyme's active site.[7] The indole-2-carboxylic acid scaffold is perfectly poised for this role.[6] Further optimization through substitution at the C3 and C6 positions of the indole ring has been shown to enhance interactions with the hydrophobic cavity near the active site, leading to derivatives with nanomolar potency.[6][11]

G cluster_active_site HIV-1 Integrase Active Site cluster_scaffold Inhibitor 5-Fluoroindole-2-carboxylate Scaffold Mg1 Mg²⁺ Inhibitor->Mg1 Chelation Mg2 Mg²⁺ Inhibitor->Mg2 DNA Viral DNA Inhibitor->DNA π-π stacking Pocket Hydrophobic Pocket Indole Indole Core Carboxyl C2-Carboxylate Fluoro C5-Fluoro C3_Sub C3-Substituent

Caption: Mechanism of HIV-1 Integrase Inhibition.

α-Glucosidase Inhibitors for Diabetes Management

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[12] A series of potent α-glucosidase inhibitors have been synthesized using 5-fluoro-2-oxindole, a close derivative and common synthetic intermediate of this compound.[13][14] The synthesis involves a Knoevenagel condensation of 5-fluoro-2-oxindole with various substituted aldehydes.[14] Several of these derivatives exhibit inhibitory potencies 10- to 15-fold greater than the clinical drug acarbose.[12] Kinetic studies revealed a reversible and mixed-type inhibition mechanism, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex.[12][14]

Other Notable Enzyme Targets

The scaffold's utility extends to numerous other enzyme classes, making it a truly versatile building block. It has been employed as a starting reagent for the synthesis of inhibitors for:

  • Factor Xa: A critical enzyme in the blood coagulation cascade, targeted for anticoagulant therapies.[15][16]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain pathways.[15][17]

  • Indoleamine 2,3-dioxygenase (IDO): An immunomodulatory enzyme and a target in cancer immunotherapy.[16]

Synthetic Workflows & Protocols

The derivatization of this compound typically involves modifications at the C2-carboxyl group or the indole nitrogen (N1), or electrophilic substitution on the indole ring, often at the C3 position.

G cluster_C2 C2-Carboxyl Derivatization cluster_N1 N1-Indole Derivatization cluster_C3 C3-Ring Derivatization Start 5-Fluoroindole- 2-carboxylic Acid Amide Amide Coupling (R-NH₂) Start->Amide HATU/EDC Ester Esterification (R-OH) Start->Ester H⁺ Alkylation Alkylation / Arylation (R-X, Base) Start->Alkylation Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Inhibitors Diverse Enzyme Inhibitors Amide->Inhibitors Ester->Inhibitors Alkylation->Inhibitors Vilsmeier->Inhibitors

Caption: General Synthetic Derivatization Workflow.

Protocol 1: Synthesis of N-Benzyl-5-fluoro-1H-indole-2-carboxamide via Amide Coupling

Principle: This protocol demonstrates the functionalization of the C2-carboxylic acid via a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. This is a robust and high-yielding method for creating a diverse library of amide derivatives for SAR studies.

Materials and Reagents:

ReagentSupplierCAS No.Quantity
This compoundSigma-Aldrich399-76-8179 mg (1.0 mmol)
BenzylamineAcros Organics100-46-9118 mg (1.1 mmol)
HATUCombi-Blocks148893-10-1418 mg (1.1 mmol)
DIPEAAlfa Aesar7087-68-5388 µL (2.0 mmol)
N,N-Dimethylformamide (DMF), anhydrousFisher68-12-210 mL
Ethyl Acetate (EtOAc)VWR141-78-6100 mL
1 M Hydrochloric Acid (HCl)VWR7647-01-050 mL
Saturated Sodium Bicarbonate (NaHCO₃)VWR144-55-850 mL
BrineLab PreparedN/A50 mL
Anhydrous Magnesium Sulfate (MgSO₄)VWR7487-88-9~5 g

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (179 mg, 1.0 mmol) and anhydrous DMF (10 mL). Stir at room temperature until all solids are dissolved.

  • Reagent Addition: Add benzylamine (118 mg, 1.1 mmol), DIPEA (388 µL, 2.0 mmol), and HATU (418 mg, 1.1 mmol) sequentially to the stirred solution.

    • Causality Note: DIPEA is added to neutralize the hexafluorophosphate salt formed and to maintain a basic pH, which is optimal for the coupling reaction. HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase until the starting carboxylic acid spot is consumed.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of EtOAc. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Causality Note: The HCl wash removes excess amine and DIPEA. The NaHCO₃ wash removes any unreacted HATU byproducts and residual acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., 10% to 40% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data on Inhibitory Activity

The following table summarizes the reported inhibitory activities of various enzyme inhibitors derived from the 5-fluoroindole scaffold, showcasing its effectiveness across different target classes.

Compound Class/DerivativeEnzyme TargetIC₅₀ / EC₅₀ ValueReference(s)
5-Fluoro-2-oxindole derivative (3f)α-GlucosidaseIC₅₀ = 35.83 ± 0.98 µM[12][14]
5-Fluoro-2-oxindole derivative (3d)α-GlucosidaseIC₅₀ = 49.89 ± 1.16 µM[12][14]
Indole-2-carboxylic acid (20a)HIV-1 IntegraseIC₅₀ = 0.13 µM[6]
Indole-2-carboxylic acid (1)HIV-1 IntegraseIC₅₀ = 32.37 µM[7]
Indole-2-carboxylic acid (7r)HCV NS5B PolymeraseEC₅₀ = 0.3 µM[10]
Indole-2-carboxylic acid (7q)HCV NS5B PolymeraseEC₅₀ = 1.4 µM[10]

Note: Some derivatives in the table may not contain the 5-fluoro substitution but are included to demonstrate the potency of the parent indole-2-carboxylic acid scaffold against that target.

Conclusion and Future Perspectives

This compound is a scientifically validated and commercially available building block of immense value in drug discovery. Its inherent structural and electronic properties provide a significant head start in the design of enzyme inhibitors with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The strategic placement of the fluorine atom enhances metabolic stability and binding affinity, while the C2-carboxylic acid serves as a crucial anchor for biological interactions and a versatile handle for synthetic diversification. The successful development of potent inhibitors for viral, metabolic, and inflammatory targets underscores the broad applicability of this scaffold. Future work will likely focus on exploring novel derivatizations, including the use of C-H activation to functionalize other positions on the indole ring, and the application of this scaffold to emerging and challenging enzyme targets.

References

  • Vertex AI Search. (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Retrieved January 10, 2026.
  • Poon, T., & Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF.
  • Bentham Science. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 14(7), 865-874.
  • ResearchGate. (n.d.). Discovery, design, and synthesis of indole-based EZH2 inhibitors.
  • NIH. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PMC.
  • MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Autechaux. (n.d.). This compound: A Versatile Building Block for Organic Synthesis.
  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • PubMed. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • PubChem. (n.d.). This compound.
  • ChEMBL. (n.d.). Compound: this compound (CHEMBL23507).
  • PubMed. (2011). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles.
  • PubMed. (2007). Development of carboxylic acid replacements in indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase.
  • NIH. (n.d.). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC.
  • PLOS One. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking.
  • Semantic Scholar. (n.d.). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.

Sources

Application Notes and Protocols for the Derivatization of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-Fluoroindole-2-carboxylic Acid

This compound (CAS: 399-76-8) stands as a cornerstone building block for researchers in medicinal chemistry and drug development.[1][2] Its value is derived from a unique trifecta of structural features: the privileged indole scaffold, a metabolically robust fluorine substituent, and a versatile carboxylic acid handle. The indole core is a frequent motif in pharmacologically active molecules, while the strategic placement of a fluorine atom at the C-5 position can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The carboxylic acid at the C-2 position serves as the primary reactive site for chemical modification, providing a gateway to a diverse array of derivatives including esters, amides, and more complex heterocyclic systems.

This technical guide provides an in-depth exploration of common and effective protocols for derivatizing this compound. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering researchers to not only replicate these methods but also to rationally adapt them for the synthesis of novel molecular entities. The protocols described herein are foundational for creating libraries of compounds for various therapeutic targets, including antitumor, antibacterial, and anti-inflammatory agents.[1][2][3][4]

Core Derivatization Strategies at the Carboxylic Acid Moiety

The carboxyl group is the most readily functionalized position on the this compound scaffold. The two most fundamental and widely employed derivatization strategies are esterification and amidation. These reactions allow for the introduction of a vast range of chemical diversity, profoundly influencing the physicochemical and pharmacological properties of the parent molecule.

  • Esterification: Converts the carboxylic acid into an ester, a transformation that typically increases lipophilicity and can be used to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Forms a stable amide bond with a primary or secondary amine. This is arguably the most common reaction in medicinal chemistry, used to explore structure-activity relationships (SAR) by introducing diverse substituents that can form key hydrogen bond interactions with biological targets.

Protocol 1: Fischer-Speier Esterification to Synthesize Ethyl 5-Fluoroindole-2-carboxylate

Scientific Principle

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product, Le Châtelier's principle is applied in two primary ways: using a large excess of the alcohol reactant (which also often serves as the solvent) and/or removing the water byproduct as it is formed.[5] The mechanism involves the protonation of the carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the final ester product.

Caption: Workflow for Fischer Esterification.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.79 g, 10 mmol).

  • Reaction Setup: Add absolute ethanol (50 mL). The starting material may not fully dissolve initially. Stir the suspension for 5 minutes.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq, 0.1 mL) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to neutralize the acid catalyst. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 5-fluoroindole-2-carboxylate.

Data Summary: Esterification
ParameterValue/ConditionRationale
Stoichiometry Acid: 1.0 eqLimiting reagent.
Alcohol (Ethanol): ExcessServes as both reactant and solvent to drive the equilibrium.[5]
Catalyst (H₂SO₄): 0.1 eqCatalytic amount is sufficient to protonate the carbonyl.
Temperature ~80°C (Reflux)Provides the necessary activation energy for the reaction.
Reaction Time 4-6 hoursTypical duration for this transformation; should be confirmed by TLC.
Expected Yield 65-90%Yield is dependent on reaction scale and purification efficiency.[6]

Protocol 2: Amide Coupling using EDC/HOBt

Scientific Principle

Directly reacting a carboxylic acid with an amine is often inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide.

However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, reducing the yield. To prevent this and minimize potential racemization of chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[9] HOBt traps the O-acylisourea intermediate to form an active HOBt ester, which is less prone to side reactions and reacts cleanly with the amine to provide the desired amide in high yield.[9] A tertiary amine base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the HOBt and any acid generated during the reaction.

Caption: Workflow for EDC/HOBt Amide Coupling.

Detailed Experimental Protocol
  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq, e.g., 896 mg, 5 mmol), the desired primary or secondary amine (1.1 eq, 5.5 mmol), and HOBt (1.2 eq, 811 mg, 6 mmol).

  • Reaction Setup: Add a suitable anhydrous aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM) (25 mL). Stir the mixture until all solids are dissolved.

  • Base Addition: Add DIPEA (2.5 eq, 2.2 mL, 12.5 mmol) to the solution and stir for 5 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Add EDC hydrochloride (1.2 eq, 1.15 g, 6 mmol) portion-wise over 5 minutes, ensuring the internal temperature remains low.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up (Quenching): Pour the reaction mixture into water (100 mL) and transfer to a separatory funnel.

  • Extraction and Washing: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Data Summary: Amidation
ParameterValue/ConditionRationale
Stoichiometry Acid: 1.0 eqLimiting reagent.
Amine: 1.0-1.2 eqSlight excess ensures complete consumption of the acid.
EDC·HCl: 1.2-1.5 eqActivates the carboxylic acid.[9]
HOBt: 1.2-1.5 eqSuppresses side reactions and minimizes racemization.[9]
Base (DIPEA): 2.0-3.0 eqNeutralizes acids and maintains a basic reaction medium.
Solvent DMF or DCMAprotic solvents that do not interfere with the coupling chemistry.
Temperature 0°C to RTInitial cooling controls the exothermic activation step.
Expected Yield 70-95%Generally a high-yielding reaction.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical characterization.

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring to determine the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the new derivative. For these specific compounds, ¹⁹F NMR is a powerful tool to confirm the presence and electronic environment of the fluorine atom.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming that the desired esterification or amidation has occurred.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Advanced Derivatization: Beyond the Carboxylic Acid

For researchers aiming to build more complex architectures, the indole ring itself offers opportunities for functionalization. While the C-2 carboxylic acid is the most reactive handle, palladium-catalyzed cross-coupling reactions can be employed to modify other positions on the indole scaffold, often after initial derivatization at the C-2 position.[11][12][13][14] Methods like Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) are powerful tools for installing new carbon-carbon bonds on the indole core, provided a suitable halide or triflate is present on the ring.[12][14]

Caption: Reactive sites on the 5-fluoroindole scaffold.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle with care in a well-ventilated fume hood.[3]

  • Reagents: Many reagents used in these protocols are hazardous. Concentrated sulfuric acid is highly corrosive. Coupling reagents like EDC can be sensitizers. Organic solvents are flammable and have associated toxicities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Title: Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives Source: Organic Letters URL:[Link]
  • Title: Synthesis of 5-Fluoroindole-5-13C Source: Diva-portal.org URL:[Link]
  • Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support Source: PMC - NIH URL:[Link]
  • Title: Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles Source: Thieme Connect URL:[Link]
  • Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support Source: PubMed URL:[Link]
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides Source: ACS Public
  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL:[Link]
  • Title: The Role of this compound in Modern Drug Discovery Source: Autech Industry Co.,Limited URL:[Link]
  • Title: Coupling Reagents Source: Aapptec Peptides URL:[Link]
  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL:[Link]
  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL:[Link]

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5-Fluoroindole-2-carboxylic Acid in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2] Within the vast landscape of fragment libraries, fluorinated fragments, such as 5-fluoroindole-2-carboxylic acid, represent a class of molecules with unique strategic advantages. The introduction of fluorine can significantly enhance metabolic stability, modulate physicochemical properties like pKa and lipophilicity, and improve binding affinity to target proteins.[3][4]

This guide provides a comprehensive overview of the application of this compound in FBDD, complete with detailed protocols for key biophysical screening techniques. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Physicochemical Properties of this compound

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of antitumor, fungicidal, and antibacterial agents, as well as enzyme inhibitors.[3][5] Its utility in FBDD is underscored by its favorable physicochemical properties, which align with the "Rule of Three"—a set of empirical guidelines for the design of fragment libraries.

PropertyValueSource
Molecular Weight 179.15 g/mol [6]
AlogP 2.01[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Polar Surface Area 53.09 Ų[6]
CAS Number 399-76-8[7]

The presence of the fluorine atom at the 5-position of the indole ring offers a unique probe for ¹⁹F NMR screening, a powerful technique for detecting weak binding interactions.[8] Furthermore, the carboxylic acid moiety provides a handle for water solubility and a potential interaction point with target proteins. However, its solubility is pH-dependent, a crucial consideration for buffer selection in screening assays.[9]

FBDD Workflow Utilizing this compound

The successful application of this compound in an FBDD campaign follows a structured workflow, from initial screening to hit validation and progression.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology & Lead Optimization Fragment Library Fluorinated Fragment Library (including this compound) Primary Screen Primary Screen (e.g., Thermal Shift, SPR, ¹⁹F NMR) Fragment Library->Primary Screen Initial Hits Initial Hits Primary Screen->Initial Hits Orthogonal Screen Orthogonal Screen (e.g., SPR, NMR, X-ray) Initial Hits->Orthogonal Screen Validated Hits Validated Hits Orthogonal Screen->Validated Hits Xray_NMR X-ray Crystallography / NMR (Binding Mode Analysis) Validated Hits->Xray_NMR SAR Structure-Activity Relationship (SAR) (Hit-to-Lead Optimization) Xray_NMR->SAR Lead Compound Lead Compound SAR->Lead Compound

Caption: FBDD workflow for this compound.

Application Note 1: Thermal Shift Assay (TSA) for Primary Screening

Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragment binding by measuring changes in the thermal stability of a target protein.[10] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[11]

Protocol: TSA with this compound

  • Protein and Fragment Preparation:

    • Purify the target protein to >95% homogeneity.

    • Prepare a stock solution of this compound in 100% DMSO at a concentration of 100 mM.

    • Rationale: DMSO is a common solvent for fragment libraries. A high concentration stock is necessary for serial dilutions.

  • Assay Setup (96-well plate format):

    • Prepare a master mix containing the target protein at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[12]

    • Rationale: The protein concentration needs to be optimized for a good signal-to-noise ratio. The buffer should be chosen to ensure protein stability and solubility of the fragment.

    • Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.

    • Add 0.2 µL of the 100 mM this compound stock solution to the sample wells for a final fragment concentration of 1 mM.

    • Rationale: A high fragment concentration is often required to detect weak binding.

    • Include control wells with 0.2 µL of DMSO (no fragment) and buffer-only wells.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each increment.[10]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation. The Tm is the midpoint of the unfolding transition.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of this compound compared to the DMSO control indicates a potential hit.

Application Note 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

Principle: SPR is a label-free biophysical technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface in real-time.[13] It provides valuable information on binding affinity (KD), and association (ka) and dissociation (kd) rates.[14]

Protocol: SPR Analysis of this compound Binding

  • Sensor Chip Preparation and Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Rationale: Amine coupling is a robust and widely used method for protein immobilization.

    • Include a reference flow cell with an immobilized irrelevant protein or a deactivated surface to subtract non-specific binding.

  • Fragment Preparation and Injection:

    • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO) from a 100 mM DMSO stock. Typical concentrations range from 1 µM to 1 mM.

    • Rationale: A concentration series is necessary to determine the binding affinity. The DMSO concentration in the running buffer should match that of the fragment solutions to minimize solvent effects.[14]

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • After subtracting the reference flow cell signal and buffer injections, analyze the resulting sensorgrams.

    • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to calculate the KD.

    • Ligand efficiency (LE) can be calculated using the formula: LE = -RT * ln(KD) / N, where N is the number of heavy atoms in the fragment.

Application Note 3: ¹⁹F NMR for Fragment Screening and Binding Site Elucidation

Principle: ¹⁹F NMR is a highly sensitive technique for fragment screening due to the large chemical shift dispersion of the ¹⁹F nucleus and the absence of background signals in biological samples.[15] Binding of a fluorinated fragment to a protein can lead to changes in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity.[8]

Protocol: ¹⁹F NMR Screening with this compound

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl, in 90% H₂O/10% D₂O).

    • Prepare a stock solution of this compound in d6-DMSO.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone in the NMR buffer.

    • Acquire a ¹⁹F NMR spectrum of the fragment in the presence of the target protein.

    • Rationale: Comparing the two spectra will reveal any changes indicative of binding.

  • Data Analysis:

    • Analyze the spectra for changes in the ¹⁹F signal of this compound.

    • Binding is indicated by:

      • A change in the chemical shift.

      • Significant line broadening of the ¹⁹F signal.

      • A decrease in signal intensity in relaxation-filtered experiments (e.g., Carr-Purcell-Meiboom-Gill - CPMG).

Application Note 4: X-ray Crystallography for Structural Characterization

Principle: X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein.[16] This is crucial for structure-based drug design and the hit-to-lead optimization process.[4]

Protocol: Co-crystallization of a Protein-Fragment Complex

  • Complex Formation and Crystallization:

    • Incubate the purified target protein with a 5-10 fold molar excess of this compound.

    • Rationale: A molar excess of the fragment is required to ensure a high occupancy of the binding site.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a range of crystallization screens.

  • Crystal Soaking (Alternative Method):

    • Grow crystals of the apo-protein first.

    • Prepare a soaking solution containing the crystallization buffer supplemented with 1-10 mM this compound.

    • Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours).[17]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the electron density maps to confirm the binding of this compound and determine its binding mode.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once this compound is validated as a hit and its binding mode is elucidated, the hit-to-lead optimization process begins.[18] This involves synthetic chemistry to "grow" the fragment into a more potent and drug-like molecule.

Hit_to_Lead Fragment_Hit Validated Fragment Hit (this compound) KD ~ mM - µM Structure Structural Information (X-ray / NMR) Fragment_Hit->Structure Fragment_Growing Fragment Growing (Targeting adjacent pockets) Structure->Fragment_Growing Fragment_Linking Fragment Linking (Connecting two fragments) Structure->Fragment_Linking Fragment_Merging Fragment Merging (Combining overlapping fragments) Structure->Fragment_Merging SAR_Cycle Iterative SAR by Synthesis & Testing Fragment_Growing->SAR_Cycle Fragment_Linking->SAR_Cycle Fragment_Merging->SAR_Cycle Lead_Compound Lead Compound KD ~ nM SAR_Cycle->Lead_Compound

Caption: Hit-to-lead optimization strategies for fragment hits.

Strategies for optimization include:

  • Fragment Growing: Synthesizing analogs that extend into adjacent pockets of the binding site.[19]

  • Fragment Linking: Connecting two different fragments that bind to nearby sites.

  • Fragment Merging: Combining the structural features of overlapping fragments into a single molecule.

For this compound, the carboxylic acid and the indole nitrogen provide convenient points for chemical modification to explore the structure-activity relationship (SAR).

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its favorable fragment-like properties, coupled with the unique advantages conferred by the fluorine atom, make it an excellent starting point for FBDD campaigns. By employing the robust biophysical techniques and systematic protocols outlined in this guide, researchers can effectively identify and validate novel hits, paving the way for the development of the next generation of therapeutics.

References

  • This compound - Solubility of Things. (URL: [Link])
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  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (URL: [Link])
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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (URL: [Link])
  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach - PubMed. (URL: [Link])
  • Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (URL: [Link])
  • Fragment Screening by Surface Plasmon Resonance - PMC - NIH. (URL: [Link])
  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (URL: [Link])
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening - DTU Research D
  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - Diva-portal.org. (URL: [Link])
  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC - NIH. (URL: [Link])
  • Hit-to-Lead Optimization Strategy In Drug Discovery | Pharmaceutical Technology. (URL: [Link])
  • Guidelines for the successful generation of protein–ligand complex crystals - PMC - NIH. (URL: [Link])
  • Protein X-ray Crystallography and Drug Discovery - MDPI. (URL: [Link])
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (URL: [Link])
  • Summary of ligand efficiency scores for the target compounds.
  • Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC - NIH. (URL: [Link])
  • 9.2. Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens.
  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (URL: [Link])
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - ResearchG
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - ResearchG
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (URL: [Link])
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  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
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Application of 5-Fluoroindole-2-carboxylic Acid in Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Fluoroindole-2-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, this compound has emerged as a privileged scaffold, a foundational molecular framework upon which a diverse array of potent and selective therapeutic agents can be constructed. Its inherent structural features—a planar indole ring system, a strategically placed fluorine atom, and a reactive carboxylic acid handle—provide a unique combination of properties that are highly advantageous for drug design and development.

The indole core is a common motif in numerous natural products and FDA-approved drugs, recognized for its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The introduction of a fluorine atom at the 5-position is a key bioisosteric modification that can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate the acidity of the indole N-H, influence metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. The carboxylic acid at the 2-position serves as a versatile synthetic handle, readily enabling the formation of amides, esters, and other functional groups, thus allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, offering detailed protocols for the synthesis of key derivatives and their subsequent biological evaluation.

Core Applications and Therapeutic Targets

This compound is a versatile starting material for the synthesis of a wide range of bioactive molecules. Its derivatives have shown promise in targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. Key therapeutic areas and molecular targets include:

  • Oncology: Inhibition of crucial signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways through the targeting of key kinases (e.g., EGFR, BRAF, VEGFR).[1][2][3][4][5][6][7][8][9][10]

  • Immunology and Immuno-oncology: Modulation of the tumor microenvironment through the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune suppression.

  • Thrombosis: Prevention of blood clot formation via the inhibition of serine proteases in the coagulation cascade, such as Factor Xa.

  • Metabolic Diseases: Management of hyperglycemia through the inhibition of enzymes like α-glucosidase.[11][12]

  • Neurological Disorders: Antagonism of the glycine site of the N-methyl-D-aspartate (NMDA) receptor.

Synthetic Protocols: From Scaffold to Bioactive Derivatives

The carboxylic acid functionality of this compound is most commonly derivatized through amide bond formation, a robust and versatile reaction in medicinal chemistry. The following protocols detail the synthesis of 5-fluoroindole-2-carboxamides, which are precursors to a wide range of biologically active compounds.

Protocol 1: General Amide Coupling of this compound

This protocol describes a standard procedure for the synthesis of N-substituted-5-fluoroindole-2-carboxamides using common coupling reagents.

Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. Reagents like EDC/HOBt are widely used due to their efficiency and the water-solubility of the byproducts, which simplifies purification.[8][13][14][15][16]

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, or a more complex amine fragment)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add the desired amine (1.1 equivalents) and DIPEA or TEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a small amount of anhydrous DMF or DCM.

  • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired 5-fluoroindole-2-carboxamide.

Biological Evaluation Protocols

The following protocols provide step-by-step methodologies for assessing the biological activity of derivatives synthesized from this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as Epidermal Growth Factor Receptor (EGFR).

Rationale: Many indole-2-carboxamides exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell proliferation and survival.[1] A luminescent kinase assay that measures ATP consumption is a common and robust method for determining kinase inhibition.

Materials:

  • Recombinant human EGFR kinase (or other target kinase)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Synthesized 5-fluoroindole-2-carboxamide derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Then, dilute the compounds to the desired final concentrations in the kinase assay buffer.

  • In a white 96-well plate, add the test compound solution. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition Assay

This protocol describes a cell-free absorbance-based assay to screen for inhibitors of IDO1.

Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its inhibition is a key strategy in immuno-oncology. This assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (2% (w/v) in acetic acid)

  • Synthesized 5-fluoroindole-2-carboxamide derivatives dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 480 nm

Procedure:

  • Prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • In a 96-well plate, add the test compound solution at various concentrations. Include a positive control (e.g., epacadostat) and a negative control (DMSO vehicle).

  • Add the recombinant IDO1 enzyme to each well (except for the blank).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding L-tryptophan (final concentration, e.g., 200 µM).

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Terminate the reaction by adding 30% TCA.

  • Incubate the plate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add the DMAB reagent to each well. A yellow color will develop.

  • Measure the absorbance at 480 nm using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 4: Factor Xa (FXa) Inhibition Assay

This protocol details a chromogenic assay to screen for inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.

Rationale: Direct FXa inhibitors are an important class of anticoagulants. This assay measures the residual activity of FXa after incubation with a potential inhibitor by monitoring the cleavage of a chromogenic substrate.

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and a bovine serum albumin)

  • Synthesized 5-fluoroindole-2-carboxamide derivatives dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound solution. Include a positive control (e.g., rivaroxaban) and a negative control (DMSO vehicle).

  • Add a solution of human Factor Xa to each well.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic FXa substrate.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed time point (e.g., 10 minutes) using a plate reader.

  • Determine the rate of substrate cleavage for each concentration of the inhibitor.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the bioactivity of representative derivatives of this compound, demonstrating their potential in various therapeutic areas.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDTarget(s)Cell LineIC₅₀/GI₅₀ (µM)Reference
8c UnknownKNS42 (Pediatric Glioblastoma)3.41 (cytotoxicity)[17]
LG25 Akt/mTOR/NF-κBMDA-MB-231 (TNBC)Dose-dependent reduction in viability[13]
Va EGFR, BRAFV600E, VEGFR-2Various71 nM (EGFR)[4][18]
5j EGFR, CDK2Various37 nM (mean GI₅₀)[19]

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

Compound IDIC₅₀ (µM)Reference
3d 49.89 ± 1.16[11][12]
3f 35.83 ± 0.98[11][12]
3i 56.87 ± 0.42[11][12]
Acarbose (control) 569.43 ± 43.72[11][12]

Visualization of a Key Signaling Pathway

Derivatives of this compound often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole_Derivative 5-Fluoroindole-2- carboxamide Derivative Indole_Derivative->Akt Inhibition Indole_Derivative->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 5-fluoroindole-2-carboxamide derivatives.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide range of potent and selective inhibitors for various therapeutic targets. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of novel drug candidates. Future research in this area will likely focus on the development of more complex derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of new therapeutic applications for this privileged scaffold. The protocols and data presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of drug discovery through the strategic application of this compound.

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Application Note: 5-Fluoroindole-2-carboxylic Acid as a Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

Introduction

In the continuous pursuit of more effective, selective, and environmentally sustainable crop protection solutions, the strategic design of active ingredients is paramount. The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical research, often imparting enhanced biological activity, increased metabolic stability, and favorable physicochemical properties.[1][2][3][4][5] 5-Fluoroindole-2-carboxylic acid (CAS No: 399-76-8) has emerged as a highly valuable and versatile building block in this endeavor.[6] Its unique structure, featuring a fluorinated indole core and a reactive carboxylic acid handle, provides an ideal starting point for the synthesis of a diverse range of potential agrochemicals, including fungicides and herbicides.[6][7][8][9]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides field-proven insights and detailed, self-validating protocols for leveraging this compound as a precursor in the synthesis of next-generation agrochemicals, with a focus on auxin mimic herbicides and novel fungicidal agents.

Part 1: Precursor Profile and Safety Mandates

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueReference(s)
CAS Number 399-76-8[7][10]
Molecular Formula C₉H₆FNO₂[10][11][12]
Molecular Weight 179.15 g/mol [12]
Appearance White to yellow or yellow-brown powder/crystalline powder[10]
Melting Point ~259 °C (with decomposition)[7][13]
Purity (Typical) ≥98.0%[7][10]

Adherence to strict safety protocols is non-negotiable. This compound is classified with specific hazards that mandate careful handling to ensure operator safety.[11][14][15]

  • Hazard Identification:

    • H315: Causes skin irritation.[11][14][15]

    • H319: Causes serious eye irritation.[11][14][15]

    • H335: May cause respiratory irritation.[7][15]

  • Mandatory Personal Protective Equipment (PPE):

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[14]

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[14]

    • Respiratory Protection: Use a dust mask type N95 (US) or equivalent when handling the powder to avoid inhalation.[7][16]

    • Skin and Body Protection: Wear a lab coat.

  • Handling and Storage:

    • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[15][17]

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[14][16]

    • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[15][16] Room temperature storage is appropriate.[8]

  • First-Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[14][15][16]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14][16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[14][15][16]

Part 2: Application in Herbicide Synthesis - Auxin Mimics

Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous growth and developmental processes.[18] Synthetic auxin mimic herbicides are a class of agrochemicals designed to imitate natural auxins.[19] At herbicidal concentrations, they overwhelm the plant's natural hormonal balance, inducing uncontrolled, disorganized growth that ultimately leads to the death of the target plant, particularly broadleaf weeds.[18][19][20]

The indole-carboxylic acid framework is a classic scaffold for auxin activity. By using this compound, we introduce a fluorine atom, a modification known to enhance the efficacy, selectivity, and metabolic stability of bioactive molecules.[2][3] The carboxylic acid at the 2-position provides a robust chemical handle for derivatization to fine-tune the molecule's properties for optimal herbicidal activity.

The conversion of this compound into potential auxin mimics typically involves the derivatization of the carboxyl group into esters or amides. This workflow diagram illustrates the key stages from precursor to a final, characterized compound.

G cluster_prep Synthesis & Purification cluster_analysis Validation & Analysis Precursor This compound Activation Carboxylic Acid Activation (e.g., Acyl Chloride Formation) Precursor->Activation Step 1 Derivatization Derivatization Reaction (Esterification or Amidation) Activation->Derivatization Step 2 Workup Aqueous Work-up & Extraction Derivatization->Workup Step 3 Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 4 Characterization Structural Characterization (NMR, MS) Purification->Characterization Step 5 Purity Purity Analysis (HPLC, Melting Point) Characterization->Purity Final Potential Auxin Mimic (Final Compound) Purity->Final

Caption: High-level workflow from precursor to validated agrochemical candidate.

This protocol details the synthesis of a model ethyl ester, a common intermediate for more complex auxin mimics.

Step 1: Activation via Acyl Chloride Formation

  • Causality: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) to facilitate the subsequent nucleophilic attack by ethanol.[21] This is a standard, high-yielding activation method.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in toluene (10 mL per gram of starting material).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110-115 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting residue is the crude 5-fluoroindole-2-carbonyl chloride.

    • Self-Validation Checkpoint: The crude acyl chloride should be used immediately in the next step due to its moisture sensitivity.

Step 2: Esterification

  • Causality: The highly electrophilic acyl chloride readily reacts with ethanol. A non-nucleophilic base, such as triethylamine, is added to neutralize the HCl byproduct generated during the reaction.

  • Procedure:

    • Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM, 15 mL per gram of initial starting material).

    • Cool the solution to 0 °C in an ice bath.

    • Add absolute ethanol (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Self-Validation Checkpoint: Complete consumption of the acyl chloride should be observed.

Step 3: Work-up and Purification

  • Causality: An aqueous work-up removes the triethylamine hydrochloride salt and other water-soluble impurities. The organic solvent is then dried and evaporated to isolate the crude product, which is subsequently purified.

  • Procedure:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Ethyl 5-fluoroindole-2-carboxylate as a solid.

Step 4: Product Characterization

  • Trustworthiness: The identity and purity of the final compound must be rigorously confirmed.

  • Methods:

    • Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine purity (e.g., >98%).[10]

    • Physical Properties: Melting point determination.

Part 3: Application in Fungicide Synthesis

The indole nucleus is considered a "privileged scaffold" in medicinal and agrochemical science, meaning it can bind to a wide range of biological targets. Its incorporation into fungicides is a well-established strategy.[7][8][9] The fluorine atom at the 5-position serves two critical functions:

  • Metabolic Blocking: It can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position, prolonging the compound's bioavailability and duration of action.[2]

  • Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially leading to stronger interactions with the target enzyme or receptor in the fungus.[3][4]

Converting the carboxylic acid to an amide introduces a stable, versatile linkage for attaching other pharmacophores to explore structure-activity relationships (SAR).

The synthesis of indole-2-carboxamides follows a similar logic to esterification, involving the activation of the carboxylic acid followed by reaction with an amine.

G start 5-Fluoroindole-2- carboxylic Acid step1 Activation with Thionyl Chloride start->step1 intermediate 5-Fluoroindole-2- carbonyl Chloride step1->intermediate step2 Amidation with Primary Amine (R-NH₂) + Base intermediate->step2 product Target Indole-2-Carboxamide Fungicide Candidate step2->product

Caption: Key steps in the synthesis of an indole-2-carboxamide fungicide candidate.

This protocol provides a method for synthesizing a model N-benzyl amide derivative.

Step 1: Acyl Chloride Formation

  • Procedure: Follow the exact procedure as described in Part 2.3, Step 1 .

Step 2: Amidation Reaction

  • Causality: The acyl chloride reacts with a primary amine (benzylamine) to form a stable amide bond. A base is required to scavenge the HCl byproduct.[21]

  • Procedure:

    • Dissolve the crude 5-fluoroindole-2-carbonyl chloride in anhydrous DCM (15 mL per gram of initial precursor).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

    • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction's completion by TLC.

    • Self-Validation Checkpoint: A new, less polar spot corresponding to the amide product should appear on the TLC plate, with the starting materials consumed.

Step 3: Work-up and Purification

  • Procedure: Follow the same work-up procedure as described in Part 2.3, Step 3 . The crude product can be purified by either recrystallization or silica gel column chromatography to yield the pure N-benzyl-5-fluoro-1H-indole-2-carboxamide.

Step 4: Product Characterization

  • Trustworthiness: Confirm the structure and purity of the final amide using the same analytical techniques outlined in Part 2.3, Step 4 (NMR, MS, HPLC, and melting point).

References

  • This compound - SAFETY DATA SHEET. TCI EUROPE N.V.
  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience.
  • This compound: A Versatile Building Block for Organic Synthesis. ChemBeq.
  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides. ResearchGate.
  • The Role of this compound in Modern Drug Discovery. ChemBeq.
  • This compound | C9H6FNO2. PubChem.
  • Synthetic method of indole-2-carboxylic acid. Google Patents.
  • The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.
  • New Auxin Mimics and Herbicides. ResearchGate.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
  • Synthesis of indole‐N‐carboxylic acids. ResearchGate.
  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. University of Leeds.
  • This compound. Oakwood Chemical.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Advancements in Carboxylic Acid-Derived Agrochemicals. Patsnap Eureka.
  • Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides. datapdf.com.
  • Compound: this compound (CHEMBL23507). ChEMBL.

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Application Notes & Protocols: Utilizing 5-Fluoroindole-2-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the incorporation of 5-Fluoroindole-2-carboxylic acid into synthetic peptides. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis. These notes detail the unique properties of this tryptophan analogue, strategic considerations for its use in Solid-Phase Peptide Synthesis (SPPS), step-by-step protocols for coupling and cleavage, and essential characterization techniques. The causality behind experimental choices is explained to empower users to troubleshoot and optimize their synthetic strategies.

Introduction: The Strategic Advantage of Fluorination

This compound is a synthetic amino acid analogue of significant interest in medicinal chemistry and drug discovery.[1][2][3] It serves as a bioisostere for tryptophan, where the introduction of a fluorine atom at the 5-position of the indole ring imparts unique and often beneficial properties to the resulting peptide.

Tryptophan residues are critical components of many bioactive peptides, contributing to drug-target interactions through hydrogen bonding, π–π stacking, and cation–π interactions.[4][5] Chemical modification of the tryptophan side chain is a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of peptide drugs.[4][6][7] The fluorine atom in this compound offers several key advantages:

  • Modulated Basicity and Hydrogen Bonding: The electron-withdrawing nature of fluorine lowers the pKa of the indole N-H proton, altering its hydrogen bonding capabilities. This can lead to refined binding affinities and selectivities for biological targets.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the indole ring more resistant to oxidative metabolism, which can improve the in vivo half-life of the peptide.

  • Unique Biophysical Properties: Fluorine can participate in unique non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) and can serve as a sensitive ¹⁹F NMR probe for studying peptide conformation and binding.

  • Diverse Applications: This building block is a precursor for a wide range of therapeutic agents, including antitumor, antibacterial, and enzyme inhibitors.[1][3]

Core Concepts & Mechanistic Insights

The Indole N-H: To Protect or Not to Protect?

A primary consideration when incorporating any tryptophan derivative is the potential for side reactions at the indole nitrogen. During standard Fmoc-based SPPS, the indole N-H is generally left unprotected. However, during the acidic conditions of final cleavage from the resin, the indole ring is susceptible to alkylation by carbocations generated from side-chain protecting groups (e.g., tert-butyl cations).[8]

For this compound, the electron-withdrawing fluorine atom slightly deactivates the indole ring, reducing its susceptibility to electrophilic attack compared to native tryptophan. For many standard sequences, leaving the indole unprotected and using an effective scavenger cocktail during cleavage is sufficient.

However, for complex syntheses, long peptides, or sequences containing multiple sensitive residues, protection of the indole nitrogen may be warranted.[8] The most common protecting group for the indole nitrogen in Fmoc chemistry is the acid-labile tert-butyloxycarbonyl (Boc) group.[8] It provides robust protection during synthesis and is cleanly removed during the final TFA cleavage.

Carboxyl Group Activation and Coupling

The carboxylic acid of this compound must be activated to facilitate amide bond formation. This is achieved using standard peptide coupling reagents. The choice of coupling reagent is critical for ensuring high efficiency and minimizing racemization.[9][10]

Uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used.[9][11][12] The mechanism involves the rapid formation of an HOBt active ester, which then reacts with the free N-terminal amine of the growing peptide chain on the solid support.[12][13] This process is efficient and helps to suppress racemization.[9][11]

The general workflow for activation and coupling is as follows:

G cluster_activation Activation Phase (in solution) cluster_coupling Coupling Phase (on resin) AA 5-Fluoroindole- 2-carboxylic Acid HBTU HBTU + Base (DIPEA) AA->HBTU Pre-activation ActiveEster HOBt Active Ester (Highly Reactive) HBTU->ActiveEster Resin Resin-Bound Peptide (with free N-terminus) ActiveEster->Resin Coupling Reaction PeptideBond New Peptide Bond Formed Resin->PeptideBond

Caption: Workflow for HBTU-mediated coupling.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl resin, as dictated by the desired C-terminal functionality (amide or carboxylic acid, respectively).[14]

  • Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Trt, tBu, Pbf).

  • Building Block: this compound.

  • Coupling Reagent: HBTU or a comparable uronium/phosphonium salt.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). This is a robust general-purpose cocktail suitable for peptides containing sensitive residues like Trp, Cys, and Met.[15]

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide.

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Step 3: Coupling of this compound

  • Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional but recommended for difficult couplings) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

Step 4: Chain Elongation

  • Repeat Steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin extensively with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (Reagent K) immediately before use. It is highly recommended for sequences with sensitive residues.[15]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).

  • Stir the slurry at room temperature for 2-3 hours. The trityl cations released will often cause the solution to turn a deep yellow or orange color.[16]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Data Summary & Critical Considerations

The choice of coupling reagent and conditions can significantly impact the efficiency of incorporating sterically hindered or unusual amino acids.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeRelative Efficacy & Notes
HBTU/DIPEA 1 : 0.95 : 245-90 minHighly Recommended. Reliable, fast, and minimizes racemization. A cornerstone of modern SPPS.[9][11]
HATU/DIPEA 1 : 0.95 : 230-60 minMore reactive than HBTU, excellent for hindered couplings but more expensive.[10][17]
DIC/HOBt 1 : 1 : 12-4 hoursThe classic carbodiimide method. Effective but slower than uronium reagents. Byproduct (DCU/DIU) management is critical.[10][17]
COMU/DIPEA 1 : 0.95 : 230-60 minOxyma-based reagent. Offers comparable efficiency to HATU with a better safety profile (non-explosive byproducts).[10]

Troubleshooting:

  • Incomplete Coupling (Positive Kaiser Test): If the coupling is not complete after the standard time, you can either extend the reaction time or perform a "double coupling" by draining the solution and adding a fresh batch of activated this compound.

  • Side Reactions during Cleavage: The presence of the fluoroindole moiety does not typically complicate cleavage. However, if tryptophan alkylation is observed (e.g., by mass spectrometry), increase the proportion of scavengers like EDT and thioanisole in the cleavage cocktail. For particularly sensitive sequences, consider using a Boc-protected version of the fluoroindole.

Characterization

After synthesis, the purity and identity of the peptide must be confirmed.

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): The primary method for assessing the purity of the crude peptide and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product. ESI-MS (Electrospray Ionization) is typically used to verify that the correct mass, corresponding to the peptide containing the 5-fluoroindole moiety, has been obtained.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): If equipment is available, ¹⁹F NMR is a powerful, unambiguous method to confirm the incorporation of the fluorine atom. It provides a clean signal in a spectral region free from other interferences.

Conclusion

This compound is a valuable tool for peptide chemists seeking to enhance the therapeutic potential of their molecules. Its incorporation via standard Fmoc-SPPS is straightforward using robust coupling agents like HBTU. By understanding the underlying chemical principles and following optimized protocols for coupling and cleavage, researchers can reliably synthesize novel fluorinated peptides for advanced drug discovery and development programs.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed January 10, 2026.
  • Wikipedia. HBTU. Accessed January 10, 2026. [Link]
  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed January 10, 2026.
  • Deng, W., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. [Link]
  • Stathmopoulos, P., et al. (2006). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]
  • ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Accessed January 10, 2026. [Link]
  • Vertex AI Search. The Role of this compound in Modern Drug Discovery. Accessed January 10, 2026.
  • National Institutes of Health (NIH). Clickable tryptophan modification for late-stage diversification of native peptides. Accessed January 10, 2026. [Link]
  • ScienceDaily. Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. Accessed January 10, 2026. [Link]
  • ResearchGate. Important roles of tryptophan in proteins and peptides and the.... Accessed January 10, 2026. [Link]
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 10, 2026. [Link]
  • PubChem. This compound | C9H6FNO2 | CID 1820. Accessed January 10, 2026. [Link]
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Accessed January 10, 2026. [Link]
  • National Institutes of Health (NIH). A cleavage cocktail for methionine-containing peptides - PubMed. Accessed January 10, 2026. [Link]
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Accessed January 10, 2026. [Link]
  • SBS Genetech. Mastering Protecting Groups in Peptide Synthesis. Accessed January 10, 2026. [Link]
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides. Accessed January 10, 2026.
  • LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Accessed January 10, 2026. [Link]
  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Accessed January 10, 2026. [Link]
  • Aapptec Peptides. Coupling Reagents. Accessed January 10, 2026. [Link]
  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Accessed January 10, 2026. [Link]
  • American Chemical Society. Peptide Coupling Reagents, More than a Letter Soup. Accessed January 10, 2026. [Link]
  • UCI Department of Chemistry.
  • ChEMBL. Compound: this compound (CHEMBL23507). Accessed January 10, 2026. [Link]

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Application Notes and Protocols for the Quantification of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust analytical protocols for the accurate quantification of 5-Fluoroindole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The protocols herein are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reliable and reproducible results. This guide is intended to serve as a foundational resource, offering starting points for method development and validation in various research and quality control settings.

Introduction: The Significance of this compound Quantification

This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents, including treatments for cancer, inflammation, and infectious diseases.[1][2] Its structural motif is present in numerous biologically active molecules, making the ability to accurately quantify this compound paramount during drug discovery, development, and manufacturing processes.[1] Precise and reliable analytical methods are essential for pharmacokinetic studies, metabolism research, and for ensuring the quality and purity of active pharmaceutical ingredients (APIs).

This document provides a detailed overview of two primary analytical techniques for the quantification of this compound: HPLC-UV for routine analysis and the more sensitive and selective UPLC-MS/MS for trace-level detection in complex biological matrices.

Foundational Principles of Analytical Methodologies

The choice of analytical technique is governed by the specific requirements of the study, including the sample matrix, the expected concentration range of the analyte, and the desired level of sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. Quantification is typically achieved using a UV detector, as the indole structure possesses a chromophore that absorbs ultraviolet light.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[3][4][5][6] After chromatographic separation, the analyte is ionized and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification, even at very low concentrations. This method is particularly advantageous for analyzing complex samples like plasma or tissue homogenates.[4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the analysis of bulk drug substances and formulated products where the concentration of this compound is relatively high.

Rationale for Method Design

The selection of a C18 column provides a versatile and robust stationary phase for the retention of the moderately polar this compound. The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile or methanol), allows for the manipulation of retention time and peak shape. The addition of an acid, such as formic or acetic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column. Detection at a wavelength where the analyte exhibits maximum absorbance ensures optimal sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for bulk drug): Accurately weigh a quantity of the sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

Method Validation Parameters (Illustrative)

The following table provides target validation parameters that should be established during method validation in accordance with ICH guidelines.

Validation ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 280 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.

Rationale for Method Design

The use of UPLC with a sub-2 µm particle size column allows for faster analysis times and improved chromatographic resolution. Coupling this with tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[4] Sample preparation is critical to remove matrix components that can interfere with the analysis and cause ion suppression. Protein precipitation is a straightforward and effective method for plasma and serum samples.

Experimental Protocol: UPLC-MS/MS

Instrumentation:

  • UPLC system with a binary pump

  • Autosampler

  • Column oven

  • Tandem quadrupole mass spectrometer with an ESI source

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition (Analyte) To be determined (e.g., m/z 178.0 -> [fragment ion])
MRM Transition (IS) To be determined (using a stable isotope-labeled standard)
Collision Energy To be optimized

Reagent and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., ¹³C₆-5-Fluoroindole-2-carboxylic acid) in methanol.

  • Standard and QC Sample Preparation in Matrix: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the blank biological matrix.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma/serum sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

Method Validation Parameters (Illustrative)
Validation ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) ≤ 15.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Matrix Effect To be assessed
Recovery To be assessed
Workflow Diagram: UPLC-MS/MS Analysisdot

UPLCMS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Analysis start Plasma/Serum Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separate UPLC Separation inject->separate ionize ESI Negative Ionization separate->ionize fragment Collision-Induced Dissociation ionize->fragment detect MRM Detection fragment->detect chromatogram Generate MRM Chromatogram detect->chromatogram integrate Integrate Peak Areas (Analyte & IS) chromatogram->integrate quantify Calculate Concentration Ratio integrate->quantify

Sources

Application Note: Probing Molecular Interactions with 5-Fluoroindole-2-carboxylic Acid using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fluorine Probe

In the landscape of modern drug discovery, particularly within fragment-based approaches, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for detecting and characterizing molecular interactions.[1] Among NMR-active nuclei, the fluorine-19 (¹⁹F) isotope offers a suite of compelling advantages: it is a spin ½ nucleus with 100% natural abundance and boasts a gyromagnetic ratio second only to ¹H, affording it 83.4% of the proton's sensitivity.[2][3] Crucially, the near-total absence of fluorine from biological systems ensures that ¹⁹F NMR spectra are free from endogenous background signals, providing a clean window to observe the behavior of a fluorinated ligand.[2][4]

The ¹⁹F nucleus is also exceptionally sensitive to its local electronic environment, with a chemical shift range spanning hundreds of parts per million (ppm).[3][5] This sensitivity makes it an exquisite reporter on binding events; when a fluorinated molecule binds to a target protein, subtle changes in its environment are amplified into significant and measurable changes in the ¹⁹F NMR spectrum.[6]

This application note provides a detailed guide to utilizing 5-Fluoroindole-2-carboxylic acid as a versatile ¹⁹F NMR probe. As an indole derivative, this fragment can serve as a mimic for tryptophan interactions, a common residue in protein active sites and at protein-protein interfaces.[7][8] We will detail the principles, protocols, and data analysis techniques for direct binding and competition assays, essential workflows in hit identification and validation.

Core Principles: Decoding the ¹⁹F NMR Spectrum

A ligand-observed ¹⁹F NMR experiment provides rich, multi-parametric data on the interaction between a small molecule and its target. The primary observables that signify a binding event are changes in chemical shift, signal linewidth, and signal intensity.

  • Chemical Shift Perturbation (CSP): The ¹⁹F chemical shift is highly responsive to changes in the local environment, including van der Waals forces and electrostatic fields.[6] Upon binding to a protein, the fluorine atom on this compound will experience a different environment compared to when it is free in solution. This change results in a shift of the NMR resonance frequency, known as a CSP. The magnitude of the CSP can correlate with the intimacy of the interaction.[5]

  • Line Broadening (Transverse Relaxation): A small molecule like this compound tumbles rapidly in solution, giving rise to a sharp NMR signal. When it binds to a much larger protein, its effective tumbling rate slows dramatically. This slower tumbling is a less efficient mechanism for transverse (T₂) relaxation, leading to a significant broadening of the NMR signal.[5] This effect is a highly sensitive indicator of binding, even for weak interactions typical in fragment screening.

  • Exchange Regimes: The appearance of the spectrum depends on the rate of exchange (kex) between the free and bound states of the ligand.

    • Fast Exchange: If the ligand binds and unbinds rapidly on the NMR timescale, a single, population-weighted average signal is observed. As more ligand binds, this peak shifts progressively and may broaden. This regime is common for weak-affinity fragments and is ideal for titration experiments to determine the dissociation constant (KD).[9]

    • Slow Exchange: For very tight binding, the exchange is slow. Separate, sharp signals for the free and bound ligand are observed. The intensity of the free signal decreases while the bound signal increases as the protein is saturated.

    • Intermediate Exchange: This regime results in extensive line broadening, sometimes to the point where the signal disappears entirely. While challenging, this phenomenon is a strong indicator of binding within a specific affinity range.[9]

Application I: Direct Binding Assay for Hit Identification

The most straightforward application is to screen this compound directly against a protein target to determine if it binds. This protocol serves as a foundational experiment for fragment screening.

Experimental Workflow: Direct Binding Assay

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Stock (e.g., 20 µM in Buffer) prep_exp Prepare Experimental Sample (Ligand + Buffer + Protein) prep_protein->prep_exp prep_ligand Prepare Ligand Stock (e.g., 10 mM in DMSO-d6) prep_ref Prepare Reference Sample (Ligand + Buffer) prep_ligand->prep_ref prep_ligand->prep_exp acq_nmr Acquire 1D ¹⁹F NMR Spectra (Reference & Experimental) prep_ref->acq_nmr prep_exp->acq_nmr process Process Spectra (Referencing, Phasing) acq_nmr->process compare Compare Spectra process->compare csp Calculate Δδ (ppm) compare->csp lw Measure Linewidth (Hz) compare->lw hit Identify Hit (Significant Δδ and/or Line Broadening) csp->hit lw->hit caption Workflow for a direct ¹⁹F NMR binding assay.

Caption: Workflow for a direct ¹⁹F NMR binding assay.

Protocol: Direct Binding Assay
  • Materials & Reagents:

    • Target Protein (≥90% purity, stable in solution).[10]

    • This compound (probe).

    • NMR Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4). Buffer components should be chosen to ensure protein stability.[11]

    • Deuterium Oxide (D₂O) for NMR lock (final concentration 5-10%).[10]

    • Internal ¹⁹F Reference Standard (e.g., trifluoroacetic acid (TFA) or another standard confirmed not to bind the target protein).[12][13]

    • High-quality NMR tubes.

  • Sample Preparation:

    • Protein Stock: Prepare a concentrated stock of the target protein in the chosen NMR buffer. A typical final concentration for the experiment is 10-50 µM.[2]

    • Ligand Stock: Prepare a 10-20 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Reference Sample (Ligand Only): In an NMR tube, prepare a sample containing the final concentration of the ligand (e.g., 200 µM) and reference standard in NMR buffer with D₂O. This sample serves as the "free" state control.

    • Experimental Sample (Protein + Ligand): In a separate NMR tube, prepare a sample identical to the reference, but also including the target protein at its final concentration (e.g., 10 µM). Ensure the final DMSO concentration is identical in both tubes and ideally below 5% to avoid impacting protein stability.

  • NMR Data Acquisition:

    • Tune and match the ¹⁹F channel of the NMR probe.

    • Lock and shim the spectrometer on each sample.

    • Acquire a standard 1D ¹⁹F NMR spectrum at a constant temperature (e.g., 298 K). Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected resonances, and an appropriate relaxation delay. ¹H decoupling is often not required for ligand-observed experiments.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Calibrate the chemical shift axis of both spectra to the internal reference standard. This step is critical for accurate CSP measurement.[12][13]

    • Compare the spectrum of the experimental sample to the reference sample. A binding event ("hit") is confirmed by:

      • A change in chemical shift (Δδ = |δbound - δfree|).

      • An increase in the signal's linewidth at half-height.

Example Data Presentation
SampleLigand Conc. (µM)Protein Conc. (µM)Chemical Shift (δ, ppm)Linewidth (Hz)Observation
Reference2000-115.505Sharp signal (Free state)
Experiment20010-115.6525Shift & Broadening (Binding)

Application II: Competition Assay for Screening and Validation

Once this compound is validated as a binder, it can be used as a "spy molecule" to screen for other, non-fluorinated compounds that bind to the same site.[2] This is a powerful method for expanding on an initial fragment hit.

Principle of the Competition Assay

G cluster_state1 Spy Binds to Target cluster_state2 Competitor Displaces Spy Target1 Target Protein Spy1 Spy Molecule (¹⁹F Probe) Target1->Spy1 Binding Spec1 ¹⁹F Spectrum: Shifted & Broadened Signal Target2 Target Protein Competitor Competitor (Test Compound) Target2->Competitor Stronger Binding plus + Spy2 Spy Molecule (Free in solution) Spec2 ¹⁹F Spectrum: Signal returns toward 'Free' State arrow Displacement cluster_state2 cluster_state2 cluster_state1 cluster_state1 caption Principle of the ¹⁹F NMR competition binding assay.

Caption: Principle of the ¹⁹F NMR competition binding assay.

Protocol: Competition Binding Assay
  • Preparation:

    • Use the same protein, spy molecule (this compound), and buffer conditions established in the direct binding assay.

    • Prepare stock solutions of non-fluorinated test compounds (competitors), typically in DMSO-d₆.

  • Sample Setup:

    • Control Sample: Prepare a sample containing the protein and the spy molecule at concentrations known to produce a clear "bound" signal (e.g., 10 µM protein, 200 µM spy molecule).

    • Competition Sample: Prepare a sample identical to the control, but also add a test compound, typically at a concentration in excess of the spy molecule (e.g., 500 µM - 1 mM).

  • Data Acquisition and Analysis:

    • Acquire 1D ¹⁹F NMR spectra for all samples under identical conditions.

    • Compare the ¹⁹F signal of the spy molecule in the competition sample to the control sample.

    • A successful competitor will displace the spy molecule from the protein's binding site. This is observed as the spy molecule's ¹⁹F signal shifting back towards its "free" chemical shift and becoming sharper (reduced linewidth).[12]

    • A non-competitor will not affect the spy molecule's signal, which will remain shifted and broadened.

Quantitative Analysis: Determining the Dissociation Constant (KD)

By systematically titrating the ligand into a solution of the protein, one can determine the binding affinity (KD). This requires that the interaction is in the fast exchange regime.

Protocol: KD Determination by Titration
  • Sample Preparation: Prepare a series of NMR samples, each with a constant concentration of the target protein (e.g., 25 µM). Each sample will have a progressively higher concentration of this compound (e.g., from 0 µM to 500 µM). It is crucial to prepare these samples carefully to ensure accurate concentrations.[9]

  • Data Acquisition: Record a 1D ¹⁹F spectrum for each sample in the titration series.

  • Data Analysis:

    • Process all spectra uniformly.

    • For each spectrum, measure the chemical shift (δobs) of the this compound signal.

    • Calculate the chemical shift perturbation (Δδ) for each point relative to the free ligand: Δδ = |δobs - δfree|.

    • Plot Δδ as a function of the total ligand concentration.

    • Fit the resulting binding isotherm to a one-site binding equation to extract the KD.

Troubleshooting and Key Considerations

  • Solubility: Ensure this compound and all test compounds are fully soluble in the final NMR buffer. Aggregation can produce artifacts and false positives.

  • Reference Standard: The choice of an inert, non-binding internal reference is paramount for reliable data.[12][13] Its signal should not change across all experimental conditions.

  • Protein Quality: Use highly pure and monomeric protein. Protein aggregation can cause non-specific binding and excessive line broadening.[10]

  • No Observed Binding: If no CSP or line broadening is observed, the affinity may be too weak to detect at the concentrations used. Try increasing the concentration of the protein or ligand.

  • Signal Disappearance: If the signal broadens into the baseline, the interaction is likely in the intermediate exchange regime. This confirms binding but complicates quantitative analysis. Acquiring spectra at a different temperature can sometimes shift the exchange rate into the fast or slow regime.

Conclusion

This compound is a powerful and versatile tool for interrogating protein-ligand interactions using ¹⁹F NMR. Its simple structure and favorable NMR properties make it an excellent fragment for initial screening campaigns. The protocols outlined here for direct binding, competition assays, and quantitative affinity determination provide a robust framework for identifying and validating hits in early-stage drug discovery. The absence of background signal and the high sensitivity of the ¹⁹F nucleus ensure that these methods are efficient, reliable, and require relatively low amounts of protein, making them a valuable addition to the researcher's toolkit.[14]

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI.
  • 19F NMR Fragment Screening Platform. (n.d.). University College London.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
  • Urick, A. K., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1081-1096. [Link]
  • Dalvit, C., et al. (2015). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate.
  • Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design? (n.d.). Charles River.
  • Leung, E., & Norton, R. S. (2016). Applications of (19)F-NMR in Fragment-Based Drug Discovery. PubMed.
  • Leung, E., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611-1624. [Link]
  • NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure.
  • Prosser, R. S., et al. (2018). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Angewandte Chemie International Edition, 57(32), 10178-10182. [Link]
  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
  • Pan, B., et al. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. Journal of Biomolecular NMR, 78(3), 133-138. [Link]
  • NMR sample preparation guidelines. (n.d.). ProteoVec.
  • Curtis-Marof, R., et al. (2014). Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 12(42), 8433-8438. [Link]
  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1215-1221. [Link]
  • Kleckner, I. R., & Foster, M. P. (2012). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 102(4), 891-899. [Link]
  • Urick, A. K., & Pomerantz, W. C. K. (2021). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1081-1096. [Link]
  • Angulo, J., & Cerdan, S. (2011). Investigating Protein-Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. ChemPhysChem, 12(14), 2564-2576. [Link]
  • Mocci, G., et al. (2020). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Journal of the American Chemical Society, 142(42), 18211-18219. [Link]
  • Arfo, F. S., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12727-12739. [Link]
  • Arfo, F. S., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12727-12739. [Link]
  • This compound. (n.d.). PubChem.
  • Prediction of 19 F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. (2020). ResearchGate.
  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(35), 14947-14953. [Link]

Sources

Application Notes and Protocols: Utilizing 5-Fluoroindole-2-carboxylic Acid for the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of Indole Scaffolds in Fluorescence Sensing

The indole moiety, the core structure of the amino acid tryptophan, is an intrinsically fluorescent scaffold.[1] This inherent luminescence, although modest in the parent molecule, presents a foundational platform for the development of sophisticated fluorescent probes. The indole electronic structure is highly sensitive to its local environment, making it an ideal candidate for designing sensors that report on changes in polarity, viscosity, and the presence of specific analytes.[1][2][3] The strategic functionalization of the indole ring is a powerful approach to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, thereby tailoring the probe for specific biological applications.[4][5][6]

This guide focuses on 5-Fluoroindole-2-carboxylic acid , a versatile building block for the synthesis of novel fluorescent probes. The introduction of a fluorine atom at the 5-position is anticipated to enhance the photostability and quantum yield of the indole fluorophore through the inductive effect of the halogen. Furthermore, the carboxylic acid group at the 2-position provides a convenient handle for covalent conjugation to biomolecules, such as proteins and nucleic acids, enabling their fluorescent labeling and subsequent study.[7] While the primary literature has extensively documented the use of this compound as a precursor for various therapeutic agents, its application in the realm of fluorescent probe development remains a promising yet underexplored frontier.[7]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential use of this compound as a core component in the creation of bespoke fluorescent probes. We will provide a scientifically grounded overview of the anticipated photophysical properties, detailed protocols for the activation and bioconjugation of the molecule, and a discussion on the characterization of the resulting fluorescently labeled biomolecules.

Anticipated Photophysical Properties

A detailed study on indole-2-carboxylic acid in aqueous solution provides valuable insights.[8] The photophysical properties are pH-dependent due to the protonation state of the carboxylic acid. At neutral pH, where the carboxylate form predominates, the molecule is fluorescent. The introduction of a 5-fluoro substituent is expected to subtly modulate these properties. Fluorine, being a highly electronegative atom, can influence the electronic distribution in the indole ring, which may lead to shifts in the excitation and emission maxima and an increase in the fluorescence quantum yield.

For the purpose of this guide, and to provide a practical framework for experimental design, we will use the following hypothesized photophysical properties for this compound. It is imperative that these properties are experimentally determined for the specific application.

PropertyHypothesized ValueNotes
Excitation Maximum (λex) ~280 - 290 nmBased on indole-2-carboxylic acid, with a potential slight red-shift due to the fluorine substituent. This will need to be experimentally verified.
Emission Maximum (λem) ~340 - 360 nmA Stokes shift of 60-70 nm is typical for indole derivatives. The emission is expected to be in the violet-blue region of the spectrum.
Quantum Yield (Φ) > 0.1The fluorine substitution is anticipated to increase the quantum yield compared to the parent indole-2-carboxylic acid, making it a brighter fluorophore.
Extinction Coefficient (ε) 5,000 - 10,000 M⁻¹cm⁻¹Typical for indole derivatives at their absorption maximum.
Fluorescence Lifetime (τ) 1 - 5 nsThe fluorescence lifetime is expected to be in the nanosecond range, which is suitable for many fluorescence-based assays.

Protocol 1: Activation of this compound via N-Hydroxysuccinimide (NHS) Ester Formation

To conjugate this compound to primary amines on biomolecules, the carboxylic acid must first be activated to a more reactive form. The most common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines at physiological pH to form a stable amide bond.

Causality Behind Experimental Choices:
  • Anhydrous Solvent: The reaction is highly sensitive to water, which can hydrolyze the activated NHS ester. Therefore, an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is essential.

  • Coupling Reagents (EDC and NHS): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that facilitates the formation of the NHS ester. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide (NHS) to form the more stable NHS ester.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the exposure to atmospheric moisture.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product.

Experimental Workflow:

Activation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product start Dissolve this compound in anhydrous DMF reagents Add N-Hydroxysuccinimide (NHS) and EDC hydrochloride start->reagents 1.1 eq NHS, 1.2 eq EDC react Stir at room temperature under inert atmosphere reagents->react 2-4 hours monitor Monitor reaction by TLC react->monitor quench Quench with cold water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end Characterize and store the NHS ester purify->end

Caption: Workflow for the activation of this compound to its NHS ester.

Detailed Step-by-Step Protocol:
  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

    • To this solution, add N-hydroxysuccinimide (NHS) (1.1 equivalents).

    • Finally, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise while stirring.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound NHS ester.

  • Characterization and Storage:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • The NHS ester is moisture-sensitive and should be stored under an inert atmosphere at -20°C for long-term stability.

Protocol 2: Bioconjugation of Activated this compound to a Model Protein (Bovine Serum Albumin - BSA)

This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), with the synthesized this compound NHS ester. The primary amino groups of lysine residues and the N-terminus of the protein will react with the NHS ester to form stable amide bonds.

Causality Behind Experimental Choices:
  • Buffer System: A slightly alkaline buffer (pH 8.0-9.0), such as sodium bicarbonate or borate buffer, is used to ensure that the primary amines on the protein are deprotonated and thus nucleophilic, facilitating the reaction with the NHS ester. Amine-containing buffers like Tris must be avoided as they will compete for the NHS ester.

  • Molar Ratio of Dye to Protein: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be controlled by adjusting the molar ratio of the NHS ester to the protein. A higher ratio will generally result in a higher DOL.

  • Removal of Unconjugated Dye: It is crucial to remove any unreacted or hydrolyzed dye from the labeled protein. Size-exclusion chromatography (e.g., a desalting column) is an effective method for separating the large protein-dye conjugate from the small, unconjugated dye molecules.

Experimental Workflow:

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization protein_sol Prepare BSA solution in conjugation buffer mix Add NHS ester solution to BSA solution protein_sol->mix dye_sol Dissolve NHS ester in anhydrous DMSO dye_sol->mix 10-20 fold molar excess incubate Incubate with gentle stirring mix->incubate 1-2 hours at room temperature column Apply reaction mixture to a desalting column incubate->column elute Elute with PBS column->elute collect Collect the protein-dye conjugate fraction elute->collect characterize Determine DOL and protein concentration collect->characterize

Caption: Workflow for the bioconjugation of the activated 5-fluoroindole probe to a protein.

Detailed Step-by-Step Protocol:
  • Preparation:

    • Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Prepare a stock solution of the this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the BSA solution, slowly add a 10- to 20-fold molar excess of the dissolved NHS ester.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.

  • Purification:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS), pH 7.4.

    • Apply the reaction mixture to the top of the equilibrated column.

    • Elute the column with PBS. The fluorescently labeled protein will elute in the void volume (the first colored band), while the smaller, unconjugated dye molecules will be retained by the column and elute later.

    • Collect the fractions containing the protein-dye conjugate.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL):

      • Measure the absorbance of the conjugate solution at the absorption maximum of the dye (hypothesized to be around 280-290 nm) and at 280 nm (for protein concentration).

      • The concentration of the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the dye's λmax, ε is the molar extinction coefficient of the dye, c is the concentration, and l is the path length of the cuvette.

      • The concentration of the protein can be calculated using the following formula to correct for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_dye_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A_dye_max of the dye) and ε_protein is the molar extinction coefficient of the protein (for BSA, ε₂₈₀ = 43,824 M⁻¹cm⁻¹).

      • The DOL is then calculated as the molar ratio of the dye to the protein: DOL = [Dye Concentration] / [Protein Concentration]

    • Confirm Conjugation:

      • Analyze the conjugate by SDS-PAGE. The fluorescently labeled protein bands can be visualized under UV illumination before staining with a protein stain like Coomassie Blue.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, resource for the development of novel fluorescent probes. Its indole core provides an environmentally sensitive fluorophore, while the 5-fluoro and 2-carboxylic acid functionalities offer avenues for enhancing its photophysical properties and enabling facile bioconjugation. The protocols detailed in this guide provide a robust framework for the activation of this molecule and its conjugation to biomolecules, thereby opening the door to a wide range of applications in cellular imaging, immunoassays, and drug discovery.

It is important to reiterate that the photophysical properties presented herein are based on scientific reasoning and data from analogous compounds. Researchers are strongly encouraged to perform detailed spectroscopic characterization of this compound and its conjugates to establish their specific excitation and emission profiles, quantum yields, and environmental sensitivities. Such studies will be invaluable in unlocking the full potential of this versatile building block in the exciting field of fluorescence-based research.

References

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  • PubChem. (n.d.). 5-Fluoroindole.
  • SpectraBase. (n.d.). 5-Fluoro-1H-indole. [Link]
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  • ACS Publications. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(30), 5661-5669. [Link]
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  • Semantic Scholar. (n.d.). Indole-based Fluorescent Sensors for Selective Detection of Hg2+. [Link]
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  • National Center for Biotechnology Information. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PLoS ONE, 18(5), e0286395. [Link]
  • Wiley Online Library. (2012). Ground and Electronically Excited Singlet-State Structures of 5-Fluoroindole Deduced from Rotationally Resolved Electronic Spectroscopy and ab Initio Theory. ChemPhysChem, 13(11), 2741-2746. [Link]
  • PubChem. (n.d.). This compound.
  • HORIBA. (n.d.).
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  • MFA Cameo. (2023).
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  • ResearchGate. (n.d.). Ground and Electronically Excited Singlet-State Structures of 5-Fluoroindole Deduced from Rotationally Resolved Electronic Spectroscopy and ab Initio Theory. [Link]
  • ResearchGate. (n.d.). UV absoerption spectra of indolyl-2-carboxylic acid. [Link]
  • MDPI. (2022).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established literature to improve your reaction yields and product purity.

Overview of Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved via two primary routes: the Fischer Indole Synthesis and the Reissert Indole Synthesis . Each pathway offers distinct advantages and presents unique challenges. The choice between them often depends on the availability of starting materials, scalability, and sensitivity of the substrates to reaction conditions.

The Fischer method involves the acid-catalyzed cyclization of a hydrazone, formed from 4-fluorophenylhydrazine and a pyruvate derivative.[1] The Reissert method follows a different course, beginning with the condensation of 4-fluoro-2-nitrotoluene and diethyl oxalate, followed by a reductive cyclization.[2][3]


}

High-level comparison of Fischer and Reissert synthesis workflows.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer synthesis is a classic and powerful method, but it is sensitive to several factors, especially with electronically deactivated substrates like 4-fluorophenylhydrazine.

Q1: My reaction yield is very low, or I'm not forming any product. What are the primary causes?

A1: Low or no yield in a Fischer indole synthesis is a common problem that can usually be traced back to two key areas: the stability of the starting hydrazone or the conditions of the cyclization step.[4]

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete or reversible.

    • Causality: The equilibrium may not favor the product. Water removal is crucial.

    • Solution: Ensure your starting materials are pure. Perform the reaction in a solvent like ethanol or toluene with a Dean-Stark trap to azeotropically remove water, driving the reaction to completion. While it's common to proceed directly to cyclization without isolating the hydrazone, if yields are consistently low, consider isolating and purifying the hydrazone intermediate first.[5]

  • Inappropriate Acid Catalyst: The choice and strength of the acid are critical. The fluorine atom deactivates the aromatic ring, making the[6][6]-sigmatropic rearrangement more difficult and requiring a stronger acid catalyst than for electron-rich systems.[7]

    • Causality: A catalyst that is too weak will not promote the key rearrangement and cyclization steps. Conversely, an acid that is too strong or used at too high a temperature can cause decomposition and tarring.[4]

    • Solution: Experiment with a range of catalysts. While HCl or H₂SO₄ might work, polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ or BF₃·OEt₂ are often more effective for less reactive substrates.[4] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful option known for promoting cyclization under controlled conditions.

  • Suboptimal Temperature: Temperature control is a delicate balance.

    • Causality: Insufficient heat will prevent the reaction from overcoming the activation energy for cyclization. Excessive heat leads to decomposition of the hydrazone and the formation of intractable tars.[4]

    • Solution: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC. If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted synthesis can sometimes provide rapid, controlled heating that improves yields and reduces reaction times.[4]

Q2: The reaction mixture is turning into a dark, tarry mess. How can I prevent this?

A2: Tar and polymer formation is a classic sign of substrate decomposition under harsh acidic and thermal conditions.[4]

Potential Causes & Solutions:

  • Excessively Strong Conditions: High temperatures combined with strong acids are the primary culprits.

    • Causality: The intermediate ene-hydrazine and other species are unstable at high temperatures and can polymerize or decompose via side reactions.

    • Solution:

      • Use the Mildest Effective Conditions: Select the mildest acid catalyst that facilitates the reaction at a reasonable rate.[4]

      • Lower the Temperature: If you are using a very strong acid like PPA, try running the reaction at a lower temperature for a longer duration.

      • Controlled Addition: Instead of heating the entire mixture at once, try adding the hydrazone solution portion-wise to the pre-heated acid catalyst. This can help control the exotherm and minimize decomposition.

  • Oxygen Exposure: The reaction intermediates can be sensitive to oxidation at high temperatures.

    • Causality: Oxidative side reactions can contribute to the formation of colored impurities and polymers.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.


}

Decision tree for troubleshooting the Fischer Indole Synthesis.

Troubleshooting Guide: Reissert Indole Synthesis

The Reissert synthesis is a robust alternative, often providing better yields for certain substrates. However, it involves strong bases and reducing agents that require careful handling and optimization.[8]

Q1: The initial condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate is low-yielding. How can I improve it?

A1: This Claisen-type condensation requires the deprotonation of the methyl group of the nitrotoluene, which is the rate-limiting step. The efficiency is highly dependent on the base and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Base Strength: Sodium ethoxide (NaOEt) is commonly used, but may not be strong enough for complete deprotonation, especially if moisture is present.

    • Causality: The acidity of the methyl protons is moderate, and a strong, anhydrous base is required to drive the reaction forward.

    • Solution: Potassium ethoxide (KOEt) has been shown to give better results than sodium ethoxide as it is a stronger base.[2][3] Using potassium tert-butoxide is another powerful alternative. Ensure all reagents and solvents (e.g., ethanol, ether, THF) are scrupulously dry.

  • Reaction Temperature: The reaction may require heating to proceed, but side reactions can occur at elevated temperatures.

    • Causality: The condensation has a significant activation energy, but the product, ethyl 4-fluoro-2-nitrophenylpyruvate, can degrade or undergo side reactions if heated for too long or at too high a temperature.

    • Solution: Start the reaction at room temperature and monitor by TLC. If it is slow, gently heat the mixture (e.g., to 40-50 °C). Avoid aggressive heating.

Q2: My reductive cyclization step is giving a complex mixture of products or a poor yield. What should I check?

A2: The reductive cyclization of the pyruvate intermediate is the key step in forming the indole ring. The choice of reducing agent is critical and can influence the reaction pathway.[9]

Potential Causes & Solutions:

  • Incorrect Reducing Agent: Different reducing agents have varying levels of reactivity and may lead to different outcomes.

    • Causality: The goal is to selectively reduce the nitro group to an amine, which then spontaneously cyclizes with the adjacent ketone. Over-reduction or alternative reaction pathways can occur. For instance, some conditions might favor the formation of quinolones instead of indoles.[8]

    • Solution: Zinc dust in acetic acid is the classic and a reliable choice for this transformation.[2][3] Other effective systems include iron powder in acetic acid/ethanol or sodium dithionite.[8][9] Catalytic hydrogenation (e.g., H₂ over Pd/C) can also be used, but may require careful optimization to avoid over-reduction.

  • Incomplete Hydrolysis of the Ester: If the reaction is stopped before the ester is fully hydrolyzed, you will isolate the ethyl ester instead of the desired carboxylic acid.

    • Causality: The reductive conditions (e.g., Zn in acetic acid) also facilitate the hydrolysis of the ethyl ester. Reaction time and the amount of water/acid present are crucial.

    • Solution: Ensure sufficient reaction time for both the reduction and hydrolysis. After the reduction is complete (as monitored by TLC), adding a small amount of aqueous acid (e.g., HCl) and heating gently can ensure complete saponification to the carboxylic acid.

Reducing Agent Typical Conditions Pros Cons
Zinc / Acetic Acid Zn dust, Glacial AcOH, 80-100°CClassic, reliable, cost-effective.[2]Can be messy; requires filtration of zinc salts.
Iron / Acetic Acid Fe powder, AcOH/EtOH, RefluxInexpensive, environmentally benign.[10]Can require longer reaction times.
Sodium Dithionite Na₂S₂O₄, aq. base or biphasicMild conditions, good for sensitive substrates.Requires careful pH control; stoichiometry is key.
Catalytic Hydrogenation H₂ (balloon or Parr), Pd/C, EtOHClean reaction, easy work-up.[1]Catalyst can be expensive; risk of over-reduction.

Frequently Asked Questions (FAQs)

Q: Which synthesis route, Fischer or Reissert, is better for preparing this compound?

A: The "better" route depends on your specific circumstances.

  • Fischer Synthesis is often preferred if the starting 4-fluorophenylhydrazine is readily available and you are comfortable optimizing acid-catalyzed reactions. It can be a more direct route.[1]

  • Reissert Synthesis is advantageous if the starting 4-fluoro-2-nitrotoluene is more accessible or less expensive. It can be more robust and sometimes provides higher overall yields, avoiding the potential for tar formation seen in the Fischer method.[8]

Q: How do I purify the final this compound product?

A: The product is a solid with a high melting point (approx. 248 °C), making it amenable to purification by recrystallization.

  • Recrystallization: A common and effective method. Solvents like ethanol, acetic acid/water, or DMF/water mixtures can be effective. The goal is to dissolve the compound in a minimum of hot solvent and allow it to slowly cool, causing the pure product to crystallize out, leaving impurities in the solution.

  • Column Chromatography: If recrystallization is ineffective at removing a persistent impurity, column chromatography can be used. However, the carboxylic acid group can cause streaking on silica gel. It may be necessary to add a small amount of acetic acid (0.5-1%) to the eluent (e.g., ethyl acetate/hexanes) to improve the peak shape.

  • Acid-Base Extraction: During the work-up, you can exploit the acidic nature of the product. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with HCl to precipitate the pure product, which can be collected by filtration.

Q: What are the key safety precautions for these syntheses?

A: Standard laboratory safety practices are essential.

  • Reagents: Phenylhydrazines can be toxic and should be handled with care in a fume hood. Strong acids (PPA, H₂SO₄) and bases (KOEt) are corrosive.

  • Reactions: The Fischer synthesis can generate ammonia. Reductive cyclizations using zinc or iron can produce hydrogen gas, which is flammable. Ensure adequate ventilation and perform reactions away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Synthesis

This protocol first forms ethyl 5-fluoroindole-2-carboxylate, which is then hydrolyzed.

Step 1: Synthesis of Ethyl 5-fluoroindole-2-carboxylate [1]

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone. The reaction can be monitored by TLC.

  • Cool the mixture slightly and slowly add a catalyst, such as polyphosphoric acid (PPA) or a saturated solution of HCl in ethanol.

  • Heat the reaction mixture to reflux (typically 80-120 °C depending on the catalyst) for 4-12 hours until TLC analysis indicates the consumption of the hydrazone intermediate.

  • Cool the reaction to room temperature and pour it carefully onto crushed ice or into cold water.

  • Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) until it is slightly basic (pH 8-9).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 5-fluoroindole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or DCM) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with cold 2M HCl until the pH is ~2. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Protocol 2: Synthesis via Reissert Indole Synthesis

This protocol proceeds via a pyruvate intermediate followed by reductive cyclization.

Step 1: Synthesis of Ethyl 4-fluoro-2-nitrophenylpyruvate [2][3]

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂), add absolute ethanol and potassium metal (1.05 eq) in small pieces to form potassium ethoxide.

  • Once all the potassium has reacted, cool the solution and add a solution of 4-fluoro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in absolute ethanol dropwise.

  • Stir the reaction at room temperature for 12-24 hours. The reaction may form a thick precipitate.

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude pyruvate intermediate.

Step 2: Reductive Cyclization and Hydrolysis [2][8]

  • Dissolve the crude ethyl 4-fluoro-2-nitrophenylpyruvate in glacial acetic acid.

  • Heat the solution to ~90 °C and add zinc dust (4-5 eq) portion-wise, controlling the exotherm.

  • After the addition is complete, maintain the temperature for 1-2 hours until the reaction is complete by TLC.

  • Cool the mixture and filter through a pad of celite to remove excess zinc and inorganic salts. Wash the pad with acetic acid or ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

References
  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.
  • Name Reactions in Organic Synthesis. Reissert Indole Synthesis. Cambridge University Press.
  • Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Wikipedia. Reissert indole synthesis.
  • ResearchGate. Reissert Indole Synthesis.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
  • ResearchGate. (PDF) Reissert Indole Synthesis.
  • chemeurope.com. Reissert indole synthesis.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18).
  • PubChem. This compound.
  • NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail?.
  • Reddit. Problems with Fischer indole synthesis : r/Chempros. (2021-12-09).

Sources

Technical Support Center: Purification of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the purification of 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows.[1][2][3] The purity of this intermediate is paramount for the success of subsequent reactions and the integrity of final compounds, such as antitumor agents, fungicides, and NMDA receptor antagonists.[2]

Recrystallization is a powerful and economical technique for purifying solids, leveraging differences in solubility to separate the desired compound from its impurities.[4][5] However, the unique physicochemical properties of this compound—stemming from its indole core, carboxylic acid group, and fluorine substituent—can present specific challenges.[1] This guide provides in-depth, experience-driven answers to common issues encountered during its recrystallization.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

  • Diagnosis: This issue typically points to one of two scenarios: either you are dealing with an insoluble impurity, or you have selected a fundamentally poor solvent for the compound. This compound, while possessing a polar carboxylic acid group, also has a significant non-polar aromatic structure, limiting its solubility in some solvents.[1]

  • Solution:

    • Identify Insoluble Impurities: True impurities may be completely insoluble even in the hot solvent.[6] To resolve this, add just enough hot solvent to dissolve the majority of your target compound, leaving the insoluble material suspended. Perform a hot gravity filtration to remove these solid impurities.[4] Allow the hot, clear filtrate to cool slowly to initiate crystallization.

    • Re-evaluate Your Solvent Choice: If the material is uniformly undissolved, the solvent is likely unsuitable. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4][7] Refer to the solvent selection guide in the FAQ section (Part 2) to choose a more appropriate solvent or solvent system.

Question 2: Upon cooling, my compound "oiled out," forming a liquid layer instead of solid crystals. How do I fix this?

  • Diagnosis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it precipitates as a supersaturated liquid.[8] This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture.[9]

  • Solution:

    • Re-heat and Dilute: Gently reheat the flask to re-dissolve the oil into the solvent. Add a small, measured amount of additional hot solvent (10-15% of the total volume used) to slightly decrease the solution's saturation point.[9]

    • Ensure Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop encourages precipitation over crystallization. Let the flask cool to room temperature on the benchtop, insulated with a cork ring and covered, before moving it to an ice bath.[4][10]

    • Promote Nucleation: If oiling persists, try scratching the inner surface of the flask at the solution's meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[8][10]

Question 3: My solution is clear and has cooled to room temperature, but no crystals have formed. Is the experiment lost?

  • Diagnosis: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its theoretical solubility limit.[8] This can also occur if too much solvent was added initially.[8][10]

  • Solution:

    • Induce Crystallization: First, try scratching the inside of the flask with a glass rod to induce nucleation.[9] If that fails, add a "seed crystal"—a tiny speck of previously purified this compound—to the solution. This provides a perfect template for crystal growth.[8]

    • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent (e.g., 20-25% of the volume). This will increase the concentration of your compound. Allow the more concentrated solution to cool slowly again.[10]

    • Cool to a Lower Temperature: Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and encourage precipitation.

Question 4: I recovered crystals, but my final yield is extremely low (<50%). Where did my product go?

  • Diagnosis: A low yield can result from several factors. The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[9] Other causes include premature crystallization during hot filtration or selecting a solvent in which the compound has moderate, rather than low, solubility when cold.

  • Solution:

    • Optimize Solvent Volume: The key is to use the minimum amount of boiling solvent required to fully dissolve your crude product.[10] This ensures the solution is saturated and will yield a good return upon cooling.

    • Prevent Premature Crystallization: When performing hot filtration, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a beaker of boiling solvent) to prevent the product from crystallizing in the filter paper or funnel stem.

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Question 5: My final product is a yellow-brown powder, similar to the crude material. How can I obtain a purer, off-white product?

  • Diagnosis: The persistence of color indicates the presence of colored, soluble impurities that crystallize along with your product. Crude this compound is often described as a yellow-brown powder.[11][12]

  • Solution:

    • Activated Charcoal Treatment: Decolorizing carbon (charcoal) can be used to adsorb colored impurities. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight).

    • Procedure: Swirl the hot solution with the charcoal for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding it.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. The resulting filtrate should be significantly less colored. Allow it to cool slowly as usual.

    • Avoid Excess Charcoal: Using too much charcoal can lead to a loss of your desired product, as it can be adsorbed along with the impurities, resulting in a lower yield.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A proper solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[4][7] Given the compound's structure, both polar and moderately polar solvents should be considered. A good starting point is to test solubility in small test tubes with various solvents.

Table 1: Qualitative Solubility of this compound

Solvent Polarity Solubility at 25°C Solubility at Boiling Point Comments
Water High Insoluble[12] Sparingly Soluble The high polarity of water is not ideal for the indole ring. pH adjustment would be needed to solubilize as a salt.[1]
Ethanol High Sparingly Soluble Very Soluble A potentially good candidate. The difference in solubility may be sufficient.
Ethyl Acetate Medium Sparingly Soluble Soluble Often a good choice for compounds with moderate polarity.
Acetone Medium Soluble Very Soluble May be too good a solvent at room temperature, leading to poor recovery.

| Hexane | Non-polar | Insoluble | Insoluble | Unsuitable as a primary solvent but could be used as an anti-solvent.[1] |

Recommendation: Begin screening with ethanol and ethyl acetate. These solvents strike a good balance for dissolving a molecule with both polar (carboxylic acid) and non-polar (fluoro-indole) regions.

Q2: What are the common impurities in crude this compound?

Impurities typically stem from the synthetic route. A common synthesis involves the hydrolysis of ethyl 5-fluoroindole-2-carboxylate.[11] Therefore, potential impurities include:

  • Unreacted Starting Material: Ethyl 5-fluoroindole-2-carboxylate from incomplete hydrolysis.

  • Side-Reaction Products: Depending on the specific indole synthesis used (e.g., Fischer, Leimgruber-Batcho), related indole isomers or degradation products could be present.[13]

  • Reagents and Catalysts: Residual reagents from previous steps.

  • Colored Degradation Products: Indole derivatives can be susceptible to oxidation and degradation, leading to colored impurities.

Q3: Can a mixed-solvent system be used? How is it performed?

Yes. A mixed-solvent system is an excellent choice when no single solvent has the ideal solubility profile.[7] This is often called an "antisolvent" recrystallization.[14]

  • Choose a Solvent Pair: Select two miscible solvents. One in which this compound is highly soluble (the "solvent," e.g., ethanol or acetone) and one in which it is insoluble (the "antisolvent," e.g., water or hexane).[7]

  • Dissolve the Compound: Dissolve the crude solid in the minimum amount of the hot "solvent."

  • Add the Antisolvent: While the solution is still hot, slowly add the "antisolvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few more drops of the hot "solvent" until the solution just becomes clear again.

  • Cool Slowly: Allow the solution to cool slowly. The gradual change in solvent composition will lead to the formation of pure crystals.

Q4: How can I assess the purity of my recrystallized product?

Several methods can be used to validate the success of your purification:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range. The literature melting point for this compound is approximately 259 °C with decomposition.[11]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample will show a single major peak, whereas an impure sample will show multiple peaks.[11]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. Spot the crude material and the recrystallized product on a TLC plate. A pure product should show a single spot, while the crude lane may show multiple spots.

  • Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared spectroscopy can confirm the chemical structure and identify the presence of impurities by comparing the resulting spectra to a reference standard.

Part 3: Standard Recrystallization Protocol

This protocol provides a general workflow. The exact solvent and volumes should be determined through small-scale trials first.

Safety: this compound is classified as a skin and eye irritant.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a fume hood.

Methodology:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.[10]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[10] Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the funnel or in a desiccator. Determine the final mass and calculate the percent recovery.

Part 4: Visualization

Recrystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Troubleshooting_Workflow start_node Start: Dissolve Crude Solid in Hot Solvent n1 Is Solid Fully Dissolved? start_node->n1 Observe Solution decision_node decision_node process_node process_node bad_outcome_node bad_outcome_node good_outcome_node good_outcome_node n2 Insoluble Impurities Present? n1->n2 No n3 Cool Solution Slowly n1->n3 Yes p1 Perform Hot Gravity Filtration n2->p1 Yes b1 Poor Solvent Choice. Re-select Solvent. n2->b1 No n4 What Formed? n3->n4 Observe Outcome p1->n3 g1 Isolate, Wash, Dry. Assess Purity & Yield. n4->g1 Crystals n5 Induce Crystallization: - Scratch Flask - Add Seed Crystal n4->n5 Nothing b2 Re-heat to Dissolve Oil. Add more solvent. Cool very slowly. n4->b2 Oil n6 Crystals Formed? n5->n6 Crystals Form? n6->g1 Yes p2 Too Much Solvent. Boil off a portion and re-cool. n6->p2 No

Sources

Technical Support Center: HPLC Purification of 5-Fluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the purification of 5-Fluoroindole-2-carboxylic acid and its derivatives. These compounds are of significant interest in drug development, but their unique chemical properties—specifically the acidic carboxylic acid group and the heterocyclic indole core—can present challenges during HPLC purification. This guide is designed to provide you with practical, field-proven insights to overcome these hurdles, moving beyond a simple list of steps to explain the why behind each experimental choice. Our goal is to empower you with a robust, self-validating purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for my this compound derivative?

For these molecules, a modern, high-purity, end-capped C18 reversed-phase column is the recommended starting point.[1] The C18 stationary phase provides the necessary hydrophobicity to retain the indole core, while high-purity silica and end-capping are critical for minimizing secondary interactions. These secondary interactions, particularly with residual acidic silanol groups on the silica surface, are a primary cause of peak tailing for acidic compounds like carboxylic acids.[2][3]

Q2: Why is the mobile phase pH so critical for this purification?

The pH of the mobile phase directly controls the ionization state of your molecule. This compound has a predicted pKa of approximately 4.27.[4] To achieve sharp, symmetrical peaks and reproducible retention times, it is essential to suppress the ionization of the carboxylic acid group. A widely accepted rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[5][6] For these derivatives, a mobile phase pH between 2.0 and 2.5 is ideal. At this pH, the carboxylic acid is fully protonated (-COOH), making the molecule more hydrophobic and less likely to engage in undesirable ionic interactions with the stationary phase.[7]

Q3: What mobile phase composition should I begin with?

A good starting point is a gradient elution using HPLC-grade water with a suitable acidic modifier as Mobile Phase A and acetonitrile as Mobile Phase B. Acetonitrile is often preferred over methanol as it typically provides lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[8][9] The acidic modifier is non-negotiable for good peak shape.

  • For UV Detection: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile is common.

  • For Mass Spectrometry (MS) Detection: 0.1% Formic Acid is highly recommended.[10] While TFA is an excellent ion-pairing agent that can improve peak shape, it is a strong ion suppressant in the MS source and should be avoided if you are using a mass detector.[11]

Q4: How should I prepare my sample for injection?

Sample preparation is a crucial step for protecting your column and ensuring reproducible results.

  • Solvent Choice: The ideal scenario is to dissolve your sample directly in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% FA). If your compound has poor solubility in this mixture, you can use a stronger solvent (like 100% acetonitrile or methanol), but you must keep the injection volume small to prevent peak distortion and fronting.[2][6]

  • Filtration: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure and poor performance.[6]

Experimental Protocol: A Starting Point

This section provides a robust, general-purpose starting method for the analytical-scale purification of this compound derivatives. This method can be scaled up for preparative purification by increasing the column diameter and flow rate proportionally.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Run p1 Prepare Mobile Phase (e.g., 0.1% FA in Water/ACN) p2 Dissolve & Filter Sample (0.2 µm Syringe Filter) p1->p2 h1 Equilibrate Column (10-20 column volumes) p2->h1 h2 Inject Sample h1->h2 h3 Run Gradient Elution h2->h3 h4 Monitor at 210-220 nm h3->h4 po1 Analyze Chromatogram (Peak Shape, Resolution) h4->po1 po2 Collect Fractions (if preparative) po1->po2 po3 Optimize Method (Adjust Gradient/Solvent) po1->po3

Caption: General workflow for HPLC purification.

Recommended Starting Parameters
ParameterRecommendationRationale & Key Considerations
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmA standard analytical column size. High-purity, end-capped silica is essential.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid (pH ≈ 2.7).[11]
Mobile Phase B 0.1% Formic Acid in HPLC-Grade AcetonitrileAcetonitrile is a common, effective organic solvent for reversed-phase HPLC.[9]
Gradient 5% to 95% B over 20-30 minutesA broad "scouting" gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 25 - 40 °CElevated temperatures can improve peak shape and reduce mobile phase viscosity but may degrade sensitive compounds.[6]
Injection Vol. 5 - 20 µLKeep as low as possible, especially if the sample solvent is stronger than the mobile phase.[6]
Detection UV at 210 nmThe carboxylic acid and indole moieties generally absorb well at low UV wavelengths.[6]

Troubleshooting Guide

Even with a solid starting protocol, you may encounter issues. This guide addresses the most common problems in a systematic way.

Problem 1: Severe Peak Tailing

This is the most frequent issue when dealing with acidic compounds. The peak exhibits an asymmetrical shape with a prolonged trailing edge.[2]

Root Causes:

  • Secondary Silanol Interactions: The primary cause is the interaction between the deprotonated (negatively charged) form of your carboxylic acid and positively charged sites on the silica stationary phase, or hydrogen bonding with acidic silanol groups (-Si-OH).[12][13]

  • Insufficiently Acidic Mobile Phase: If the mobile phase pH is too close to the analyte's pKa, a portion of the molecules will be in their ionized form (-COO⁻), leading to strong interactions with the stationary phase.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.[14]

Troubleshooting Decision Tree for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed q1 Is Mobile Phase pH < 2.8? start->q1 a1 Action: Lower pH Add 0.1% Formic Acid or TFA to suppress ionization. q1->a1 No q2 Is the column old or not end-capped? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Action: Replace Column Use a modern, high-purity, end-capped C18 column. q2->a2 Yes q3 Is sample concentration high? q2->q3 No s2_yes Yes s2_no No a2->q3 a3 Action: Dilute Sample Reduce injection concentration or volume. q3->a3 Yes end_node Peak Shape Improved q3->end_node No, contact support s3_yes Yes s3_no No a3->end_node

Sources

Technical Support Center: Synthesis of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8). This versatile building block is crucial for professionals in pharmaceutical and agrochemical research.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and well-documented method is a two-step process. It begins with the Fischer indole synthesis to create Ethyl 5-fluoroindole-2-carboxylate, followed by a saponification (hydrolysis) step to yield the final carboxylic acid.[3][4] The Fischer synthesis involves the acid-catalyzed cyclization of a hydrazone, which is formed from the reaction of 4-fluorophenylhydrazine and ethyl pyruvate.[5][6] This method is favored for its use of relatively accessible starting materials.[7]

Q2: What are the critical parameters to control during the Fischer indole synthesis step?

The critical parameters are the choice of acid catalyst, reaction temperature, and the purity of the starting materials. The reaction involves a[5][5]-sigmatropic rearrangement, which is sensitive to the acidic conditions.[6] Both Brønsted acids (like H₂SO₄, polyphosphoric acid) and Lewis acids (like ZnCl₂, BF₃) can be used, and the selection can significantly impact yield and byproduct formation.[8] Temperature control is vital to prevent degradation and unwanted side reactions.

Q3: How stable is the final product, this compound?

This compound is a solid at room temperature with a high melting point, typically around 259 °C, at which it decomposes.[4][9] The most significant stability concern is its propensity for decarboxylation (loss of CO₂) at elevated temperatures, which would result in the formation of 5-fluoroindole.[5][7] Therefore, prolonged heating, especially in solution, should be avoided during workup, purification, and storage.

Q4: Can I perform a one-pot synthesis directly to the carboxylic acid?

While a one-pot approach using pyruvic acid instead of ethyl pyruvate is conceptually possible, it often leads to lower yields and more complex purification challenges. The phenylhydrazone of pyruvic acid can be used to obtain 2-indolecarboxylic acid, but this reaction can be inefficient.[5] The stepwise approach of synthesizing and isolating the ethyl ester intermediate before hydrolysis generally provides a cleaner product and higher overall yield.[4][7]

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: Low or No Yield of Ethyl 5-fluoroindole-2-carboxylate (Fischer Synthesis Step)

Potential Cause A: Ineffective Acid Catalyst

  • Explanation: The cyclization of the hydrazone is an acid-catalyzed equilibrium process. The choice and concentration of the acid are critical for driving the reaction forward. An inappropriate catalyst may not be strong enough to promote the key[5][5]-sigmatropic rearrangement, or it may cause degradation of the starting material or product.[6]

  • Solution:

    • Catalyst Screening: If using a general Brønsted acid like HCl or H₂SO₄ fails, consider using polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[8] PPA often serves as both the catalyst and solvent, driving the reaction at elevated temperatures.

    • Optimize Catalyst Loading: Ensure the correct molar equivalent of the catalyst is used. For Lewis acids like ZnCl₂, an excess may be required.

    • Water Scavenging: The initial formation of the hydrazone from 4-fluorophenylhydrazine and ethyl pyruvate releases water. This water can inhibit the activity of some Lewis acid catalysts. Performing the reaction under anhydrous conditions or with a Dean-Stark trap can improve yields.

Potential Cause B: Poor Quality Starting Materials

  • Explanation: The 4-fluorophenylhydrazine starting material can be unstable and prone to oxidation or decomposition over time, appearing as a dark oil or tar. Using degraded hydrazine will lead to a complex mixture of byproducts and a low yield of the desired hydrazone intermediate.

  • Solution:

    • Verify Reagent Quality: Use freshly prepared or recently purchased 4-fluorophenylhydrazine. If it appears dark or discolored, purify it by recrystallization or chromatography before use.

    • In Situ Hydrazone Formation: To circumvent issues with isolating the hydrazone, it can be formed in situ. In this procedure, 4-fluorophenylhydrazine and ethyl pyruvate are heated together in a solvent like acetic acid, and once the hydrazone is formed, the cyclization catalyst is added directly.[5]

Potential Cause C: Incorrect Reaction Temperature

  • Explanation: The Fischer indole synthesis typically requires elevated temperatures to proceed at a reasonable rate.[10] However, excessive heat can lead to the decomposition of the hydrazone intermediate or the formation of polymeric tar-like byproducts, significantly reducing the yield.

  • Solution:

    • Temperature Optimization: The optimal temperature depends on the catalyst and solvent. For PPA, temperatures often range from 80-120°C. For ZnCl₂ in a high-boiling solvent, a similar range may be required.

    • Stepwise Heating: Gradually heat the reaction mixture to the target temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). This allows you to find the minimum temperature required for the reaction to proceed efficiently.

Problem 2: Incomplete Saponification of Ethyl 5-fluoroindole-2-carboxylate

Potential Cause: Insufficient Hydrolysis Conditions

  • Explanation: The hydrolysis of the ethyl ester to the carboxylic acid is a nucleophilic acyl substitution reaction, typically carried out under basic conditions (saponification) with reagents like NaOH or KOH.[4] The ester is sterically hindered, and the indole ring system can influence its reactivity. Incomplete reaction is often due to insufficient reaction time, temperature, or quantity of base.

  • Solution:

    • Increase Reaction Time and Temperature: The reaction is often performed at reflux in a mixture of alcohol (e.g., methanol or ethanol) and water.[4] If TLC analysis shows remaining starting material, extend the reflux time.

    • Use a Co-solvent: Ethyl 5-fluoroindole-2-carboxylate may have limited solubility in purely aqueous base. Using an alcohol/water mixture improves solubility and facilitates the reaction.

    • Ensure Sufficient Base: Use a molar excess of the base (typically 2-3 equivalents of NaOH or KOH) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid, driving the equilibrium forward.

Protocol: Saponification of Ethyl 5-fluoroindole-2-carboxylate
  • Dissolve the ethyl ester (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and then to 0-5°C using an ice bath.

  • Slowly acidify the solution with cold 10% hydrochloric acid until the pH is approximately 3-4.[4]

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Problem 3: Presence of 5-Fluoroindole as a Major Byproduct

Potential Cause: Unintentional Decarboxylation

  • Explanation: The C-2 carboxylic acid group on the indole ring is susceptible to removal (decarboxylation) under harsh conditions, particularly high heat or strong acid/base catalysis during workup or purification.[7][11] This results in the formation of the undesired byproduct, 5-fluoroindole.

  • Solution:

    • Avoid Excessive Heat: During the final workup and isolation steps, avoid prolonged heating. When removing solvents, use a rotary evaporator at moderate temperatures (e.g., < 50°C).

    • Careful pH Adjustment: When acidifying the reaction mixture after saponification to precipitate the product, do so slowly and at a low temperature (0-5°C) to dissipate any heat generated.[4] Localized "hot spots" of high acid concentration can promote decarboxylation.

    • Purification Method: If purification is necessary, prioritize recrystallization over column chromatography, as prolonged contact with silica or alumina gel (which can be slightly acidic or basic) may also induce some decarboxylation.

Visualized Pathways and Workflows

Core Synthesis Pathway

The following diagram outlines the primary synthetic route from starting materials to the final product.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification SM1 4-Fluorophenylhydrazine Intermediate Hydrazone Intermediate SM1->Intermediate + H⁺, -H₂O SM2 Ethyl Pyruvate SM2->Intermediate Product1 Ethyl 5-fluoroindole-2-carboxylate Intermediate->Product1 Acid Catalyst (e.g., PPA) Δ, [3,3]-rearrangement FinalProduct This compound Product1->FinalProduct 1. NaOH, H₂O/MeOH 2. H⁺ workup

Caption: Fischer indole synthesis followed by saponification.

Common Byproduct Formation

This diagram illustrates the pathways leading to common impurities.

Byproducts Target This compound Byproduct1 5-Fluoroindole Target->Byproduct1 Excess Heat / Strong Acid (Decarboxylation) Byproduct2 Unreacted Ester Byproduct3 Polymeric Tar Intermediate Hydrazone Intermediate Intermediate->Byproduct3 Excess Heat during Cyclization Ester Ethyl 5-fluoroindole-2-carboxylate Ester->Byproduct2 Incomplete Hydrolysis

Caption: Key byproducts and their formation pathways.

Troubleshooting Workflow for Low Yield

Use this flowchart to diagnose and resolve issues with low product yield.

Caption: A step-by-step guide to troubleshoot low yields.

Data Summary

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Brønsted80-120°C, neatActs as solvent and catalyst; strong dehydrating agent.Viscous, difficult to stir; workup can be challenging.
Zinc Chloride (ZnCl₂) Lewis80-150°C in solventEffective for many substrates; relatively inexpensive.[6]Can be hygroscopic; requires anhydrous conditions for best results.
Sulfuric Acid (H₂SO₄) BrønstedVaries with solventStrong acid, readily available.Can cause charring and sulfonation byproducts at high temps.
Acetic Acid BrønstedRefluxOften used as a solvent for hydrazone formation.[5]Weaker acid, may not be sufficient for cyclization alone.

References

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.
  • This compound: A Versatile Building Block for Organic Synthesis. (n.d.).
  • Zhang, X., Liu, G., Sun, X., Wan, L.-S., & Zhou, Y. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. Organic Chemistry Portal.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. (n.d.). Google Patents.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • Compound: this compound (CHEMBL23507). (n.d.). ChEMBL.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • This compound | C9H6FNO2. (n.d.). PubChem.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.

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stability and degradation of 5-Fluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot stability and degradation issues that may be encountered during experimentation. The following question-and-answer format directly addresses specific challenges to ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses common problems observed during the handling, storage, and use of this compound, providing insights into potential causes and actionable solutions.

Issue 1: Inconsistent analytical results or loss of potency of stock solutions.

Question: I am observing variability in my analytical measurements (e.g., HPLC peak area, biological activity) from a stock solution of this compound that was prepared a few days/weeks ago. What could be the cause?

Answer: This issue commonly points to the degradation of the compound in solution. Indole derivatives, including this compound, are susceptible to several degradation pathways, especially when in solution.[1][2] The primary factors to consider are:

  • Solvent Choice and pH: The stability of indole compounds can be pH-dependent.[2] In strongly acidic solutions, the indole nucleus is prone to protonation, which can lead to oligomerization or other side reactions.[2] While some indolecarboxylic acids undergo decarboxylation in concentrated acid, this is a complex process.[3] In alkaline conditions, oxidative degradation may be accelerated.[2]

  • Exposure to Light (Photodegradation): Indoles are known to be light-sensitive.[1][2] Exposure to ambient or UV light can trigger photochemical reactions, leading to the formation of colored degradants and loss of the parent compound.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[1][2]

  • Presence of Oxidizing Agents: The indole ring is susceptible to oxidation.[2] Dissolved oxygen in the solvent or the presence of trace metal impurities can catalyze oxidative degradation.

Troubleshooting Steps:

  • Solvent and pH Optimization:

    • For maximum stability, prepare solutions in high-purity (e.g., HPLC grade) solvents.

    • If aqueous solutions are required, use a buffer to maintain a pH between 7.0 and 8.5, where indole derivatives are generally more stable.[2]

    • Avoid strongly acidic or alkaline conditions unless required by the experimental protocol.

  • Protection from Light:

    • Always store stock solutions in amber vials or wrap the container with aluminum foil to protect from light.[1][2]

    • Minimize the exposure of the solution to light during experimental procedures.

  • Storage Conditions:

    • Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down degradation kinetics.[1]

    • For long-term storage of the solid compound, keep it in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Preparation of Fresh Solutions:

    • It is best practice to prepare fresh working solutions from a solid stock before each experiment to ensure accuracy and reproducibility.[1]

Issue 2: Appearance of new peaks in the chromatogram during stability studies.

Question: I am conducting forced degradation studies on this compound, and I am observing the formation of new peaks in my HPLC analysis. What are these likely degradants?

Answer: The appearance of new peaks is the expected outcome of forced degradation studies, which are designed to understand the degradation pathways and establish the stability-indicating nature of an analytical method.[4][5][6] Based on the known chemistry of indole derivatives, the new peaks likely correspond to products of hydrolysis, oxidation, and decarboxylation.

  • Decarboxylation Product: Under thermal or acidic stress, the most probable degradation product is 5-fluoroindole, formed by the loss of the carboxylic acid group.[7]

  • Oxidation Products: In the presence of oxidizing agents (e.g., hydrogen peroxide), the indole ring can be oxidized. Potential products include oxindole derivatives, where the C2 position is oxidized.[8][9] Further oxidation could lead to ring-opened products.

  • Hydrolysis Products: While the indole ring itself is generally stable to hydrolysis, ester derivatives of the carboxylic acid would be susceptible. For the parent acid, hydrolysis is not a primary degradation pathway unless under extreme conditions that might alter the molecule's structure.

Investigative Protocol:

A systematic forced degradation study is the most effective way to identify potential degradation products.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point. Also, heat the stock solution.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) or daylight.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method. An HPLC-MS method would be ideal for identifying the mass of the degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] Storage in a refrigerator or freezer, with protection from moisture, is ideal. For added protection against oxidation, storing under an inert atmosphere like argon or nitrogen is recommended.[2]

Q2: My solid this compound has changed color (e.g., turned slightly yellow or brown). Is it still usable?

A2: A change in color often indicates some level of degradation, likely due to slow oxidation or exposure to light over time. While the material may still be largely the parent compound, the presence of impurities is likely. For sensitive applications, it is highly recommended to assess the purity of the material by a suitable analytical method (e.g., HPLC, NMR) before use. If high purity is critical, using a fresh, uncolored batch is advisable.

Q3: What is a suitable HPLC method for assessing the stability of this compound?

A3: A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach. A typical starting point would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient allows for the separation of the polar parent compound from potentially less polar or more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum of the indole chromophore, typically around 220 nm and 270-280 nm. Monitoring at multiple wavelengths can be beneficial.

  • Column Temperature: 25-30 °C.

This method should be validated to ensure it can separate the parent peak from all potential degradation product peaks.

Q4: Can I expect decarboxylation to be a significant issue under my experimental conditions?

A4: Decarboxylation of indole-2-carboxylic acids generally requires elevated temperatures or strongly acidic conditions.[3][7][10] Under typical physiological conditions (neutral pH, 37°C), significant decarboxylation is unlikely. However, if your experiment involves heating the compound for extended periods, especially in a protic solvent, or exposure to strong acids, decarboxylation to 5-fluoroindole should be considered a potential degradation pathway.

Part 3: Data and Visualizations

Table 1: Summary of Potential Degradation Pathways and Products
Stress ConditionPotential Degradation PathwayLikely Major Degradation Product(s)
Acidic (with heat) Electrophilic attack on the indole ring, DecarboxylationOligomers/polymers, 5-Fluoroindole
Alkaline OxidationRing-opened products, Oxidized indole species
Oxidative (e.g., H₂O₂) Oxidation of the indole ring5-Fluoro-2-oxindole, 5-Fluoro-3-oxindole, Ring-opened products
Thermal Decarboxylation5-Fluoroindole
Photolytic (UV light) Photochemical reactionsComplex mixture of colored degradants
Diagrams

Diagram 1: Potential Degradation Pathways

G parent This compound decarboxylation 5-Fluoroindole parent->decarboxylation Heat / Strong Acid oxidation 5-Fluoro-oxindole derivatives (e.g., 2-oxo, 3-oxo) parent->oxidation Oxidizing Agents (H₂O₂) polymerization Oligomers/Polymers parent->polymerization Strong Acid ring_opening Ring-opened Products oxidation->ring_opening Further Oxidation

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

G start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions (Light, Temp, Container) start->check_storage check_solution Review Solution Preparation (Solvent, pH, Age) start->check_solution analyze_purity Analyze Purity by HPLC check_storage->analyze_purity check_solution->analyze_purity impure Purity Confirmed as Low analyze_purity->impure use_fresh Use Fresh Solid Stock impure->use_fresh Yes prepare_fresh Prepare Fresh Solution impure->prepare_fresh Yes optimize_storage Optimize Storage Conditions (Amber vials, Refrigerate, Inert gas) impure->optimize_storage No (Purity OK) Re-evaluate experiment end_ok Problem Resolved use_fresh->end_ok prepare_fresh->end_ok

Caption: Troubleshooting workflow for purity-related issues.

References

  • BenchChem. (2025). Troubleshooting guide for indole compound analysis. BenchChem Technical Support.
  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.
  • BenchChem. (2025). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. BenchChem Technical Support.
  • Corbett, M. D., & Chipko, B. R. (1979). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The Biochemical Journal, 187(3), 893–903.
  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.
  • Corbett, M. D., & Chipko, B. R. (1979). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The Biochemical Journal, 187(3), 893–903.
  • BenchChem. (2025).
  • Levin, D. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
  • Li, Y., Wang, C., Feng, C., & Li, M. (2024).
  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Casoni, F., et al. (2004). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 101(38), 13802-13807.
  • Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Corbett, M. D., & Chipko, B. R. (1979). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Cloroperoxidases.
  • Takeda, K., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5293-5300.
  • Djebbar, K., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
  • Zhang, Z., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • ChemicalBook. (n.d.). This compound(399-76-8) MS spectrum. ChemicalBook.
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  • Buncel, E., & Onyido, I. (1986). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1373-1378.
  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(12), 1-8.
  • Kumar, V. (2016).
  • Klick, S., et al. (2016).
  • Miller, D. P., et al. (2014). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 118(28), 7854–7863.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688.
  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 23(11), 987-991.
  • GoldBio. (n.d.). This compound. GoldBio.
  • Autechaux, S. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Tocris Bioscience. (n.d.). This compound. Tocris Bioscience.
  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich.
  • Singh, S., et al. (2013). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 75(6), 717–722.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 69-75.
  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • de Oliveira, A. R. M., et al. (2015). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Biosynth. (n.d.). This compound. Biosynth.
  • ChEMBL. (n.d.). Compound: this compound (CHEMBL23507). ChEMBL.
  • Kim, K.-H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • Beynon, J. H., Job, B. E., & Williams, A. E. (1964). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
  • Van, T. T. T., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. International Journal of Clinical Pharmacology and Therapeutics, 52(12), 1093-1101.
  • Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 69-75.

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Technical Support Center: 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the storage, handling, and use of 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8). The information is presented in a question-and-answer format to directly address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: There are varying recommendations from suppliers, which can be confusing. To ensure the long-term stability and integrity of the compound, we recommend the following tiered approach:

Storage ConditionRationaleRecommended For
-20°C, under inert gas (e.g., argon or nitrogen), protected from light This is the optimal condition for long-term storage (months to years). It minimizes the risk of degradation from oxidation, moisture, and light.Archival samples, long-term storage
2-8°C, desiccated, protected from light This is a suitable condition for routine use (weeks to months). Refrigeration slows down potential degradation, and desiccation prevents moisture absorption.Working stock for ongoing experiments
Room temperature While some suppliers state room temperature storage is acceptable, it is not ideal for long-term stability, especially in humid environments.[1][2]Short-term storage (days)

Q2: Why is there a discrepancy in storage temperature recommendations from different suppliers?

A2: The discrepancy often arises from the intended use and the time frame of storage for which the supplier has tested the compound's stability. For short-term use in chemical synthesis, room temperature storage may be adequate.[1][2] However, for sensitive biological assays where even minor degradation could impact results, more stringent conditions are advisable. Our recommendation for refrigerated or frozen storage is based on best practices for preserving the purity of research compounds over time.

Q3: What is the appearance of high-quality this compound?

A3: High-purity this compound is typically a white to off-white or pale-yellow crystalline powder.[3] A significant darkening in color (e.g., to brown or tan) may indicate degradation or the presence of impurities.

Q4: What are the primary safety concerns when handling this compound?

A4: According to safety data sheets, this compound can cause skin and serious eye irritation. It is advisable to handle the solid powder in a well-ventilated area or a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experiments.

Solubility and Solution Preparation

Problem 1: My this compound is not dissolving properly in my desired solvent.

Causality: The solubility of this compound is highly dependent on the solvent and pH. Its indole ring makes it relatively non-polar, while the carboxylic acid group provides a site for ionization in basic conditions, increasing its polarity and aqueous solubility.

Solutions:

  • For organic synthesis: The compound is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For reactions, it is often used directly in these solvents.

  • For biological assays (in vitro):

    • DMSO is the recommended solvent for preparing concentrated stock solutions. However, be aware that carboxylic acids are more prone to precipitation from "wet" DMSO (DMSO that has absorbed atmospheric moisture).

    • Protocol for preparing a DMSO stock solution:

      • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

      • Add the appropriate volume of anhydrous (dry) DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

      • Vortex thoroughly. Gentle warming (to no more than 37°C) and sonication can aid dissolution.

      • Visually inspect the solution to ensure there are no undissolved particles. A clear, particle-free solution indicates complete dissolution.

    • Aqueous Buffers: Direct dissolution in aqueous buffers is challenging at neutral pH. To dissolve in aqueous solutions, the pH needs to be basic (e.g., pH > 8) to deprotonate the carboxylic acid. However, for many biological assays, this may not be feasible.

Problem 2: I've prepared a stock solution in DMSO, but a precipitate forms when I dilute it into my aqueous cell culture medium or assay buffer.

Causality: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous environment, the compound may crash out of solution as the solvent environment becomes predominantly aqueous.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the final DMSO concentration: Most cell lines can tolerate up to 0.1% DMSO without significant toxicity, and some can tolerate up to 0.5%. Determine the maximum DMSO tolerance for your specific cell line and adjust your dilutions accordingly.

  • Use a multi-step dilution: Instead of diluting the concentrated DMSO stock directly into the final aqueous volume, perform an intermediate dilution in a serum-free medium or PBS before the final dilution. This can sometimes help to keep the compound in solution.

  • Consider excipients: For in vivo studies or challenging in vitro systems, formulation with solubilizing agents like cyclodextrins may be necessary, though this requires significant optimization.

Experimental Inconsistencies and Unexpected Results

Problem 3: I am using this compound as an NMDA receptor antagonist, but I am not observing the expected inhibitory effect.

Causality: Several factors could contribute to a lack of efficacy in a biological assay. These range from issues with the compound's integrity to the specifics of the assay design.

Solutions:

  • Verify Compound Integrity:

    • Age and Storage: Has the compound been stored correctly and for how long? If improperly stored, it may have degraded. Consider using a fresh batch.

    • Purity: If possible, verify the purity of your compound using techniques like HPLC or NMR. Impurities from the synthesis process, such as unreacted starting materials or byproducts, could interfere with the assay. Common synthesis methods like the Fischer indole synthesis can sometimes result in regioisomers or other side products.[4]

  • Assay Conditions:

    • Glycine/D-serine Concentration: this compound is a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[1] If the concentration of glycine or D-serine in your assay is too high, it can outcompete the antagonist. Try reducing the concentration of the co-agonist.

    • pH of the Medium: Ensure the pH of your assay buffer is stable and within the optimal range for NMDA receptor function.

  • Off-Target Effects: While known as a glycine site antagonist, at high concentrations, it could have off-target effects. If you are observing unexpected cellular responses, consider performing control experiments to rule out off-target interactions.[3]

Problem 4: I am observing increased cell death or other signs of toxicity in my cell-based assays.

Causality: While this compound itself is not generally considered highly cytotoxic at typical working concentrations for receptor antagonism, toxicity can arise from several sources.

Solutions:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Compound Concentration: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay duration.

  • Degradation Products: As the indole ring can be susceptible to oxidation, degradation products may have different biological activities, including potential cytotoxicity. Using fresh, properly stored compound can mitigate this risk.

Scientific Integrity & Logic

Understanding Stability and Degradation

The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The indole scaffold is susceptible to oxidation, and the presence of a fluorine atom can influence its electronic properties and stability.

Potential Degradation Pathway: Oxidation

Indole rings can be oxidized, especially when exposed to air and light. This can lead to the formation of various oxindole and other degradation products. While the specific oxidative pathway for this compound is not extensively documented in the literature, a plausible mechanism involves the oxidation of the indole ring.

A This compound B Oxidized Intermediates A->B Oxidation (O2, light) C Degradation Products (e.g., Oxindoles) B->C Rearrangement

Caption: Plausible oxidative degradation pathway.

The fluorine atom at the 5-position is an electron-withdrawing group, which can influence the electron density of the indole ring and potentially affect its susceptibility to oxidation compared to unsubstituted indole-2-carboxylic acid.

Impact of Improper Storage:

  • Loss of Potency: Degradation reduces the concentration of the active compound, leading to a weaker than expected biological effect.

  • Altered Pharmacology: Degradation products may have their own biological activities, potentially leading to confounding off-target effects or even cytotoxicity.

  • Irreproducible Results: The extent of degradation can vary between batches and over time, leading to poor reproducibility of experiments.

This is why adhering to strict storage conditions (cold, dark, dry, and inert atmosphere for long-term storage) is a critical component of good laboratory practice when working with this compound.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Off-Target Effects of NMDA Receptor Antagonists.
  • GoldBio. (n.d.). This compound.
  • Tocris Bioscience. (n.d.). This compound.
  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.

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Technical Support Center: Crystallization of 5-Fluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve high-purity crystals for your research and development endeavors.

I. Understanding the Compound: Key Properties

This compound is an indole derivative that typically appears as a white to off-white or yellow-brown crystalline powder.[1][2][3] Its molecular structure, featuring a carboxylic acid group and a fluorine atom on the indole ring, dictates its solubility and crystallization behavior.[1][4] It is an antagonist of the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex.[2]

PropertyValueSource
Molecular FormulaC₉H₆FNO₂[4]
Molecular Weight179.15 g/mol [4]
Melting Point259 °C (decomposes)[2][3]
AppearanceWhite to off-white or yellow-brown crystalline powder, [1][2][3]
SolubilityLimited solubility in non-polar organic solvents; solubility in water is pH-dependent.[1]
pKa4.27 ± 0.30 (Predicted)[3]

II. Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound. The following workflow provides a general approach to troubleshooting.

Crystallization_Troubleshooting Troubleshooting Workflow for Crystallization Issues cluster_issues Common Problems start Start Crystallization issue Issue Encountered? start->issue no_xtal No Crystals Forming issue->no_xtal Yes success Successful Crystallization issue->success No sol_1 Too much solvent? no_xtal->sol_1 sol_2 Solution too dilute? no_xtal->sol_2 sol_3 Induce Crystallization no_xtal->sol_3 oil_out Oiling Out sol_4 Cooling too fast? oil_out->sol_4 sol_5 Impurities present? oil_out->sol_5 poor_yield Poor Yield / Purity sol_6 Too much solvent used? poor_yield->sol_6 sol_7 Premature crystallization? poor_yield->sol_7 action_1 Evaporate some solvent sol_1->action_1 Yes action_2 Concentrate solution sol_2->action_2 Yes action_3a Scratch flask sol_3->action_3a action_3b Add seed crystal sol_3->action_3b action_1->issue Re-evaluate action_2->issue Re-evaluate action_3a->issue Re-evaluate action_3b->issue Re-evaluate action_4 Reheat, add more solvent, cool slowly sol_4->action_4 Yes action_5 Consider charcoal treatment sol_5->action_5 Yes action_4->issue Re-evaluate action_5->issue Re-evaluate action_6 Reduce solvent volume sol_6->action_6 Yes action_7 Filter solution while hot sol_7->action_7 Yes action_6->issue Re-evaluate action_7->issue Re-evaluate

Caption: Troubleshooting workflow for crystallization issues.

Q: My this compound is not crystallizing from the solution. What should I do?

A: Failure to crystallize is a common issue that can often be resolved by addressing the saturation of the solution and providing a nucleation point for crystal growth.

  • Increase Concentration: The most common reason for a lack of crystallization is that the solution is not supersaturated. Carefully evaporate a portion of the solvent to increase the concentration of your compound.[5] Be cautious not to remove too much solvent, as this can lead to rapid precipitation and the inclusion of impurities.[6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal formation.[6]

    • Seed Crystals: If you have a small crystal of this compound from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.[5]

  • Temperature Variation: Try cooling the solution slowly. If room temperature is not sufficient, a controlled cooling in a refrigerator or ice bath may be necessary. Slow cooling is crucial for forming well-defined, pure crystals.[7][8]

Q: The compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system.

  • Adjust the Solvent System:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent. This will keep the compound in solution for a longer period during cooling, allowing it to reach a temperature below its melting point before crystallizing.[6]

    • Change the Solvent: If the problem persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or a different polarity might be necessary. Experiment with different solvent systems on a small scale.

  • Slow Down the Cooling Process: Rapid cooling can often lead to oiling out.[6] Allow the solution to cool to room temperature slowly before placing it in a colder environment. Insulating the flask can help to slow the rate of cooling.

Q: The crystals of this compound are very small, like a powder. How can I get larger crystals?

A: The formation of small crystals or a powder is usually a result of rapid crystallization.[7] To obtain larger crystals, the rate of crystal growth needs to be slowed down.

  • Use More Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. This will decrease the level of supersaturation upon cooling, leading to a slower and more controlled crystal growth.[6]

  • Slow Cooling: As mentioned previously, slow cooling is paramount for growing large, high-quality crystals.[8] Allow the solution to cool undisturbed at room temperature.

  • Solvent Diffusion: A vapor diffusion technique can be effective for growing large single crystals. Dissolve your compound in a small amount of a "good" solvent and place this in a larger sealed container with a "poor" solvent in which your compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of your compound, promoting slow crystal growth.[7]

Q: The purity of my crystallized this compound is low. What are the likely causes?

A: Low purity after crystallization can stem from several factors, primarily related to the trapping of impurities within the crystal lattice.

  • Crystallization Was Too Rapid: Fast crystallization can trap impurities within the growing crystals.[8] To remedy this, redissolve the crystals in fresh hot solvent and allow them to recrystallize slowly.

  • Incomplete Removal of Impurities: If the crude material contains a significant amount of impurities, a single crystallization may not be sufficient.

    • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before cooling to remove them.

    • Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution can help adsorb them.[9] Be sure to filter the charcoal out while the solution is still hot.

  • Insufficient Washing: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

III. Standard Crystallization Protocol

This protocol provides a general guideline for the crystallization of this compound. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as methanol/water or ethanol/water, is often effective for indole derivatives.[10]

Caption: Experimental workflow for crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: While there is no universal "best" solvent, polar solvents are generally a good starting point due to the carboxylic acid group.[1] A common technique for indole derivatives is to use a mixed solvent system, such as methanol-water or ethanol-water.[10] The ideal solvent system will need to be determined experimentally.

Q2: How does the pH of the solution affect the crystallization of this compound?

A2: The solubility of this compound is pH-dependent.[1] As a carboxylic acid, it will be more soluble in basic solutions due to the formation of the carboxylate salt. Crystallization is typically carried out in a neutral or slightly acidic solution to ensure the compound is in its less soluble protonated form. A patent for the synthesis of this compound indicates that after hydrolysis of the corresponding ethyl ester, the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product.[2]

Q3: Can I use a rotary evaporator to speed up the crystallization process?

A3: While a rotary evaporator is excellent for removing solvent to recover the crude solid, it is generally not recommended for the crystallization step itself.[6] The rapid removal of solvent will lead to fast precipitation, resulting in small, impure crystals. Slow evaporation is a valid crystallization technique, but this is best achieved by leaving the solution loosely covered in a fume hood.[7]

Q4: My yield is very low. What could be the reason?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.[6]

  • Premature crystallization: If the compound crystallizes during a hot filtration step, you will lose product on the filter paper.

  • Incomplete reaction: If the crude material is from a synthesis, the initial reaction may not have gone to completion.

Q5: What safety precautions should I take when working with this compound?

A5: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Solubility of Things. This compound. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • PubChem. This compound. [Link]
  • University of Geneva.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • National Center for Biotechnology Information.
  • SOP: CRYSTALLIZ
  • University of Colorado Boulder, Department of Chemistry.
  • Google Patents.
  • ResearchGate.
  • ResearchGate.
  • Recrystallization and Crystalliz
  • National Institutes of Health.
  • The Role of this compound in Modern Drug Discovery. [Link]
  • Google Patents.
  • DiVA portal. Synthesis of 5-Fluoroindole-5-13C. [Link]

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Technical Support Center: Optimizing Syntheses of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Fluoroindole-2-carboxylic acid. This versatile building block is crucial in the development of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its fluorinated indole scaffold.[1][2] However, its synthesis can present challenges, from slow reaction kinetics to impurity formation.

This guide is structured from my field experience to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your own reactions effectively. We will primarily focus on the most common synthetic route, the Fischer Indole Synthesis, and address the specific issues you may encounter.

Part 1: Troubleshooting Guide

This section is designed to address the most pressing issues encountered during the synthesis of this compound and its immediate precursors.

Q1: My Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate is extremely slow or has stalled. What are the primary causes and how can I accelerate it?

A slow or stalled reaction is a frequent challenge, often stemming from suboptimal conditions that fail to overcome the activation energy barriers of this multi-step synthesis. Let's diagnose the potential causes.

  • Cause A: Suboptimal Acid Catalyst

    The Fischer synthesis is an acid-catalyzed reaction, but the choice and concentration of the acid are critical.[3] An acid that is too weak may not facilitate the reaction efficiently, while an overly strong acid can promote decomposition.[4] The key is finding the right catalyst for this specific substrate.

    Expert Insight: The reaction involves a key[4][4]-sigmatropic rearrangement of a protonated enehydrazine intermediate.[5] The acid's role is to catalyze both the initial hydrazone formation and this critical rearrangement. The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can make the substrate less reactive, often necessitating stronger acidic conditions than for non-fluorinated analogs.

    Solution:

    • Catalyst Screening: Experiment with a range of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often a highly effective medium for less reactive substrates.[4]

    • Concentration Tuning: The optimal acid concentration must be determined empirically. Start with catalytic amounts and incrementally increase if the reaction does not proceed. For catalysts like PPA or Eaton's reagent (P₂O₅ in MeSO₃H), they often serve as both the catalyst and solvent.[4]

Catalyst TypeExamplesRecommended Starting ConditionsRationale & Comments
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), H₂SO₄0.1 - 1.0 equivalents in a high-boiling solvent like toluene or acetic acid.Good starting point. Acetic acid can act as both solvent and catalyst. Monitor for charring at high temperatures.[3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃0.5 - 2.0 equivalents. Often used in solvents like ethanol or toluene.Can be milder and more selective than strong Brønsted acids. Particularly useful for substrates prone to decomposition.[3]
Solid Acids / Reagents Polyphosphoric Acid (PPA), Eaton's ReagentUsed as the solvent/catalyst medium.Highly effective for driving reactions that are otherwise sluggish. Requires higher temperatures (80-120°C). Workup can be more challenging.[4]
  • Cause B: Incorrect Reaction Temperature

    Temperature control is a delicate balance. Insufficient heat will result in a slow or incomplete reaction, while excessive heat leads to the formation of tar and degradation of your starting material or product.[3][4]

    Solution:

    • Systematic Optimization: Begin the reaction at a moderate temperature (e.g., 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Gradual Increase: If the reaction is clean but slow, gradually increase the temperature in 10-15°C increments.

    • Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis, which can significantly shorten reaction times and often improve yields by providing rapid, uniform heating.[4]

  • Cause C: Inherent Substrate Reactivity

    The starting materials themselves can be the source of slow reactivity. The 4-fluorophenylhydrazine used in this synthesis is deactivated by the electron-withdrawing fluorine atom, making it less nucleophilic and slowing the initial hydrazone formation.

    Solution:

    • Pre-form the Hydrazone: Instead of an in situ reaction, consider forming the hydrazone intermediate first. This is achieved by reacting 4-fluorophenylhydrazine with ethyl pyruvate under milder conditions (e.g., in ethanol at room temperature) before introducing the stronger acid catalyst for the cyclization step.[4] This isolates the slower step and ensures the key intermediate is present before attempting the more demanding cyclization.

Q2: The yield of my this compound is consistently low. What are the likely culprits?

Low yields can be traced to competing side reactions or incomplete conversion in either the cyclization or the final hydrolysis step.

  • Cause A: Competing Side Reactions

    The harsh, acidic conditions of the Fischer synthesis can lead to undesirable pathways. A significant competing reaction involves the heterolytic cleavage of the N-N bond in the enehydrazine intermediate.[6]

    Expert Insight: This N-N bond cleavage is more likely with substrates that have electron-donating groups, but it can still occur under forceful conditions, leading to aniline byproducts and a stabilized iminylcarbocation that does not cyclize.[6] This is a primary source of the tar-like byproducts often seen in these reactions.

    Solution:

    • Use Milder Conditions: This is the most effective strategy. Opt for the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4]

    • Solventless Approaches: Consider mechanochemical (ball milling) or solvent-free reactions, which can reduce side reactions by limiting mobility and decomposition pathways in solution.[4]

  • Cause B: Inefficient Hydrolysis (Saponification)

    The Fischer synthesis typically produces Ethyl 5-fluoroindole-2-carboxylate. The final step is the hydrolysis of this ester to the desired carboxylic acid. Incomplete hydrolysis will naturally lead to a low yield of the final product.

    Solution:

    • Ensure Sufficient Base: Use a molar excess of a strong base like NaOH or KOH (typically 3-5 equivalents).

    • Use a Co-solvent: The ester may have poor solubility in purely aqueous base. Use a mixture of methanol/water or ethanol/water to ensure the ester is fully dissolved and accessible to the hydroxide ions.[7]

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 80°C) to accelerate the rate of saponification. Monitor by TLC until the starting ester spot has completely disappeared.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely cited and industrially relevant method is a two-step process:

  • Fischer Indole Synthesis: This involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with ethyl pyruvate to form Ethyl 5-fluoroindole-2-carboxylate.[8]

  • Saponification: The resulting ester is then hydrolyzed using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final this compound.[7]

Q2: Are there alternative synthetic routes I should consider?

Yes, while the Fischer synthesis is common, other methods can be advantageous depending on the availability of starting materials and desired scale.

  • Leimgruber-Batcho Indole Synthesis: This is a milder, often high-yielding two-step process. It begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization.[9] It is particularly useful if the corresponding 5-fluoro-2-nitrotoluene is readily available.

  • Reissert Indole Synthesis: This is another robust method starting from an ortho-nitrotoluene (e.g., 5-fluoro-2-nitrotoluene) and diethyl oxalate.[10] It involves a base-catalyzed condensation followed by a reductive cyclization, offering a different strategic approach.[10]

Q3: What are the best practices for monitoring the reaction progress?

Effective reaction monitoring is crucial to prevent over-running the reaction, which can lead to byproduct formation.

  • Thin Layer Chromatography (TLC): This is the quickest method. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to track the disappearance of the starting materials (hydrazine and pyruvate) and the appearance of the product ester. A co-spot of the starting materials is essential for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product being formed and giving a more quantitative measure of conversion. It is invaluable for identifying potential byproducts during optimization.

Part 3: Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq.) and ethyl pyruvate (1.1 eq.) in absolute ethanol.

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis shows complete consumption of the hydrazine.

    • Remove the ethanol under reduced pressure.

  • Cyclization:

    • To the flask containing the crude hydrazone (or to a mixture of the starting materials if performing the reaction in situ), add your chosen acid catalyst (e.g., polyphosphoric acid, approx. 10x the weight of the hydrazine).

    • Heat the mixture with vigorous stirring to the optimized temperature (typically 80-100°C).

    • Monitor the reaction by TLC or LC-MS every 30-60 minutes. Reaction times can vary from 2 to 12 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice and water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Protocol 2: Saponification to this compound
  • Hydrolysis:

    • Dissolve the purified Ethyl 5-fluoroindole-2-carboxylate (1.0 eq.) in a 3:1 mixture of methanol and water.

    • Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux (or ~80°C) for 1.5-3 hours.[7]

    • Monitor by TLC until the starting ester is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., dichloromethane) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Part 4: Visualizations

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis Start 4-Fluorophenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Protonation Protonation (H+) Hydrazone->Protonation Enehydrazine Enehydrazine Tautomer Protonation->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Intermediate Diamine Intermediate Sigmatropic->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Ester Ethyl 5-fluoroindole- 2-carboxylate Elimination->Ester

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow Start Reaction is Slow or Stalled Check_Temp Is Temperature Optimal? (e.g., 80-100°C) Start->Check_Temp Increase_Temp Action: Gradually Increase Temperature (Monitor TLC) Check_Temp->Increase_Temp No Check_Catalyst Is Acid Catalyst Effective? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Screen_Catalysts Action: Screen Other Catalysts (p-TsOH, ZnCl2, PPA) Check_Catalyst->Screen_Catalysts No Check_Hydrazone Was Hydrazone Pre-formed? Check_Catalyst->Check_Hydrazone Yes Screen_Catalysts->Check_Hydrazone Preform_Hydrazone Action: Pre-form Hydrazone Before Cyclization Check_Hydrazone->Preform_Hydrazone No Success Reaction Optimized Check_Hydrazone->Success Yes Preform_Hydrazone->Success

Caption: A decision tree for troubleshooting slow reactions.

References

  • This compound: A Versatile Building Block for Organic Synthesis. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
  • Synthesis of 5-Fluoroindole-5-13C. (2022). Diva-portal.org.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003). Google Patents.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). ResearchGate.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry.
  • Why Do Some Fischer Indolizations Fail? (2011). The Journal of Organic Chemistry.

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Technical Support Center: 5-Fluoroindole-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroindole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis and subsequent derivatization of this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, grounded in mechanistic principles and supported by authoritative references.

Section 1: Troubleshooting the Synthesis of this compound

The most common route to this compound and its esters is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone. While powerful, this reaction is not without its pitfalls.

FAQ 1: I am attempting a Fischer indole synthesis to prepare Ethyl 5-fluoroindole-2-carboxylate, but I'm observing a complex mixture of products and low yield. What are the likely side reactions?

Answer:

The Fischer indole synthesis, while classic, is sensitive to reaction conditions, and several side reactions can lead to a complex product mixture. The key steps involve the formation of a phenylhydrazone from 4-fluorophenylhydrazine and an ethyl pyruvate, followed by an acid-catalyzed[1][1]-sigmatropic rearrangement.[2]

Potential Side Reactions and Causes:

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone is a reversible equilibrium. Insufficient removal of water or improper pH can lead to unreacted starting materials in your final mixture.

  • "Abnormal" Fischer Indolization (Regioisomeric Impurities): The key rearrangement step can sometimes proceed via an alternative pathway, especially with substituted phenylhydrazines. While the "normal" product is the 5-fluoroindole, side products from cyclization at the ortho position to the fluorine can occur, though typically in minor amounts. The presence of strong electron-donating or withdrawing groups can influence the regioselectivity of the cyclization.[3]

  • N-N Bond Cleavage: Under harsh acidic conditions, the N-N bond of the ene-hydrazine intermediate can cleave, leading to the formation of byproducts like 4-fluoroaniline and various pyruvate decomposition products. This pathway becomes more favorable with substrates that have strongly electron-donating substituents.[4]

  • Tar and Polymer Formation: Indoles, especially under strong acid and high heat, are susceptible to polymerization and degradation, resulting in the formation of intractable tars.[5] This is a common issue when reaction conditions are too harsh or reaction times are excessively long.

Troubleshooting Workflow:

start Low Yield / Complex Mixture in Fischer Indole Synthesis c1 Verify Purity of Starting Materials (4-Fluorophenylhydrazine, Ethyl Pyruvate) start->c1 c2 Optimize Hydrazone Formation c1->c2 c3 Select Appropriate Acid Catalyst c2->c3 s2 Ensure anhydrous conditions. Use a small amount of acid catalyst (e.g., acetic acid). Consider in situ formation. c2->s2 c4 Control Reaction Temperature c3->c4 s3 Brønsted Acids: HCl, H₂SO₄, PPA, p-TsOH Lewis Acids: ZnCl₂, BF₃·OEt₂ Start with milder acids (e.g., p-TsOH) before stronger ones (PPA). c3->s3 c5 Purification Strategy c4->c5 s4 High temperatures promote tar formation. Start at lower temperatures (e.g., 80-100 °C) and gradually increase if needed. Microwave irradiation can sometimes improve yields and reduce reaction times. c4->s4 s5 Crude product may contain unreacted starting materials, regioisomers, and polymers. Column chromatography with a gradient elution (e.g., Hexane/Ethyl Acetate) is often necessary. c5->s5 end Improved Yield & Purity c5->end

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Section 2: Side Reactions in Derivatization of this compound

Once synthesized, this compound is a versatile starting material for amide and ester formation. However, its unique structure presents specific challenges.

FAQ 2: I am performing an amide coupling with this compound using EDC and HOBt, but I am isolating a significant amount of an insoluble byproduct. What is this and how can I prevent it?

Answer:

The insoluble byproduct you are observing is likely N-acylurea . This is a very common side reaction in carbodiimide-mediated couplings (e.g., using EDC or DCC).

Mechanism of N-Acylurea Formation:

  • Activation: The carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Desired Pathway: This intermediate is attacked by the amine nucleophile to form the desired amide bond and a soluble urea byproduct.

  • Side Reaction Pathway: If the amine is not sufficiently reactive or is present in low concentration, the O-acylisourea can undergo an intramolecular O-to-N acyl migration to form the stable and often poorly soluble N-acylurea.[6][7]

cluster_0 Carbodiimide Coupling cluster_1 Pathways RCOOH 5-Fluoroindole-2-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC Amide Desired Amide O_acyl->Amide + Amine N_acyl N-Acylurea Byproduct O_acyl->N_acyl Intramolecular Rearrangement Amine Amine (R'-NH₂)

Caption: Competing pathways in carbodiimide-mediated amide coupling.

Factors that Promote N-Acylurea Formation:

  • Sterically Hindered Amines: Bulky amines react more slowly, allowing more time for the rearrangement to occur.[8]

  • Electron-Deficient Amines: Anilines or other amines with electron-withdrawing groups are less nucleophilic and react slower.[6]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, slow addition of reagents, or use of highly polar solvents like DMF can sometimes exacerbate the issue.[5]

Troubleshooting and Prevention:

StrategyRationaleExperimental Protocol
Use of Additives Additives like HOBt or HOAt react with the O-acylisourea to form an active ester intermediate. This intermediate is less prone to rearrangement but still highly reactive towards amines.Add 1.0-1.2 equivalents of HOBt or HOAt along with EDC to the carboxylic acid before adding the amine.
Optimize Reagent Stoichiometry and Addition Order Ensure the amine is readily available to trap the reactive intermediate.Activate the carboxylic acid with EDC/HOBt for a short period (5-15 minutes) before adding the amine. Use a slight excess of the amine (1.1-1.2 equivalents).
Switch Coupling Reagent For particularly difficult couplings, phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagents can be more effective and less prone to N-acylurea formation.Use 1.1 equivalents of HATU in the presence of 2-3 equivalents of a non-nucleophilic base like DIPEA in DMF or NMP.
Solvent Choice While DMF is common, for some systems, less polar solvents like Dichloromethane (DCM) can suppress the rearrangement.Attempt the coupling in DCM, potentially at a slightly elevated temperature (e.g., 40 °C) if solubility is an issue.
FAQ 3: I am concerned about decarboxylation of my this compound during subsequent reactions. Under what conditions is this a significant risk?

Answer:

Decarboxylation is a known and often facile side reaction for indole-2-carboxylic acids, resulting in the loss of CO₂ to form 5-fluoroindole.[9] The stability of this compound is highly dependent on temperature and the presence of certain catalysts.

Conditions Favoring Decarboxylation:

  • High Temperatures: this compound is reported to decompose upon melting at approximately 259 °C.[10] Significant decarboxylation can occur at temperatures well below this, often starting around 100-150 °C, especially in polar aprotic solvents like DMF or DMSO.[2]

  • Acid Catalysis: While generally stable under moderately acidic conditions at room temperature, prolonged heating in strong acids can promote decarboxylation.

  • Metal Catalysis: Copper salts are particularly effective at catalyzing the decarboxylation of indole-2-carboxylic acids, often at temperatures as low as 160 °C.[10] This is sometimes exploited synthetically for decarboxylative cross-coupling reactions.

Risk Assessment in Common Reactions:

Reaction TypeDecarboxylation RiskMitigation Strategy
Amide Coupling (e.g., EDC/HOBt, HATU) Low to Moderate. Most couplings are run at or near room temperature. The risk increases if heating is required to drive the reaction to completion, especially with hindered substrates.Keep reaction temperatures below 60-80 °C. Monitor reactions closely and avoid prolonged heating. If high temperatures are necessary, consider alternative synthetic strategies.
Fischer Esterification (Acid, Alcohol, Heat) Moderate to High. This reaction requires heat and strong acid, both of which can promote decarboxylation. The refluxing temperature of the alcohol used is a critical factor.Use the lowest effective temperature possible. Consider alternative, milder esterification methods if decarboxylation is significant (e.g., alkylation of the carboxylate salt with an alkyl halide).
Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) Low. These reactions are typically run at or below room temperature. The resulting acyl chloride is generally used immediately in the next step.Use standard conditions (e.g., DCM, 0 °C to RT). Avoid excessive heating during solvent removal.
FAQ 4: Can I get unwanted electrophilic substitution on the indole ring when activating the carboxylic acid?

Answer:

Yes, this is a potential side reaction, particularly under harsh activation conditions. The indole ring is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[11]

Vilsmeier-Haack Type Side Reactions:

A classic example is the potential for a Vilsmeier-Haack type reaction if DMF is used as a solvent with certain activating agents like oxalyl chloride or POCl₃. These reagents can react with DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[12][13] This electrophile can then attack the C3 position of another molecule of this compound, leading to formylation at that position.

cluster_0 Formation of Electrophile cluster_1 Side Reaction DMF DMF (Solvent) Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier ActivatingAgent Activating Agent (e.g., Oxalyl Chloride) ActivatingAgent->Vilsmeier SideProduct C3-Formylated Byproduct Indole 5-Fluoroindole-2-COOH (C3 Position) Indole->SideProduct Electrophilic Attack

Caption: Mechanism of Vilsmeier-Haack type side reaction.

Prevention:

  • Avoid Problematic Reagent/Solvent Combinations: Do not use oxalyl chloride or POCl₃ in DMF if your substrate is sensitive. When preparing the acyl chloride, use a non-reactive solvent like DCM or THF.

  • Protect the Indole Nitrogen: If harsh conditions are unavoidable, protection of the indole N-H (e.g., as a Boc or SEM derivative) can deactivate the ring towards electrophilic attack, though this adds extra steps to the synthesis.

Section 3: Purification and Handling

FAQ 5: What are the best practices for purifying this compound and its derivatives?

Answer:

Purification can be challenging due to the polarity of the carboxylic acid and the potential for impurities to have similar chromatographic behavior.

Purification of this compound:

  • Recrystallization: This is often the most effective method for purifying the final acid product. Due to its polar carboxylic acid group and aromatic nature, solvent mixtures are typically required.

    • Recommended Solvent Systems: Good results are often obtained with Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane mixtures.[14] The goal is to dissolve the compound in a minimum of the more polar solvent while hot, then slowly add the less polar anti-solvent until turbidity is observed, followed by slow cooling.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used, but care must be taken to avoid band tailing.

    • Eluent Modification: Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[15] This keeps the carboxylic acid in its protonated, less polar form, leading to sharper peaks and better separation.

Purification of Amide/Ester Derivatives:

  • Standard Column Chromatography: Most amide and ester derivatives are significantly less polar than the starting carboxylic acid and can be readily purified on silica gel using standard solvent systems like Hexane/Ethyl Acetate or DCM/Methanol.

  • Aqueous Workup: Before chromatography, an aqueous workup is crucial.

    • Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

    • Wash with a mild acid (e.g., 1M HCl or citric acid) to remove basic impurities like DIPEA or unreacted amine starting material.

    • Finish with a brine wash to remove residual water before drying and concentrating.

References

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  • ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • Journal of Fluorine Chemistry. (2018). Fluorine-containing indoles.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
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  • National Institutes of Health. (2020).
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Technical Support Center: 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile building block. Our goal is to equip you with the knowledge to diagnose and resolve common purity challenges, ensuring the integrity of your research and development efforts.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including antitumor, fungicidal, and antibacterial agents.[1][2][3] Its utility is directly linked to its purity. Impurities, which can originate from various synthetic routes such as the Fischer, Sugasawa, or Bischler indole syntheses, can introduce variability into experiments, compromise biological activity, and create regulatory hurdles.[4]

This guide provides a structured approach to identifying and removing these impurities through logical, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-fluorophenylhydrazine, ethyl pyruvate, or 4-fluoroaniline.[4]

  • Synthetic Byproducts: Incomplete reactions or side reactions can lead to a variety of byproducts. For instance, failed Fischer indolizations can produce impurities like 3-methylindole and aniline.[5]

  • Residual Metal Catalysts: Syntheses involving cross-coupling reactions may leave traces of palladium or copper catalysts.[6][7]

  • Decarboxylation Product: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-fluoroindole.

  • Residual Solvents: Solvents used in the synthesis or initial work-up can be retained in the crude product.

Q2: My this compound has a pinkish or yellow-brown hue. Is this indicative of a specific impurity?

A2: While pure this compound is typically a white to off-white or cream-colored powder, a pinkish or yellow-brown coloration can suggest the presence of oxidized species or other chromophoric impurities.[8][9] Indole derivatives, in general, can be sensitive to light and air, leading to the formation of colored byproducts.[10] While a slight coloration may not always significantly impact purity, it is advisable to perform analytical checks (e.g., HPLC, NMR) to identify the nature and quantity of the impurities.

Q3: Can I use heat to dry my purified this compound?

A3: Caution is advised when heating indole-2-carboxylic acids due to the risk of decarboxylation. The melting point of this compound is around 259°C with decomposition.[11] It is best to dry the compound under vacuum at a moderate temperature (e.g., 40-50°C) to minimize the risk of degradation.

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a systematic workflow for purifying this compound, addressing common issues encountered during the process.

Diagram: Purification Workflow

PurificationWorkflow Crude Crude this compound Initial_Analysis Initial Purity Assessment (TLC/HPLC/NMR) Crude->Initial_Analysis Impurity_ID Identify Impurity Type Initial_Analysis->Impurity_ID Acid_Base Acid-Base Extraction Impurity_ID->Acid_Base Neutral/Basic Impurities Recrystallization Recrystallization Impurity_ID->Recrystallization Crystalline Solid Chromatography Column Chromatography Impurity_ID->Chromatography Complex Mixture / Catalyst Residues Acid_Base->Recrystallization Final_Analysis Final Purity Analysis (HPLC/NMR) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

Step 1: Initial Purity Assessment

Before attempting any purification, it is crucial to assess the purity of your crude material.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, modified with an acid like formic or phosphoric acid, is a good starting point.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the presence of organic impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative sense of the number of components in your crude product.

Step 2: Addressing Specific Impurity Types

Scenario 1: Presence of Neutral or Basic Impurities

If your analysis indicates the presence of non-acidic organic impurities (e.g., unreacted starting materials without an acidic functional group), an acid-base extraction is a highly effective first purification step.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic product will move into the aqueous layer as its sodium salt, leaving neutral and basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Pool the aqueous layers containing the sodium salt of your product.

  • Backwash (Optional): Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum at a moderate temperature.

Scenario 2: Discolored Product or Presence of Crystalline Impurities

Recrystallization is an excellent method for removing small amounts of impurities and improving the crystalline form and color of your product.

Problem Cause Solution
Product does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For carboxylic acids, polar solvents like ethanol, methanol, or water are often good choices.[14]
Product "oils out" upon cooling. The solution is too saturated, or the cooling is too rapid.Add more solvent to the hot solution. Allow the solution to cool more slowly. You can also try adding a non-polar co-solvent (like hexane) to a solution in a more polar solvent (like ethyl acetate) until turbidity is observed, then heat to redissolve and cool slowly.[14]
No crystals form upon cooling. The solution is too dilute, or the product is highly soluble even at low temperatures.Reduce the volume of the solvent by evaporation. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Poor recovery of the product. The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.

Recommended Solvents for Recrystallization: Based on the polar nature of the carboxylic acid group, good starting points for recrystallization solvents include:

  • Ethanol/Water mixture

  • Methanol/Water mixture

  • Ethyl acetate

Scenario 3: Presence of Metal Catalyst Residues (Palladium or Copper)

If your synthesis involved a palladium or copper catalyst, residual metals can be challenging to remove.

Diagram: Catalyst Removal Strategies

CatalystRemoval Crude_with_Catalyst Crude Product with Catalyst Catalyst_Type Identify Catalyst Type Crude_with_Catalyst->Catalyst_Type Heterogeneous_Pd Heterogeneous Pd (e.g., Pd/C) Catalyst_Type->Heterogeneous_Pd Homogeneous_Pd_Cu Soluble Pd or Cu Species Catalyst_Type->Homogeneous_Pd_Cu Filtration Filtration through Celite Heterogeneous_Pd->Filtration Scavengers Use of Metal Scavengers Homogeneous_Pd_Cu->Scavengers Chromatography_Cat Specialized Chromatography Homogeneous_Pd_Cu->Chromatography_Cat Purified_Product Catalyst-Free Product Filtration->Purified_Product Scavengers->Purified_Product Chromatography_Cat->Purified_Product

Caption: Decision tree for removing residual metal catalysts.

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Celite Filtration: Prepare a pad of Celite (1-2 cm thick) in a sintered glass or Büchner funnel.

  • Filtration: Pass the diluted reaction mixture through the Celite pad.

  • Washing: Wash the Celite pad with additional solvent to ensure complete recovery of the product.[15]

Problem Cause Solution
Metal catalyst co-elutes with the product during column chromatography. The polarity of the catalyst complex is similar to the product.1. Optimize the mobile phase: Experiment with different solvent systems to improve separation.[6] 2. Change the stationary phase: Consider using alumina instead of silica gel.[6] 3. Use a scavenger: Treat the crude product with a metal scavenger before chromatography.
Low product recovery after treatment with activated carbon. The product is adsorbing to the activated carbon.1. Reduce the amount of activated carbon: Use the minimum amount necessary. 2. Screen different types of activated carbon: Different grades have varying adsorptive properties.[6]

Recommended Metal Scavengers:

  • For Palladium: Thiol-based scavengers like SiliaMetS Thiol or 2,4,6-trimercapto-s-triazine (TMT) are effective.[16]

  • For Copper: While less specific scavengers exist, purification is often achieved through careful column chromatography or by using chelating agents.

Scenario 4: Complex Mixture of Impurities

For complex mixtures where other methods are insufficient, column chromatography is the most powerful purification technique.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Crucial Tip: To prevent peak tailing of the carboxylic acid, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[17] This keeps the carboxylic acid in its protonated, less polar form, resulting in better peak shape.

  • Loading the Column: The crude product can be loaded onto the column either as a concentrated solution or by adsorbing it onto a small amount of silica gel ("dry loading").

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Final Purity Verification

After any purification procedure, it is essential to verify the purity of the final product using high-resolution analytical techniques such as HPLC and NMR to ensure it meets the required specifications for your application.

References

  • Solubility of Things. (n.d.). This compound.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Wang, D., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(22), 4753-4756.
  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • ResearchGate. (2021). Copper-catalyzed alkylation reactions of indole: An overview.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • The Role of this compound in Modern Drug Discovery. (n.d.). PharmaCompass.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 5-Chloroindole-2-carboxylate on Newcrom R1 HPLC column.
  • Reddit. (2016). Column chromatography of carboxylic acids?.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • MDPI. (2022). Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • The Role of this compound in Modern Drug Discovery. (n.d.). PharmaCompass.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (2018). Copper-Catalyzed Unsymmetrical Trimerization of Indole towards Isotriazatruxene.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771).
  • MDPI. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation.
  • National Center for Biotechnology Information. (n.d.). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid.
  • PubMed. (1977). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. This compound is a crucial building block in the development of various therapeutic agents, including antitumor, fungicidal, and antibacterial compounds.[1][2][3] This document will address common challenges and provide practical, step-by-step guidance to ensure a successful and efficient scale-up process.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several well-established methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The most common strategies include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

  • Fischer Indole Synthesis: This classic method involves the reaction of 4-fluorophenylhydrazine with a pyruvate derivative, followed by an acid-catalyzed cyclization.[4] While widely used, it can present challenges such as low yields, formation of regioisomers, and the generation of tar-like byproducts, especially at a larger scale.[5]

  • Leimgruber-Batcho Indole Synthesis: This route is often favored for industrial applications due to the ready availability of 2-nitrotoluene derivatives.[4] The synthesis involves the formation of an enamine from 5-fluoro-2-nitrotoluene, followed by a reductive cyclization to yield the indole core.[4][6]

II. Troubleshooting and FAQs: Scaling Up Synthesis

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes?

A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating, causing decomposition of starting materials, intermediates, or the final product.[5]

  • Mixing Inefficiencies: Inadequate agitation in a large reactor can lead to concentration gradients, resulting in localized "hot spots" of reactants and the formation of byproducts.

  • Extended Reaction Times: What works in a few hours on a lab bench may require significantly longer reaction times at scale, potentially leading to the degradation of sensitive compounds.

Q2: I am observing the formation of significant tar-like byproducts. How can I mitigate this?

A2: Tar formation is a frequent problem in Fischer indole synthesis, often caused by the strongly acidic and high-temperature conditions.[5][7]

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote polymerization and decomposition.[5] Experiment with milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).[5]

  • Temperature Control: High temperatures can accelerate tar formation.[5] It is crucial to maintain the optimal temperature range. Consider a gradual temperature increase and monitor the reaction progress closely.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. A solvent that ensures the solubility of all reactants and intermediates can help minimize side reactions.[7]

Q3: Purification of the final product is proving difficult, with persistent impurities. What purification strategies are most effective?

A3: The purification of indole derivatives can be challenging due to the presence of closely related impurities.[7][8]

  • Crystallization: This is often the most effective method for purifying the final product on a large scale. The choice of solvent is critical and may require optimization for larger batches. A slow cooling profile can help prevent the trapping of impurities.[6]

  • Column Chromatography: While effective at a smaller scale, column chromatography can be cumbersome and expensive for large quantities. It is best used for purifying smaller batches or for removing specific, problematic impurities.

  • Workup Procedure: A thorough aqueous workup is essential. Washing the organic layer with a mild acid, followed by a base, and then brine can remove many common impurities.[5][6]

III. Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound via the Fischer indole synthesis.

Protocol 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

This protocol outlines the initial cyclization to form the ethyl ester intermediate.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol.

  • Add ethyl pyruvate to the solution and stir at room temperature. The reaction will form the corresponding hydrazone.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the hydrazone formation is complete, cool the reaction mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid to the cooled mixture. This step is highly exothermic and requires careful temperature control.

  • After the addition of acid, gradually heat the reaction mixture to reflux.

  • Maintain reflux and monitor the reaction by TLC until the cyclization is complete.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.[5]

  • Extract the product with an organic solvent like ethyl acetate.[5]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Concentrate the solvent under reduced pressure to obtain the crude ethyl 5-fluoroindole-2-carboxylate.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Crude ethyl 5-fluoroindole-2-carboxylate

  • Ethanol

  • Sodium Hydroxide solution

  • Hydrochloric Acid

Procedure:

  • Dissolve the crude ethyl 5-fluoroindole-2-carboxylate in ethanol.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound.

IV. Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Fischer indole synthesis of this compound.

StepKey ReactantsCatalystSolventTemperatureTypical Yield
Hydrazone Formation 4-Fluorophenylhydrazine, Ethyl pyruvate-EthanolRoom Temp.>90%
Cyclization HydrazoneH₂SO₄EthanolReflux60-70%
Saponification Ethyl 5-fluoroindole-2-carboxylateNaOHEthanol/WaterReflux>95%
V. Visualizations
Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_saponification Step 3: Saponification A 4-Fluorophenylhydrazine C Hydrazone Intermediate A->C Ethanol, RT B Ethyl Pyruvate B->C D Ethyl 5-Fluoroindole-2-carboxylate C->D H₂SO₄, Reflux E This compound D->E 1. NaOH, Reflux 2. HCl

Caption: Workflow for the Fischer indole synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Reaction Temperature Start->Q1 A1_High Reduce Temperature Improve Monitoring Q1->A1_High Too High A1_Low Increase Temperature Gradual Heating Q1->A1_Low Too Low Q2 Evaluate Mixing Efficiency Q1->Q2 Optimal A2_Poor Increase Agitation Speed Use Baffles Q2->A2_Poor Poor Q3 Analyze for Byproducts (TLC/LC-MS) Q2->Q3 Good A3_Tar Optimize Acid Catalyst Lower Temperature Q3->A3_Tar Tar Formation A3_Other Modify Workup Procedure Re-evaluate Stoichiometry Q3->A3_Other Other Impurities

Caption: Decision tree for troubleshooting low yields in the synthesis scale-up.

VI. Safety Precautions

Working with indoles and strong acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of harmful vapors.[10]

  • Handling of Reagents: Indole compounds can be harmful if swallowed or in contact with skin.[9][11] Strong acids like sulfuric acid are corrosive and can cause severe burns.[12] Handle these chemicals with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[9][10]

VII. References
  • Jinjing Chemical. (2025, December 23). What are the precautions when using 98% Indole? - Blog.

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.

  • Indole for synthesis SDS. (n.d.). SDS Manager Inc.

  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.

  • Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S).

  • Biosynth. (n.d.). This compound | 399-76-8 | FF10357.

  • BenchChem. (2025). Common side reactions in 3H-Indole synthesis and how to avoid them.

  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Indole.

  • A Versatile Building Block for Organic Synthesis. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). This compound 99 399-76-8.

  • BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.

  • GoldBio. (n.d.). This compound.

  • Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.

  • Green Chemistry (RSC Publishing). (2022, July 21). Sustainable multicomponent indole synthesis with broad scope.

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

  • BenchChem. (2025). Troubleshooting low incorporation of 5-Fluoroindole in E. coli expression.

  • Tocris Bioscience. (n.d.). This compound | CAS 399-76-8.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 399-76-8.

  • The Role of this compound in Modern Drug Discovery. (n.d.).

  • United States Biological. (n.d.). This compound - Data Sheet.

  • ResearchGate. (2025, August 5). (PDF) A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole.

Sources

Technical Support Center: Synthesis of 5-Fluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoroindole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these valuable compounds. Here, you will find field-proven insights, detailed troubleshooting guides, and answers to frequently asked questions to navigate the common challenges encountered during your experiments. Our goal is to provide you with the expertise and practical solutions necessary to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: The two most established and versatile methods for synthesizing the 5-fluoroindole scaffold are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.[1][2] The Fischer synthesis involves the acid-catalyzed cyclization of a (4-fluorophenyl)hydrazine with a pyruvate derivative.[1][3] The Leimgruber-Batcho synthesis, often considered a milder alternative, proceeds through the formation of an enamine from 5-fluoro-2-nitrotoluene, followed by a reductive cyclization.[2][3]

Q2: I am observing a consistently low yield in my Fischer indole synthesis of ethyl 5-fluoroindole-2-carboxylate. What are the likely causes?

A2: Low yields in the Fischer indole synthesis of this particular derivative can stem from several factors. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the cyclization step more challenging.[4] Additionally, inappropriate acid catalyst selection, suboptimal reaction temperature, and the purity of the starting 4-fluorophenylhydrazine are critical parameters that can significantly impact the yield.[1] Side reactions, such as N-N bond cleavage, can also compete with the desired indole formation.[4]

Q3: Is the decarboxylation of this compound straightforward?

A3: While feasible, the decarboxylation of indole-2-carboxylic acids requires careful optimization to avoid side reactions and ensure complete conversion.[3][5] High temperatures are typically required, which can lead to degradation of the indole ring if not properly controlled. The choice of solvent and the presence of catalysts, such as copper salts, can influence the reaction efficiency and byproduct profile.[6]

Q4: What are the primary challenges in purifying this compound and its derivatives?

A4: Purification can be challenging due to the similar polarities of the desired product and potential side products. Common impurities may arise from incomplete reactions or side reactions during the indole formation, hydrolysis, or decarboxylation steps. "Oiling out" during crystallization is a frequent issue, often caused by residual impurities or too rapid cooling.[7] Column chromatography can also be problematic, with closely eluting spots making separation difficult.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound derivatives.

Issue 1: Fischer Indole Synthesis - Low or No Product Formation
Potential Cause Explanation Troubleshooting & Optimization Strategies
Purity of 4-Fluorophenylhydrazine Arylhydrazines are prone to oxidation and degradation. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.- Verify Purity: Check the purity of the starting material by NMR or LC-MS. - Purification: If necessary, purify the hydrazine by recrystallization or column chromatography before use.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are crucial. Too strong an acid or too high a concentration can lead to degradation, while too weak a catalyst may not effectively promote cyclization.[1][9]- Catalyst Screening: Experiment with a range of Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[9][10] - Concentration Optimization: Titrate the concentration of the chosen catalyst to find the optimal balance between reactivity and stability.
Suboptimal Reaction Temperature The reaction requires sufficient thermal energy for the[11][11]-sigmatropic rearrangement, but excessive heat can cause decomposition.- Temperature Gradient Study: Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal range. - Stepwise Heating: Consider a two-step heating profile: a lower temperature for hydrazone formation followed by a higher temperature for indolization.
Electron-Withdrawing Effect of Fluorine The fluorine atom deactivates the phenyl ring, making the electrophilic cyclization step of the Fischer synthesis less favorable.[4]- Use a More Activating Pyruvate Derivative: Consider using a pyruvate derivative with electron-donating groups to facilitate the reaction. - Alternative Synthetic Routes: If yields remain low, consider the Leimgruber-Batcho synthesis, which can be more tolerant of electron-withdrawing groups.[2]
Issue 2: Hydrolysis of Ethyl 5-Fluoroindole-2-carboxylate - Incomplete Reaction or Degradation
Potential Cause Explanation Troubleshooting & Optimization Strategies
Insufficient Base or Reaction Time The hydrolysis of the ester requires stoichiometric or a slight excess of a strong base and sufficient time for the reaction to go to completion.- Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH). - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Low Solubility of the Ester The ethyl ester may have limited solubility in purely aqueous base, leading to a slow or incomplete reaction.- Use a Co-solvent: Add a water-miscible organic solvent such as ethanol, methanol, or THF to improve the solubility of the starting material.
Product Degradation The indole ring can be sensitive to harsh basic conditions and elevated temperatures, leading to decomposition of the desired carboxylic acid.- Lower Reaction Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature or 40-50°C) for a longer period. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Work-up Issues Premature precipitation or incomplete extraction during the acidic work-up can lead to loss of product.- Careful pH Adjustment: Add acid slowly during the work-up to control the precipitation of the carboxylic acid. - Thorough Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
Issue 3: Purification by Crystallization - "Oiling Out" or Poor Recovery
Potential Cause Explanation Troubleshooting & Optimization Strategies
Presence of Impurities Impurities can act as a eutectic mixture, lowering the melting point of the product and causing it to separate as an oil.- Pre-purification: If the crude product is highly impure, consider a preliminary purification by column chromatography before crystallization. - Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities.
Inappropriate Solvent System The chosen solvent or solvent mixture may not provide the optimal solubility gradient for crystal formation.[7]- Solvent Screening: Test a range of solvents with varying polarities. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[12] - Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an "anti-solvent") until turbidity is observed. Reheat to clarify and then cool slowly.[7]
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for the molecules to arrange into a crystal lattice, leading to the formation of an amorphous oil.[7]- Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. - Insulated Cooling: Place the crystallization flask in an insulated container (e.g., a beaker filled with vermiculite) to slow down the cooling rate.
Supersaturation The solution may be too concentrated, leading to rapid precipitation rather than controlled crystallization.- Dilute the Solution: Add more of the "good" solvent to the hot solution before allowing it to cool.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

This protocol provides a general procedure for the Fischer indole synthesis of the target ester. Optimization of the acid catalyst and temperature may be required.

Diagram of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization A 4-Fluorophenylhydrazine C Hydrazone Intermediate A->C Acid Catalyst (e.g., Acetic Acid) B Ethyl Pyruvate B->C D [3,3]-Sigmatropic Rearrangement C->D Heat (e.g., 80-120°C) E Cyclization & Aromatization D->E Elimination of NH₃ F Ethyl 5-Fluoroindole- 2-carboxylate E->F

Caption: Workflow for the Fischer Indole Synthesis.

Materials:

  • 4-Fluorophenylhydrazine

  • Ethyl pyruvate

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials. The hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • Indolization: To the hydrazone (or the crude reaction mixture from the previous step), add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol).

  • Heat the reaction mixture to 80-120°C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-fluoroindole-2-carboxylate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of Ethyl 5-Fluoroindole-2-carboxylate

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Diagram of the Hydrolysis Workflow

Hydrolysis_Workflow A Ethyl 5-Fluoroindole- 2-carboxylate B Reaction Mixture (Ester, Base, Solvent) A->B Add Base (NaOH/KOH) & Solvent (EtOH/H₂O) C Acidification B->C Heat (optional) Monitor Reaction D Precipitation & Filtration C->D Cool & Add Acid (HCl) E 5-Fluoroindole-2- carboxylic acid D->E Wash with Water & Dry

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 5-fluoroindole-2-carboxylate

  • Sodium hydroxide or potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-fluoroindole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and slowly add hydrochloric acid with stirring until the pH is approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid.

References

  • Clark, M. R., & Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Wang, Z., et al. (2012). Crystallization purification of indole.
  • Reddy, K. S., & Reddy, P. V. G. (2024). A One-Pot Tandem Synthesis of 2,3-Unsubstituted Indoles: An Improved Leimgruber-Batcho Indole Synthesis. International Journal of Advanced Research, 12(02), 528-532.
  • Leimgruber–Batcho indole synthesis. (2023, November 29). In Wikipedia. [Link]
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4756-4759.
  • Kim, J., et al. (2018).
  • Kim, J., et al. (2018).
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4756-4759. [Link]
  • Moody, C. J., & Pitts, M. R. (2006). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Organic & Biomolecular Chemistry, 4(6), 1145-1154.
  • Chempros. (2021, December 9). Problems with Fischer indole synthesis. Reddit. [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Drug Discovery. [Link]
  • Umeå University. (2019). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
  • Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 103, 1-1038.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • Clark, R. D., & Repke, D. B. (1984). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. The Journal of Organic Chemistry, 49(23), 4477-4479.
  • Trade Science Inc. (2010). An efficient approach towards the synthesis of indoles, the heterocyclic core of many standard 5HTreceptors agonists and pharmaceuticals used in many applications, via a modified Leimgruber-Batcho indole synthesis is presented. Organic Chemistry: An Indian Journal, 6(3), 1-5.
  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 11(3), 354-362.
  • Inman, C. E., & Moody, C. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, Coll. Vol. 4, p.447.
  • TECOmedical. (n.d.). QUICK GUIDE TO HYDROLYSIS STEPS. [Link]
  • Wu, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295.
  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 743-755.
  • De la Cruz, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2834.
  • Wels, B. (2017). INNOVATIVE HPLC METHOD DESIGN (DEVELOPMENT & UNDERSTANDING) WITHIN THE PHARMACEUTICAL LIFECYCLE [Dissertation, Freie Universität Berlin]. Refubium. [Link]
  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115295.
  • Reddy, P. V. G., et al. (2015). An Efficient and Convenient Procedure for Ester Hydrolysis.
  • ChEMBL. (n.d.). Compound: this compound (CHEMBL23507). [Link]
  • CN109694343B. (2021). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Goossen, L. J., & Rodríguez, N. (2007). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • El-Saghier, A. M. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 30193-30206.
  • Balalaie, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 15286.
  • Isse, A. A., & Gennaro, A. (2016). Selective Synthesis of 2,5-Diformylfuran by Sustainable 4-acetamido-TEMPO/Halogen-Mediated Electrooxidation of 5-Hydroxymethylfurfural. ChemSusChem, 9(18), 2692-2698.
  • Al-Tannak, N. F., & Al-Mannai, A. A. (2015). Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma. International Journal of Pharmaceutical and Clinical Research, 7(4), 289-294.
  • Balalaie, S., et al. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a.
  • Li, W., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Latin American Journal of Pharmacy, 33(1), 111-116.

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Technical Support Center: A Scientist's Guide to Overcoming 5-Fluoroindole-2-carboxylic Acid Solubility Hurdles in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide on managing the experimental challenges associated with 5-Fluoroindole-2-carboxylic acid. As a trusted partner in your research, we recognize that advancing scientific frontiers requires not only high-quality reagents but also the expertise to use them effectively. This guide is born from extensive field experience and a deep understanding of the frustrations that arise when a promising compound like this compound proves difficult to work with due to its limited solubility.

This resource is structured to empower you, the researcher, with both the foundational knowledge and the practical, step-by-step protocols needed to navigate these challenges. We will delve into the physicochemical properties of this compound, provide direct answers to common issues, and offer robust, validated methods to ensure that your experimental results are both reliable and reproducible. Our goal is to transform solubility from a frustrating obstacle into a manageable variable, allowing you to focus on the scientific questions at hand.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for this compound's poor solubility in aqueous buffers?

The solubility challenge of this compound is rooted in its molecular structure, which presents a classic conflict between polar and nonpolar characteristics. The molecule consists of a flat, hydrophobic indole ring system and a polar carboxylic acid group.[1] While the carboxylic acid group can ionize, the large, nonpolar surface area of the indole core dominates, leading to low affinity for water and a tendency to aggregate in aqueous solutions, especially at or near neutral pH.

The solubility is highly dependent on the pH of the medium. The carboxylic acid has a predicted pKa of approximately 4.27.[2] At a pH below this value, the group is protonated (-COOH) and the molecule is neutral, exhibiting very low aqueous solubility. At a pH above the pKa, the group deprotonates to the more soluble carboxylate anion (-COO⁻).[3][4] However, even in its ionized state, the hydrophobicity of the indole ring can limit its overall solubility in purely aqueous systems.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my PBS buffer for the assay. Why is this happening?

This phenomenon, known as "crashing out," is a frequent issue with hydrophobic compounds.[5] Your compound is comfortably dissolved in the 100% dimethyl sulfoxide (DMSO) stock. However, when you introduce this stock into an aqueous buffer like Phosphate-Buffered Saline (PBS), you are rapidly changing the solvent environment. The DMSO disperses, and the this compound molecules are suddenly surrounded by water, a poor solvent for them. They quickly self-associate and aggregate to minimize contact with the water, leading to the formation of a visible precipitate. This means your final assay concentration is unknown and significantly lower than intended, compromising the validity of your results.[6]

Q3: What is the maximum concentration of DMSO I can safely use in my assay without it interfering with the results?

This is a critical question, as DMSO is not biologically inert. The acceptable final concentration of DMSO is highly dependent on the assay type.

  • For cell-based assays: It is strongly recommended to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% for sensitive cell lines or long-term incubation studies.[7][8][9] Concentrations above 1% are often cytotoxic and can induce off-target effects, including changes in gene expression, cell differentiation, and membrane permeability.[7]

  • For enzymatic assays: Enzyme tolerance to DMSO varies greatly. Some robust enzymes can tolerate up to 2.5% or even 5% DMSO with minimal loss of activity, while others are inhibited at much lower concentrations.[10] DMSO can influence enzyme kinetics by altering protein conformation or competing with substrates.[11][12]

Crucial Recommendation: Always perform a vehicle tolerance control experiment for your specific assay system (cells or enzyme) to determine the highest DMSO concentration that does not impact the biological readout.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubilization

When facing solubility issues, a systematic approach is key. The following workflow provides a logical decision-making process to find the optimal solution for your specific assay.

A Start: Poor Solubility of This compound B Step 1: Prepare High-Concentration Stock in 100% DMSO A->B C Step 2: Determine Max Soluble Conc. in Assay Buffer (Kinetic Solubility) B->C D Is the max soluble concentration sufficient for the assay? C->D E Yes D->E  Yes F No D->F No G Proceed with experiment. Maintain final DMSO conc. ≤0.5% E->G H Step 3: Assay Optimization F->H L End: Optimized Protocol G->L I Option A: Adjust Buffer pH (if assay tolerates) H->I J Option B: Use Solubilizing Agents (Cyclodextrin, BSA) H->J K Validate chosen method: - Re-determine max soluble conc. - Confirm no assay interference I->K J->K K->L

Caption: Workflow for troubleshooting solubility issues.

Guide 2: Preparing Stock Solutions and Determining Solubility Limits

Accurate and reliable data begins with a properly prepared stock solution and a clear understanding of your compound's solubility limit in the final assay buffer.

Table 1: Solubility Characteristics of this compound

Solvent/BufferClassificationExpected SolubilityKey Considerations
Water AqueousInsoluble/Very Poor[2][13]Do not attempt to dissolve directly in neutral water or PBS.
DMSO Polar AproticSolubleRecommended for primary stock solutions. Use anhydrous grade.
DMF Polar AproticSolubleAn alternative to DMSO; similar properties and precautions apply.
Ethanol Polar ProticSparingly SolubleMay be used for less concentrated stocks; check assay tolerance.
Aqueous (pH > 7) BasicIncreased SolubilityDeprotonates the carboxylic acid to the more soluble carboxylate form.[3][4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Weigh 1.79 mg of this compound (MW: 179.15 g/mol ) into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO.

  • Dissolution: Vortex the vial vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can be used as a final step but should be done cautiously.

  • Verification: Visually confirm that the solution is completely clear and free of any solid particles.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: High-Throughput Kinetic Solubility Assessment via Nephelometry

This protocol allows you to quickly determine the maximum concentration at which your compound remains soluble when diluted from a DMSO stock into your aqueous assay buffer. Nephelometry measures light scattering from insoluble particles (precipitate).[14][15]

  • Prepare Serial Dilutions: In a 96-well plate (the "source plate"), prepare a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO.

  • Prepare Assay Plate: In a clear 96-well assay plate, add the appropriate volume of your final assay buffer to each well (e.g., 198 µL).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate to the corresponding well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation & Measurement: Place the plate in a nephelometer capable of reading 96-well plates. Incubate the plate at your assay temperature (e.g., 37°C) and take readings every 5-10 minutes for 1-2 hours.

  • Data Analysis: Plot the nephelometry signal (Relative Nephelometry Units, RNU) against the compound concentration. The concentration at which the RNU signal begins to sharply increase above the baseline is the kinetic solubility limit.

Guide 3: Advanced Solubilization Strategies

If the kinetic solubility limit is below your required assay concentration, you must modify the assay buffer.

Strategy A: pH Modification

Since this compound is more soluble at a basic pH, slightly increasing the buffer pH can be a simple and effective solution.

  • Verify Assay Tolerance: First, confirm that your biological system (e.g., enzyme, cells) is stable and functional at a slightly higher pH (e.g., 7.8, 8.0, or 8.2).

  • Prepare Buffers: Prepare your assay buffer at several pH values above 7.4.

  • Test Solubility: Repeat the nephelometry protocol (Protocol 2) using these higher pH buffers to identify a pH at which your compound remains soluble at the desired concentration.

  • Validate Assay: Crucially, you must run your full assay at the new pH and compare the results (e.g., IC₅₀, enzyme activity) to your standard pH to ensure the pH shift itself does not alter the biological outcome.

Strategy B: Using Solubilizing Excipients

1. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like your indole compound, forming a water-soluble inclusion complex.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol 3: Preparation of an Inclusion Complex via Kneading Method

  • Molar Ratio: Decide on a molar ratio of drug to cyclodextrin (a 1:1 or 1:2 ratio is a common starting point).

  • Paste Formation: Place the required amount of HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 ethanol/water solution dropwise and triturate with a pestle to form a uniform, thick paste.

  • Compound Addition: Add the weighed this compound to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The physical force of this process facilitates the inclusion of the drug into the cyclodextrin cavity.[17]

  • Drying: Spread the paste in a thin layer on a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which can now be weighed and dissolved directly into your aqueous assay buffer. Test its solubility as before.

2. Bovine Serum Albumin (BSA)

For many in vitro assays, particularly those involving cell culture or measuring protein-ligand binding, proteins in the media can help maintain compound solubility. BSA can be used to mimic this effect and act as a carrier for hydrophobic molecules.

Protocol 4: Preparing a BSA-Complexed Solution

  • Prepare BSA Solution: Prepare a 2 mM solution of fatty acid-free BSA in your assay buffer. Sterile filter if using for cell culture. Warm this solution to 37°C.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% ethanol (e.g., 100 mM). Ensure it is fully dissolved, warming gently if necessary.

  • Complexation: While gently swirling the warm BSA solution, add the ethanolic stock solution dropwise to achieve the desired final concentration and molar ratio (e.g., a 5:1 ratio of compound to BSA is a good starting point).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Usage: This BSA-complexed solution can now be used as your final working stock for dilution into the assay. Remember to include a BSA-only vehicle control in your experiments.

By applying these systematic troubleshooting steps and detailed protocols, you can effectively manage the solubility of this compound, ensuring the integrity and success of your experiments.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • LibreTexts Chemistry. Solubility of Carboxylic Acids.
  • Clark, J. The Acidity of Carboxylic Acids. Chemistry LibreTexts.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Scientist Solutions. DMSO in cell based assays.
  • Wu, Y., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 26(1), 123.
  • ResearchGate. DMSO tolerance and reagent stability testing.
  • Gohlke, J., et al. (2018). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. Physical Chemistry Chemical Physics, 20(33), 21493-21504.
  • Jackson, M. D., & Mantsch, H. H. (1991). The effects of dimethyl sulfoxide on the structure of acyl-chymotrypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 139-143.
  • BMG LABTECH. What is Nephelometry: Meaning & Examples.
  • Iredell Free News. The Role of Nephelometry in Modern Drug Discovery.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Sapkal, N. P., et al. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.
  • ResearchGate. How to enhance drug solubility for in vitro assays?

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Technical Support Center: Catalyst Selection and Troubleshooting for 5-Fluoroindole-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides advanced technical support for researchers, chemists, and drug development professionals working with 5-fluoroindole-2-carboxylic acid. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can significantly enhance a molecule's metabolic stability and binding affinity. However, the unique electronic properties of this substrate—namely the acidic proton of the carboxylic acid, the N-H of the indole, and the electron-withdrawing nature of the fluorine atom—present distinct challenges in catalyst selection and reaction optimization.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the lab. We will delve into the "why" behind experimental choices, providing a framework for rational catalyst selection and problem-solving.

FAQ 1: Suzuki-Miyaura Cross-Coupling Reactions

Question: I am trying to perform a Suzuki-Miyaura coupling with a boronic acid at the C3 position of this compound, but I'm getting low yield and significant decomposition. What catalyst system should I use?

Answer: This is a common and challenging transformation. The primary issue is the presence of the free carboxylic acid, which can interfere with many palladium catalyst systems. Direct C-H functionalization at C3 is possible but often requires specific directing groups. A more robust approach involves halogenation at C3 followed by a standard Suzuki coupling.

However, if you are attempting a direct C-H activation/coupling, the choice of catalyst, ligand, and base is critical. The carboxylic acid can act as an internal base or ligand, leading to catalyst deactivation or undesired reaction pathways.

Recommended Catalyst System & Rationale:

ComponentRecommendationRationale
Palladium Pre-catalyst Pd(OAc)2 or Pd2(dba)3These are common, reliable Pd(0) or Pd(II) sources that are readily available. They are activated in situ by the phosphine ligand.
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)These bulky, electron-rich ligands are essential. They promote the difficult reductive elimination step, which is often the rate-limiting step in cross-couplings with electron-rich indole substrates. They also stabilize the palladium center, preventing decomposition.
Base Weak, non-nucleophilic bases like K2CO3 or Cs2CO3Strong bases (e.g., t-BuOK) can deprotonate the indole N-H, which can interfere with the catalytic cycle. Carbonate bases are generally well-tolerated and are strong enough to facilitate the transmetalation step with the boronic acid.
Solvent Aprotic polar solvents like Dioxane, THF, or a Toluene/Water mixtureThe solvent choice is crucial for ensuring all components remain in solution. A biphasic system (e.g., Toluene/Water) can be effective as the base resides in the aqueous layer while the catalytic cycle occurs in the organic layer.

Troubleshooting Low Yields:

  • Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton, simplifying the reaction matrix. The ester can be hydrolyzed post-coupling. This strategy significantly improves catalyst compatibility and reaction outcomes.

  • Degas Rigorously: Palladium catalysts are sensitive to oxygen, which can lead to the oxidation of the phosphine ligand and deactivation of the catalyst. Ensure your solvent and reaction mixture are thoroughly degassed using a nitrogen or argon stream or by freeze-pump-thaw cycles.

  • Screen Ligands: If SPhos or XPhos are not effective, consider other ligands. Sometimes a subtle change in the ligand's steric or electronic properties can have a dramatic impact.

  • Consider a Different Coupling Partner: If using a boronic acid, ensure its purity. Alternatively, consider using a boronate ester (e.g., a pinacol ester), which can be more stable and less prone to protodeboronation.

FAQ 2: Decarboxylation Reactions

Question: I need to synthesize 5-fluoroindole from this compound. My thermal decarboxylation is giving me a dark, impure product. What is a better, cleaner method?

Answer: Thermal decarboxylation of indole-2-carboxylic acids often requires very high temperatures (>200 °C) in high-boiling solvents like quinoline, which can lead to significant degradation and tar formation, especially with sensitive substrates. A much cleaner and more efficient method is to use a metal-catalyzed decarboxylation at lower temperatures.

Copper-based catalysts are particularly effective for this transformation. The mechanism is believed to involve the formation of a copper(I) carboxylate intermediate, which then undergoes decarboxylation to form an indole-copper species, followed by protonolysis to yield the desired 5-fluoroindole.

Experimental Protocol: Copper-Catalyzed Decarboxylation
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst & Solvent: Add copper(I) oxide (Cu2O) (5-10 mol%) and quinoline (as solvent). Note: While quinoline is traditional, higher-boiling polar aprotic solvents like NMP or PEG can also be effective and may be easier to remove.

  • Heating: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the quinoline. The organic layer is then dried and concentrated to yield the product.

Troubleshooting Incomplete Decarboxylation:

  • Catalyst Activity: Ensure your copper catalyst is active. Old or poorly stored Cu2O or copper powder may have an inactive oxide layer. Consider using freshly purchased catalyst.

  • Solvent Purity: Ensure the solvent is dry. Water can interfere with the reaction.

  • Temperature Control: While high temperatures are needed, excessive heat can cause degradation. Maintain the temperature within the recommended range.

Logical Flow for Decarboxylation Troubleshooting

Caption: Troubleshooting decision tree for decarboxylation.

FAQ 3: Amide Bond Formation (Amidation)

Question: I am coupling this compound with a primary amine using standard peptide coupling reagents like HATU/DIPEA, but the reaction is sluggish and incomplete. What's going wrong?

Answer: The nucleophilicity of the amine is a key factor, but the issue often lies with the activation of the carboxylic acid. The electron-withdrawing fluorine atom on the indole ring makes the carboxylate less nucleophilic, and therefore, its activation can be more challenging compared to simpler benzoic acids.

Key Considerations for Catalyst/Reagent Selection:

Reagent TypeRecommendationRationale
Coupling Reagent HATU or HBTU These uronium-based coupling reagents are highly effective for hindered or electron-deficient carboxylic acids. They rapidly form a highly activated acyl-uronium species, which is very susceptible to nucleophilic attack by the amine.
Base DIPEA or 2,4,6-Collidine A non-nucleophilic amine base is required to neutralize the acid and facilitate the reaction. DIPEA is standard, but if you suspect base-related side reactions, the more sterically hindered collidine can be a better choice.
Solvent DMF or NMP These polar aprotic solvents are excellent for dissolving all reaction components and facilitating the formation of the activated ester intermediate.

Troubleshooting Sluggish Amidation Reactions:

  • Activate the Acid First: Instead of adding all reagents at once, try a pre-activation step. Stir the this compound with HATU and DIPEA in DMF for 15-30 minutes before adding the amine. This ensures the activated species is fully formed before the nucleophile is introduced.

  • Check Reagent Stoichiometry: Use a slight excess of the coupling reagent and base (e.g., 1.1 - 1.2 equivalents) to ensure complete activation of the carboxylic acid.

  • Monitor pH: The reaction should be kept basic. If your amine is added as a hydrochloride salt, ensure you add an extra equivalent of base to neutralize it.

  • Convert to Acid Chloride: For very difficult couplings, an alternative is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. This is a more aggressive approach but is often very effective. The resulting acid chloride is then reacted with the amine, typically in the presence of a base like triethylamine or pyridine.

Workflow for Amide Coupling Pre-Activation

G cluster_0 Step 1: Pre-Activation cluster_1 Step 2: Nucleophilic Attack A This compound + HATU + DIPEA in DMF B Stir for 15-30 min @ RT A->B C Formation of Activated Acyl-Uronium Intermediate B->C D Add Amine (R-NH2) C->D Introduce Nucleophile E Reaction proceeds to completion D->E F Desired Amide Product E->F

Caption: Recommended pre-activation workflow for amidation.

References

  • Buchwald, S. L., & Mauger, C. (2006). A new, highly active catalyst for the Suzuki-Miyaura cross-coupling of indoles. Angewandte Chemie International Edition, 45(27), 4531-4534. [Link]
  • Goossen, L. J., & Rodriguez, N. (2004). Copper-catalyzed decarboxylative cross-coupling of potassium carboxylates with aryl halides.
  • Shang, R., & Liu, L. (2011). Transition-metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(12), 1670-1687. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Validation & Comparative

A Comparative Guide to 5-Fluoroindole-2-carboxylic acid and Indole-2-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic modification of this core, particularly through halogenation, has proven to be a powerful tool for modulating physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 5-Fluoroindole-2-carboxylic acid and its parent compound, Indole-2-carboxylic acid, offering experimental insights and data to inform research and development decisions.

Introduction: The Subtle Power of a Single Fluorine Atom

Indole-2-carboxylic acid is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of compounds targeting a range of biological pathways, including those involved in viral infections and cancer.[1] The introduction of a fluorine atom at the 5-position of the indole ring, yielding this compound, may seem like a minor alteration. However, this single substitution can profoundly impact the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological activity.[2] This guide will dissect these differences, providing a clear rationale for the selection of either scaffold in a drug discovery program.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the highly electronegative fluorine atom induces notable changes in the physicochemical properties of the indole-2-carboxylic acid scaffold. These differences are critical for predicting a compound's behavior in biological systems.

PropertyIndole-2-carboxylic acidThis compoundRationale for the Difference
Molecular Formula C₉H₇NO₂C₉H₆FNO₂Addition of a fluorine atom and removal of a hydrogen atom.
Molecular Weight 161.16 g/mol [2]179.15 g/mol The atomic weight of fluorine is higher than that of hydrogen.
Melting Point 202-206 °C[2]~259 °C (decomposes)The fluorine atom can participate in additional intermolecular interactions, such as dipole-dipole interactions, leading to a more stable crystal lattice and a higher melting point.
Predicted pKa ~3.6 - 4.44[1][2]~4.27[3]The electron-withdrawing nature of the fluorine atom stabilizes the carboxylate anion, making the carboxylic acid slightly more acidic (lower pKa).
Solubility Poorly soluble in water; Soluble in ethanol, DMSO, and methanol.[1][2]Soluble in polar solvents.[3]While both are sparingly soluble in water, the increased polarity from the C-F bond in the fluorinated compound may slightly enhance its solubility in polar solvents.

Comparative Biological Activity and Mechanistic Insights

The true value of fluorination lies in its ability to modulate biological activity. While both molecules serve as precursors for a wide array of bioactive compounds, their intrinsic activities and the properties they impart on their derivatives can differ significantly.

Indole-2-carboxylic acid has been extensively explored as a scaffold for:

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core can chelate with magnesium ions in the active site of HIV-1 integrase, an essential enzyme for viral replication.[4]

  • IDO1/TDO Dual Inhibitors: Derivatives have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion.

This compound , on the other hand, is particularly noted as:

  • An NMDA Receptor Antagonist: It acts at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5] This property makes it a valuable tool for neuroscience research and a starting point for the development of neuroprotective agents.

  • A Precursor for Diverse Bioactive Molecules: Its derivatives have been investigated as antitumor, fungicidal, and antibacterial agents, as well as inhibitors of enzymes like Factor Xa.[5]

The fluorine atom in the 5-position can enhance binding affinity to target proteins through favorable interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and in vivo half-life of drug candidates.

Signaling Pathway Visualization

G Impact of Fluorination on Biological Targeting cluster_0 Indole-2-carboxylic Acid Derivatives cluster_1 This compound Derivatives HIV-1 Integrase HIV-1 Integrase IDO1/TDO IDO1/TDO Indole-2-carboxylic acid Indole-2-carboxylic acid Indole-2-carboxylic acid->HIV-1 Integrase Chelation with Mg²⁺ Indole-2-carboxylic acid->IDO1/TDO Enzyme Inhibition NMDA Receptor NMDA Receptor Factor Xa Factor Xa This compound This compound This compound->NMDA Receptor Glycine Site Antagonism This compound->Factor Xa Enzyme Inhibition Increased Metabolic Stability Increased Metabolic Stability This compound->Increased Metabolic Stability Enhanced Binding Affinity Enhanced Binding Affinity This compound->Enhanced Binding Affinity Drug Discovery Drug Discovery Drug Discovery->Indole-2-carboxylic acid Scaffold for Drug Discovery->this compound Scaffold for

Caption: Fluorination alters the biological targets of indole-2-carboxylic acid derivatives.

Spectroscopic Analysis: A Comparative Look at NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the chemical environment of atoms within a molecule. The introduction of a fluorine atom at the 5-position of indole-2-carboxylic acid leads to characteristic changes in both the ¹H and ¹³C NMR spectra.

¹H NMR: In the proton NMR spectrum of this compound, the protons on the benzene ring will exhibit splitting patterns due to coupling with the fluorine atom (¹⁹F-¹H coupling). This is absent in the spectrum of indole-2-carboxylic acid. Specifically, the protons at positions 4 and 6 will show additional coupling to the fluorine atom. The electron-withdrawing effect of fluorine will also cause a general downfield shift of the aromatic protons compared to the non-fluorinated analog.

¹³C NMR: The carbon NMR spectrum of the fluorinated compound will show a large C-F coupling constant for C-5. The chemical shift of C-5 will also be significantly shifted downfield due to the direct attachment of the electronegative fluorine atom. The other carbon atoms in the benzene ring will also experience smaller shifts and couplings.

Experimental Workflow: NMR Sample Preparation and Analysis

G Workflow for Comparative NMR Analysis Start Start Dissolve Sample Dissolve Sample Start->Dissolve Sample Weigh 10-20 mg of compound Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Use 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Acquire Spectra Acquire Spectra Transfer to NMR Tube->Acquire Spectra ¹H, ¹³C, and ¹⁹F NMR Process Data Process Data Acquire Spectra->Process Data Fourier transform, phase and baseline correction Analyze and Compare Analyze and Compare Process Data->Analyze and Compare Identify shifts, coupling constants, and through-space interactions End End Analyze and Compare->End

Caption: A standardized workflow for the comparative NMR analysis of the two indole derivatives.

Experimental Protocols: Synthesis Methodologies

The choice of synthetic route for these compounds depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below are representative protocols for the synthesis of both molecules.

Protocol 1: Synthesis of Indole-2-carboxylic acid via Reductive Cyclization

This method involves the condensation of o-nitrotoluene with diethyl oxalate followed by a reductive cyclization.

Step 1: Condensation

  • In a reaction vessel, add 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate.

  • Under an inert atmosphere, add a solution of 18% sodium ethoxide in ethanol.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the ethanol by distillation under reduced pressure to obtain the intermediate ethyl 2-(2-nitrophenyl)acetate.

Step 2: Reductive Cyclization

  • To the crude intermediate, add a 30% aqueous solution of sodium hydroxide.

  • Heat the mixture to 80-90°C.

  • Slowly add 3 moles of an 80% aqueous solution of hydrazine hydrate in the presence of a catalytic amount of ferrous hydroxide.

  • Maintain the reaction at 80-90°C for 3 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude indole-2-carboxylic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[6]

Step 1: Formation of the Hydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add an equimolar amount of pyruvic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The product may precipitate and can be collected by filtration.

Step 2: Cyclization

  • Suspend the dried phenylhydrazone in a high-boiling point solvent like Dowtherm A or use a strong acid catalyst such as polyphosphoric acid (PPA).

  • Heat the mixture to a high temperature (typically 180-250°C, depending on the solvent/catalyst) for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • If PPA is used, neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion: Making an Informed Choice

The decision to use this compound over its non-fluorinated counterpart is a strategic one, driven by the specific goals of the research program.

  • Choose Indole-2-carboxylic acid when a well-established, versatile, and cost-effective indole scaffold is required for initial lead generation and structure-activity relationship (SAR) studies. Its reactivity and functional handles provide a broad scope for chemical modification.

  • Choose this compound when seeking to enhance the druglike properties of a lead compound. The fluorine atom can improve metabolic stability, increase binding affinity, and modulate pKa, potentially leading to candidates with superior pharmacokinetic and pharmacodynamic profiles. Its intrinsic activity as an NMDA receptor antagonist also opens up avenues for neuroscience-focused drug discovery.

By understanding the fundamental differences in their physicochemical properties, biological activities, and synthetic accessibility, researchers can leverage both of these valuable building blocks to their full potential in the quest for novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • PubChem. (n.d.). Indole-2-carboxylic acid.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
  • PubChem. (n.d.). This compound.

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A Comparative Analysis of the Biological Activities of 5-Fluoroindole-2-carboxylic Acid and Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 5-Fluoroindole-2-carboxylic acid and its non-fluorinated parent compound, Indole-2-carboxylic acid. We will delve into their mechanisms of action, compare their potency against various biological targets, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic modification of this scaffold is a cornerstone of drug discovery. One such modification, fluorination, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. This guide will explore the tangible effects of adding a single fluorine atom at the 5-position of the indole-2-carboxylic acid core.

Comparative Biological Activity: The Impact of Fluorination

Both this compound and Indole-2-carboxylic acid have been investigated for their effects on several biological targets. The most well-documented activity is their antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, their inhibitory profiles extend to other critical enzymes, highlighting the versatility of the indole-2-carboxylic acid scaffold.[2][3]

Primary Target: NMDA Receptor Glycine Site Antagonism

The NMDA receptor, a key player in synaptic plasticity and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Both indole-2-carboxylic acid and its 5-fluoro derivative act as competitive antagonists at this co-agonist glycine site.[4]

Experimental data indicates that fluorination enhances potency. In studies using rat cortical/spinal neurons, this compound demonstrated a lower IC₅₀ value (61 µM) for blocking NMDA currents compared to its non-fluorinated analog (105 µM).[4] This suggests that the fluorine atom contributes favorably to the binding interaction within the glycine site of the NMDA receptor.

Other Biological Targets

Beyond the NMDA receptor, these compounds have shown activity against other targets, demonstrating the broad potential of this chemical scaffold.

  • HIV-1 Integrase: Indole-2-carboxylic acid is known to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication.[2][4] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site.[2][5] While derivatives of the parent compound have been optimized to achieve potent inhibition (IC₅₀ values as low as 3.11 µM), the specific inhibitory activity of the 5-fluoro analog on this enzyme is less documented in readily available literature.[3][5]

  • Influenza Virus: this compound has been identified as an inhibitor of the influenza virus, reportedly by preventing the synthesis of viral proteins and nucleic acids.

  • Anticancer and Apoptosis Induction: Derivatives of indole-2-carboxylic acid have been developed as potent inducers of apoptosis in cancer cell lines, with some compounds showing activity in the sub-micromolar range.[6] The proposed mechanism involves the inhibition of tubulin polymerization.[6]

  • Enzyme Inhibition (General): The indole-2-carboxylic acid structure has served as a foundational scaffold for developing inhibitors against other enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[7] The 5-fluoro analog is also a widely used building block in the synthesis of inhibitors for targets like Factor Xa and COX-2.[8][9]

Quantitative Data Summary
CompoundTargetActivity TypePotency (IC₅₀ / Kᵢ)Source
This compound NMDA Receptor (Glycine Site)AntagonistIC₅₀: 61 µM[4]
NMDA Receptor (Glycine Site)AntagonistKᵢ: 15 µM[4]
Indole-2-carboxylic acid NMDA Receptor (Glycine Site)AntagonistIC₅₀: 105 µM[4]
HIV-1 IntegraseInhibitorIC₅₀: 32.37 µM[3]

Table 1: Comparative potency of this compound and Indole-2-carboxylic acid against key biological targets.

Mechanistic Insights

The enhanced activity of the fluorinated compound at the NMDA receptor can be attributed to the unique properties of the fluorine atom. Its high electronegativity can alter the acidity (pKa) of the nearby carboxylic acid group, potentially optimizing the ionic interaction with receptor site residues. Furthermore, the fluorine atom can form favorable electrostatic or hydrogen bonding interactions within the binding pocket, increasing the overall affinity of the ligand for the receptor.

For HIV-1 integrase, the core mechanism relies on the ability of the indole nitrogen and the carboxylic acid group to form a chelating motif with the two essential Mg²⁺ ions in the enzyme's active site, thus blocking its catalytic function.[10]

G cluster_0 NMDA Receptor Glycine Site Antagonism Compound Indole-2-Carboxylic Acid (Fluorinated or Non-Fluorinated) Binding Competitive Binding Compound->Binding Glycine_Site Glycine Co-agonist Site on NMDA Receptor Glycine_Site->Binding Block Prevents Glycine Binding Binding->Block Result Inhibition of Receptor Activation Block->Result

Caption: Mechanism of NMDA receptor antagonism.

Experimental Protocols & Methodologies

To ensure scientific rigor, the biological activities described must be validated through robust experimental assays. The following sections provide detailed, self-validating protocols for key experiments.

Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme, such as HIV-1 integrase.[11][12]

A. Principle: The rate of an enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

B. Materials:

  • Purified enzyme (e.g., HIV-1 Integrase)

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Test compounds (this compound, Indole-2-carboxylic acid) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

C. Step-by-Step Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution series of each compound in the assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (include a vehicle control with DMSO only).

    • Enzyme solution.

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the formation of the product (or depletion of the substrate) over time.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A Prepare serial dilutions of test compounds B Add buffer, compound, & enzyme to 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding substrate C->D E Measure reaction rate with plate reader D->E F Plot % Inhibition vs. [Inhibitor] and fit curve to find IC50 E->F

Caption: Experimental workflow for IC₅₀ determination.

Protocol 2: Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on a cancer cell line.

A. Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

B. Materials:

  • Human cancer cell line (e.g., T47D breast cancer cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated and vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT to formazan crystals.[15]

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of the compound on cell viability.

G start Seed cells in 96-well plate incubate1 Incubate 24h for attachment start->incubate1 treat Treat cells with test compounds incubate1->treat incubate2 Incubate for exposure period (48-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4h for formazan formation add_mtt->incubate3 solubilize Remove medium & add solubilization solution (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The addition of a fluorine atom to the 5-position of indole-2-carboxylic acid demonstrably enhances its potency as an NMDA receptor antagonist. This observation underscores the power of strategic fluorination in medicinal chemistry to fine-tune ligand-receptor interactions. Both the fluorinated and non-fluorinated analogs serve as valuable scaffolds for developing inhibitors against a range of targets, from viral enzymes like HIV-1 integrase to key players in oncology and neurobiology. The protocols provided herein offer a robust framework for researchers to further explore the biological landscape of these and other novel indole derivatives.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • This compound | CAS 399-76-8.Tocris Bioscience.
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  • Protocol for Cell Viability Assays.BroadPharm.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT.Benchchem.
  • Indole-2-carboxylic acid | Lipid Peroxid
  • This compound | 399-76-8.Biosynth.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Publishing.
  • A standard operating procedure for an enzym
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.Benchchem.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.MDPI.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.PubMed.
  • This compound 99 399-76-8.Sigma-Aldrich.
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  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC.
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay.PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery.NCBI.
  • In vitro receptor binding assays: General methods and considerations.
  • Receptor-Ligand Binding Assays.Labome.
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  • This compound: A Versatile Building Block for Organic Synthesis.Acme Organics.
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A Senior Application Scientist's Guide to the Hypothetical Validation of 5-Fluoroindole-2-carboxylic Acid as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuromodulators

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is a key factor in a range of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases. This has driven a decades-long search for potent and selective NMDA receptor antagonists.

This guide addresses a novel inquiry: the potential of 5-Fluoroindole-2-carboxylic acid as an NMDA receptor antagonist. Currently, this compound is primarily recognized as a synthetic building block. To our knowledge, its activity at the NMDA receptor has not been characterized. Therefore, this document outlines a comprehensive, multi-tiered validation strategy to rigorously assess this hypothesis. We will propose a series of experiments, comparing its potential performance against well-established NMDA receptor antagonists, thereby providing a robust framework for its evaluation.

The Comparative Framework: Establishing Benchmarks

To validate a novel compound, its performance must be measured against known standards. Our proposed investigation will utilize the following well-characterized antagonists as benchmarks, each representing a different class of antagonism:

  • AP5 (2-amino-5-phosphonopentanoic acid): A competitive antagonist that directly competes with glutamate for its binding site on the GluN2 subunit. It is a highly selective and widely used research tool.

  • Ketamine: A non-competitive channel blocker that binds within the receptor's ion channel, preventing ion flow. It is known for its rapid antidepressant effects.

  • Memantine: An uncompetitive, low-affinity channel blocker used clinically for Alzheimer's disease. Its unique mechanism allows it to preferentially block excessive receptor activation without disrupting normal synaptic function.

Proposed Experimental Validation Workflow

We propose a tiered approach, starting with fundamental binding and functional assays and progressing to cell-based models of excitotoxicity. This workflow ensures a logical and cost-effective evaluation, where each stage builds upon the last.

G cluster_1 Tier 2: Cellular Validation cluster_2 Data Analysis & Interpretation Binding Radioligand Binding Assay (Target Engagement) EPatch Electrophysiology (Patch-Clamp) (Functional Activity) Binding->EPatch Excitotox NMDA-Induced Excitotoxicity Assay (Neuroprotective Effect) EPatch->Excitotox If functional antagonism is shown Analysis Determine Potency (IC50/Ki) Selectivity & Mechanism Excitotox->Analysis

Caption: Proposed multi-tiered workflow for validating a novel NMDA antagonist.

Tier 1, Experiment 1: Radioligand Binding Assays

Causality: The first and most fundamental question is whether this compound physically interacts with the NMDA receptor. A competitive binding assay will determine if our compound can displace a known radiolabeled ligand from the receptor, providing evidence of direct binding and allowing for the calculation of its binding affinity (Ki).

Protocol: Competitive Radioligand Binding Assay
  • Preparation of Synaptic Membranes:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

    • Wash the membranes multiple times to remove endogenous ligands.

  • Binding Reaction:

    • In a 96-well plate, combine the synaptic membrane preparation with a known concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]-CGP 39653, a competitive antagonist).

    • Add increasing concentrations of the unlabeled ligands: this compound, AP5 (positive control), or a non-binding compound (negative control).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. The membranes with bound ligand are trapped on the filter.

    • Wash the filters quickly with ice-cold buffer to remove non-specific binding.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 1, Experiment 2: Electrophysiology (Whole-Cell Patch-Clamp)

Causality: While binding assays confirm target engagement, they do not reveal the functional consequence. Electrophysiology directly measures the ion flow through the NMDA receptor channel in response to agonist application. This allows us to determine if our compound inhibits receptor function and to begin probing its mechanism of action.

Protocol: Whole-Cell Patch-Clamp on Cultured Neurons
  • Cell Culture:

    • Culture primary hippocampal or cortical neurons on glass coverslips.

    • Use neurons after 7-14 days in vitro, when NMDA receptor expression is robust.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution containing Mg²⁺ (to induce a voltage-dependent block at resting potential) but lacking glutamate or glycine.

    • Prepare a glass micropipette with an intracellular solution and establish a high-resistance (>1 GΩ) "giga-seal" with the membrane of a selected neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Eliciting and Recording NMDA Currents:

    • Voltage-clamp the neuron at a depolarized potential (e.g., +40 mV) to expel the Mg²⁺ ion from the channel pore.

    • Rapidly apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After establishing a stable baseline response, co-apply the NMDA/glycine solution with increasing concentrations of this compound or a benchmark antagonist (Ketamine, AP5).

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage inhibition against the log concentration of the antagonist and fit the data to determine the IC50 for functional inhibition.

G NMDA_Receptor NMDA Receptor GluN1 GluN2 Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Conformational Change Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Opens Pore Activation Cellular Activation Ca_Na->Activation Antagonist 5-Fluoroindole- 2-carboxylic acid (Hypothetical) Antagonist->NMDA_Receptor Blocks Binding Site? (Competitive) Antagonist->Ion_Channel Blocks Pore? (Non-competitive)

Caption: Potential mechanisms of NMDA receptor antagonism to be investigated.

Tier 2, Experiment 3: NMDA-Induced Excitotoxicity Assay

Causality: The pathological consequence of NMDA receptor overactivation is neuronal cell death, or excitotoxicity. A successful antagonist should demonstrate a neuroprotective effect in a cell-based model. This assay validates the functional data from electrophysiology in a more complex biological context.

Protocol: Lactate Dehydrogenase (LDH) Release Assay
  • Cell Culture:

    • Plate primary cortical neurons in a 96-well plate and culture for at least 7 days.

  • Treatment:

    • Pre-incubate the neurons for 30-60 minutes with various concentrations of this compound, Memantine (positive control), or vehicle (negative control).

    • Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 200 µM) for a short duration (e.g., 20 minutes) in a Mg²⁺-free medium.

    • Wash out the NMDA and return the cells to their original culture medium (still containing the antagonists/vehicle).

    • Incubate for 18-24 hours.

  • Quantification of Cell Death:

    • Collect a sample of the culture medium from each well.

    • Quantify the amount of LDH released from damaged cells into the medium using a commercially available colorimetric assay kit. LDH is a cytosolic enzyme that is released upon cell lysis.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the NMDA-only control.

    • Plot the percentage of neuroprotection against the log concentration of the compound to generate a dose-response curve and determine the EC50 (the concentration providing 50% of the maximal protection).

Data Summary and Interpretation

The data from these experiments would be compiled to compare this compound against the established benchmarks. The results would allow us to build a comprehensive profile of its potential as an NMDA antagonist.

Parameter This compound AP5 (Competitive) Ketamine (Non-competitive) Memantine (Uncompetitive)
Binding Affinity (Ki) To be determinedLow µM rangeLow µM rangeLow µM range
Functional Inhibition (IC50) To be determinedLow µM rangeLow µM rangeMid µM range
Neuroprotection (EC50) To be determinedMid µM rangeLow µM rangeMid µM range
Mechanism of Action To be determinedCompetitiveChannel BlockerChannel Blocker

Interpretation of Potential Outcomes:

  • High binding affinity (low Ki) and functional potency (low IC50): This would be a strong indication that the compound is a potent antagonist.

  • Discrepancy between Ki and IC50: If the IC50 is significantly different from the Ki, it might suggest a more complex mechanism of action than simple competitive binding, such as allosteric modulation or channel block.

  • Potent neuroprotection (low EC50): This would be the most critical finding, validating the compound's potential therapeutic utility in a disease-relevant model.

Conclusion and Forward Look

This guide has presented a rigorous, logical, and scientifically grounded framework for the initial validation of this compound as a novel NMDA receptor antagonist. By employing a multi-tiered approach and consistently comparing against well-characterized benchmarks, this strategy would provide a definitive initial assessment of its pharmacological profile.

Should the results from these in vitro and cellular assays prove promising, the logical next steps would involve assessing its selectivity against other glutamate receptors (AMPA, kainate) and progressing to in vivo models to evaluate its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in models of neurological disease. This proposed pathway ensures that the investigation is both thorough and resource-efficient, laying a solid foundation for potential future drug development.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience.
  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

A Comparative Efficacy Analysis of 5-Fluoroindole-2-Carboxylic Acid and 5-Chloroindole-2-Carboxylic Acid as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making it a key therapeutic target. The NMDA receptor possesses a unique co-agonist binding site for glycine, which must be occupied for channel activation. Antagonists of this glycine site represent a promising strategy for modulating NMDA receptor activity with a potentially improved side-effect profile compared to direct channel blockers or glutamate-site antagonists.

This guide provides a comparative analysis of the efficacy of two halogenated indole derivatives, 5-fluoroindole-2-carboxylic acid and 5-chloroindole-2-carboxylic acid, as antagonists of the NMDA receptor's glycine binding site. By examining the available experimental data, we aim to elucidate the impact of halogen substitution at the 5-position of the indole scaffold on antagonist potency.

Efficacy at the NMDA Receptor Glycine Site: A Comparative Overview

CompoundBiological TargetAssay TypeEfficacy Metric (Kᵢ)Reference
This compound NMDA Receptor Glycine SiteCompetitive Antagonism15 µM[1]
5-Chloroindole-2-carboxylic acid NMDA Receptor Glycine SiteCompetitive AntagonismData Not Available-

While a precise Kᵢ value for 5-chloroindole-2-carboxylic acid is not specified in the reviewed literature, studies on related chlorinated indole-2-carboxylates provide valuable context. For instance, derivatives with a chloro group at the C-6 position have been shown to exhibit high affinity for the glycine modulatory site, with some derivatives demonstrating Kᵢ values in the sub-micromolar to low micromolar range.[2][3] This suggests that chloro-substitution on the indole ring is a favorable modification for potent NMDA receptor antagonism.

The available data indicates that this compound is a competitive antagonist at the glycine site of the NMDA receptor with a Kᵢ of 15 µM.[1] This positions it as a moderately potent antagonist. The fluorine atom, being highly electronegative, can influence the electronic properties of the indole ring and its interaction with the binding site.

Structure-Activity Relationship (SAR) Insights

The indole-2-carboxylic acid scaffold is a well-established pharmacophore for targeting the NMDA receptor's glycine site.[4][5] The efficacy of these compounds can be significantly modulated by substitutions on the indole ring. Halogenation is a common strategy to enhance binding affinity. The high affinity of 6-chloroindole derivatives suggests that the position and nature of the halogen are critical determinants of potency.[2][3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these compounds, it is essential to visualize the NMDA receptor signaling pathway and the experimental workflow used to determine their efficacy.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Antagonist 5-Fluoro/Chloro- indole-2-carboxylic acid Antagonist->NMDA_R Competes with Glycine at GluN1 Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Conformational Change Ca_ion Ca²⁺ Ion_Channel->Ca_ion Channel Opens Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling Binding_Assay_Workflow A Membrane Preparation (Rat Cortex) B Assay Incubation: Membranes + [³H]Glycine + Test Compound (Varying Conc.) A->B C Filtration & Washing (Separate Bound/Free Radioligand) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis: IC₅₀ Determination D->E F Kᵢ Calculation (Cheng-Prusoff Equation) E->F

Caption: Radioligand binding assay workflow.

Conclusion and Future Directions

This guide provides a comparative overview of the efficacy of this compound and 5-chloroindole-2-carboxylic acid as NMDA receptor antagonists. Based on the available data, this compound is a competitive antagonist at the NMDA receptor glycine site with a Kᵢ of 15 µM. While a direct efficacy value for 5-chloroindole-2-carboxylic acid is not currently available, related chlorinated derivatives show high affinity, indicating the potential of this compound as a potent antagonist.

To definitively compare the efficacy of these two compounds, a head-to-head study employing standardized binding and functional assays is necessary. Such research would provide valuable insights into the structure-activity relationship of 5-halogenated indole-2-carboxylic acids and guide the development of more potent and selective NMDA receptor modulators for the treatment of neurological disorders.

References

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoroindole-2-carboxylic Acid

This compound is a privileged scaffold in modern medicinal chemistry. Its rigid heterocyclic structure, combined with the unique electronic properties imparted by the fluorine atom, makes it a cornerstone for the development of a wide range of therapeutic agents.[1][2][3] This versatile building block is a key intermediate in the synthesis of antitumor agents, fungicides, factor Xa inhibitors, and antagonists for the NMDA receptor's glycine site.[1][3] Given its significance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in drug discovery and development. This guide provides a comparative analysis of established and alternative synthetic routes, offering insights into the practical advantages and limitations of each methodology.

The Benchmark: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely practiced and fundamental method for constructing the indole ring system.[4][5] The classical approach to this compound via this route involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with a pyruvate derivative, typically ethyl pyruvate, followed by hydrolysis of the resulting ester.[6]

The generally accepted mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions to form a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole core.[4][5]

Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 4-fluorophenylhydrazine 4-fluorophenylhydrazine Hydrazone Phenylhydrazone Intermediate 4-fluorophenylhydrazine->Hydrazone Condensation Ethyl_pyruvate Ethyl pyruvate Ethyl_pyruvate->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid catalyst (H+) Diimine Diimine Intermediate Rearrangement->Diimine Aminal Cyclic Aminal Diimine->Aminal Cyclization Ethyl_ester Ethyl 5-fluoroindole- 2-carboxylate Aminal->Ethyl_ester -NH3 Final_Product 5-Fluoroindole- 2-carboxylic acid Ethyl_ester->Final_Product NaOH, H2O/EtOH Leimgruber_Batcho_Synthesis start 5-Fluoro- 2-nitrotoluene enamine Enamine intermediate start->enamine DMFDMA, Pyrrolidine indole 5-Fluoroindole enamine->indole Reductive Cyclization (e.g., Pd/C, H₂)

Caption: Leimgruber-Batcho synthesis of 5-fluoroindole.

This protocol is a representative example and may require optimization.

  • Enamine Formation: To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. Heat the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude enamine, which can be purified by chromatography if necessary.

  • Reductive Cyclization: Dissolve the enamine intermediate in a solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% palladium on carbon. [7]The mixture is then placed under a hydrogen atmosphere and stirred until the reaction is complete.

  • Final Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude 5-fluoroindole can be purified by recrystallization or column chromatography.

Note: To obtain the target this compound, further synthetic steps would be required to introduce the carboxylic acid group at the 2-position.

The Reissert Indole Synthesis

The Reissert synthesis provides another robust pathway to indole-2-carboxylic acids, starting from an o-nitrotoluene and diethyl oxalate. [8]This method is particularly advantageous as it directly yields the desired carboxylic acid functionality at the 2-position.

Causality Behind Experimental Choices: The initial step is a base-catalyzed condensation between the o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate. [8]The subsequent reductive cyclization of the nitro group, typically with zinc or iron in acetic acid, leads to the formation of the indole-2-carboxylic acid. [9][8]

Reissert_Synthesis start 4-Fluoro- 2-nitrotoluene pyruvate Ethyl 4-fluoro-2- nitrophenylpyruvate start->pyruvate KOEt diethyl_oxalate Diethyl oxalate diethyl_oxalate->pyruvate final_product 5-Fluoroindole- 2-carboxylic acid pyruvate->final_product Reductive Cyclization (e.g., Zn/AcOH)

Caption: Reissert synthesis of this compound.

This protocol is a representative example and may require optimization.

  • Condensation: In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide in anhydrous ethanol. To this solution, add a mixture of 4-fluoro-2-nitrotoluene and diethyl oxalate dropwise at a controlled temperature. Stir the reaction until completion.

  • Work-up: Quench the reaction with acid and extract the product with an organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the crude ethyl 4-fluoro-2-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the pyruvate intermediate in acetic acid. Add zinc dust portion-wise while monitoring the reaction temperature. After the addition is complete, heat the mixture to drive the cyclization.

  • Isolation and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the resulting crude this compound is purified by recrystallization.

The Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. [10][11]While often providing high yields, the primary consideration for this method is the handling of azide intermediates, which can be thermally unstable and potentially explosive.

Causality Behind Experimental Choices: The synthesis begins with a Knoevenagel condensation of an aryl aldehyde (in this case, 4-fluorobenzaldehyde) with an α-azidoacetate to form the azidocinnamate precursor. [12]The subsequent thermolysis is believed to proceed through a nitrene intermediate, which then undergoes cyclization to form the indole ring. [10]

Caution: This procedure involves azide compounds and should be performed with appropriate safety precautions.

  • Azidocinnamate Synthesis: Condense 4-fluorobenzaldehyde with ethyl azidoacetate in the presence of a base like sodium ethoxide in ethanol.

  • Thermolysis: The isolated ethyl 2-azido-3-(4-fluorophenyl)propenoate is heated in a high-boiling solvent such as xylene or toluene until the evolution of nitrogen ceases. [12]3. Hydrolysis: The resulting ethyl 5-fluoroindole-2-carboxylate can then be hydrolyzed to this compound using standard procedures (e.g., NaOH in aqueous ethanol).

Conclusion and Future Outlook

While the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, a comprehensive evaluation of alternative reagents and methodologies is crucial for optimizing the synthesis of high-value intermediates like this compound. The Leimgruber-Batcho and Reissert syntheses, in particular, offer compelling advantages in terms of milder reaction conditions, high yields, and readily accessible starting materials. For large-scale industrial applications, the Leimgruber-Batcho method is often favored. The Reissert synthesis is highly attractive for directly accessing indole-2-carboxylic acids. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as scale, cost, safety, and the specific functional group tolerance required for the target application. As catalytic methods continue to advance, palladium-catalyzed C-H functionalization approaches may also provide more direct and efficient routes to this important scaffold in the future. [13]

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Fluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the validation of in vitro assays for 5-Fluoroindole-2-carboxylic acid derivatives. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental designs. Our focus is on establishing robust, reproducible, and biologically relevant assays to confidently assess the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of this compound Derivatives

This compound serves as a crucial scaffold in medicinal chemistry for the synthesis of a variety of bioactive molecules. Its derivatives have garnered significant attention, particularly as inhibitors of enzymes implicated in disease pathogenesis, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2] These enzymes are key regulators of tryptophan metabolism and are implicated in tumor immune evasion, making their inhibition a promising strategy in immuno-oncology.[1][3][4]

This guide will provide a comparative framework for validating both biochemical and cell-based assays tailored to assess the inhibitory potential of this compound derivatives against targets like IDO1.

Pillar 1: Biochemical Assay Validation - Direct Target Engagement

Biochemical assays, particularly enzyme inhibition assays, are fundamental for confirming direct interaction between a compound and its purified target protein.[5][6] They offer a controlled environment to dissect the mechanism of action.[6][7]

The "Why": Causality in Biochemical Assay Design

The primary objective is to determine if the this compound derivative directly inhibits the target enzyme's activity. For a target like IDO1, this involves measuring the reduction in the conversion of L-tryptophan to N-formylkynurenine.[4] The choice of a purified, recombinant enzyme minimizes confounding variables present in a cellular context, allowing for a clear assessment of direct inhibition.

Experimental Workflow: IDO1 Enzyme Inhibition Assay

Below is a diagram illustrating the workflow for a typical IDO1 enzyme inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Recombinant IDO1 Enzyme - L-Tryptophan (Substrate) - Methylene Blue (Cofactor) - Ascorbic Acid (Reductant) - Catalase - Assay Buffer pre_incubation Pre-incubate Enzyme and Inhibitor: - IDO1 + Test Compound/Control reagent_prep->pre_incubation compound_prep Prepare Test Compounds: - 5-Fluoroindole-2-carboxylic  acid derivatives (serial dilutions) - Positive Control (e.g., Epacadostat) - Negative Control (Vehicle, e.g., DMSO) compound_prep->pre_incubation initiation Initiate Reaction: - Add Substrate Mix (L-Trp, Cofactors) pre_incubation->initiation incubation Incubate: - e.g., 37°C for 30-60 min initiation->incubation termination Terminate Reaction: - Add Trichloracetic Acid (TCA) incubation->termination kyn_conversion Convert N-formylkynurenine to Kynurenine: - Heat at 65°C termination->kyn_conversion color_dev Colorimetric Development: - Add Ehrlich's Reagent kyn_conversion->color_dev readout Measure Absorbance: - Spectrophotometer at 480 nm color_dev->readout data_proc Process Data: - Subtract background - Normalize to controls readout->data_proc ic50_calc Calculate IC50 Value data_proc->ic50_calc

Biochemical IDO1 Inhibition Assay Workflow
Detailed Protocol: IDO1 Enzymatic Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare a stock solution of recombinant human IDO1 enzyme.

    • Prepare a stock solution of L-tryptophan substrate.

    • Prepare a reaction cocktail containing methylene blue, ascorbic acid, and catalase in the assay buffer.

  • Compound Plating:

    • Serially dilute the this compound derivatives in DMSO.

    • Dispense the diluted compounds into a 96-well plate. Include wells for a positive control inhibitor (e.g., epacadostat) and a vehicle control (DMSO).

  • Assay Procedure:

    • Add the IDO1 enzyme to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the substrate and reaction cocktail to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

  • Detection:

    • Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

    • Add Ehrlich's reagent to develop a colored product with kynurenine.

    • Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation Parameters and Acceptance Criteria

For an enzyme inhibition assay to be considered valid, several parameters must be assessed.

Validation Parameter Purpose Acceptance Criteria
Linearity To ensure the assay signal is proportional to the product concentration.R² > 0.98 for a standard curve of the product (kynurenine).
Enzyme Kinetics To determine the Michaelis-Menten constant (Km) for the substrate.The calculated Km value should be consistent with literature values.
Assay Window (Z'-factor) To assess the robustness and dynamic range of the assay.Z' > 0.5.
Precision (Intra- and Inter-assay) To evaluate the reproducibility of the assay.Coefficient of Variation (CV) < 20%.
IC50 Reproducibility To confirm the consistency of potency measurements for a reference compound.The IC50 of the reference inhibitor should be within a 2-3 fold range across experiments.

Pillar 2: Cell-Based Assay Validation - Assessing Cellular Efficacy and Toxicity

Cell-based assays provide a more physiologically relevant system to evaluate compound activity by incorporating factors like cell permeability, metabolism, and potential off-target effects.[9] For IDO1 inhibitors, these assays are crucial to confirm that the observed enzymatic inhibition translates into a functional cellular response.[3][4][10]

The "Why": Bridging the Gap to Physiological Relevance

The primary goal is to measure the inhibition of IDO1 activity within a cellular context. This is typically achieved by using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[4][10] The readout is the quantification of kynurenine, the product of IDO1 activity, in the cell culture supernatant.[3][4][10] This approach validates that the compound can penetrate the cell membrane and inhibit the target in its native environment.

Experimental Workflow: Cell-Based IDO1 Inhibition and T-Cell Co-culture Assay

The following diagram outlines the workflow for a comprehensive cell-based validation, including a functional co-culture with T-cells.

G cluster_kyn Kynurenine Production Assay cluster_coculture T-Cell Co-culture Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (e.g., SKOV-3, HeLa) ido1_induction Induce IDO1 Expression with IFNγ cell_seeding->ido1_induction compound_treatment Treat with 5-Fluoroindole-2-carboxylic acid derivatives ido1_induction->compound_treatment coculture_setup Co-culture IFNγ-treated Cancer Cells with T-Cells (e.g., Jurkat) ido1_induction->coculture_setup supernatant_collection Collect Supernatant compound_treatment->supernatant_collection cell_viability Assess Cell Viability (e.g., MTS, CellTiter-Glo) compound_treatment->cell_viability kyn_measurement Measure Kynurenine (e.g., by HPLC or colorimetric assay) supernatant_collection->kyn_measurement ic50_calc_cell Calculate Cellular IC50 for Kynurenine Inhibition kyn_measurement->ic50_calc_cell coculture_treatment Add Test Compounds coculture_setup->coculture_treatment tcell_activation Measure T-Cell Activation (e.g., IL-2 production by ELISA) coculture_treatment->tcell_activation ec50_calc_tcell Calculate EC50 for T-Cell Activation Rescue tcell_activation->ec50_calc_tcell

Cell-based IDO1 and T-Cell Co-culture Assay Workflow
Detailed Protocol: Cell-Based IDO1 Kynurenine Assay
  • Cell Culture and IDO1 Induction:

    • Culture a suitable human cancer cell line (e.g., SKOV-3 ovarian cancer cells) in appropriate media.[4]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFNγ for 24-48 hours.[4][10]

  • Compound Treatment:

    • Add serial dilutions of the this compound derivatives to the cells. Include a positive control (e.g., epacadostat) and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using a colorimetric method (as described in the biochemical assay) or by a more sensitive method like HPLC-MS/MS.

  • Cytotoxicity Assessment:

    • After collecting the supernatant, assess the viability of the remaining cells using a standard method such as MTS or CellTiter-Glo to identify compounds that are cytotoxic at active concentrations.[9][10]

  • Data Analysis:

    • Calculate the percent inhibition of kynurenine production for each compound concentration.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Comparison with Alternative IDO1 Inhibitors

A crucial aspect of validation is benchmarking the performance of your test compounds against known alternatives.

Compound Mechanism of Action Biochemical IC50 (IDO1) Cellular IC50 (IDO1) Key Features
Epacadostat Reversible, competitive inhibitor~10 nM~50-100 nMWell-characterized clinical candidate, serves as a standard positive control.[4][10]
BMS-986205 Uncompetitive inhibitor (binds to apo-enzyme)Varies with assay conditions~20-50 nMShows partial inhibition in some assay formats; can exhibit T-cell toxicity at higher concentrations.[4][10]
This compound Derivative (Hypothetical) To be determined(Experimental Data)(Experimental Data)Potential for improved potency, selectivity, or pharmacokinetic properties.

Pillar 3: Ensuring Scientific Integrity and Trustworthiness

The validity of your in vitro data hinges on robust experimental design and adherence to established guidelines.

Self-Validating Systems

Every protocol should be designed as a self-validating system. This means incorporating appropriate controls in every experiment:

  • Negative/Vehicle Controls: Establish the baseline response in the absence of an active compound.

  • Positive Controls: A known inhibitor should be included to confirm the assay is performing as expected.

  • Untreated/Unstimulated Controls: To measure the basal level of activity (e.g., kynurenine production without IFNγ stimulation).

Regulatory Considerations

While early-stage discovery assays do not require full validation according to regulatory agency guidelines, it is prudent to follow the principles outlined by bodies like the FDA and EMA.[11][12][13][14] Key considerations include assay specificity, sensitivity, accuracy, and precision.[11][14] As a program progresses towards clinical development, the stringency of assay validation must increase.[11]

Conclusion

The validation of in vitro assays for this compound derivatives requires a multi-faceted approach, progressing from direct target engagement in biochemical assays to functional readouts in more complex cell-based systems. By understanding the causality behind experimental choices, implementing rigorous validation parameters, and benchmarking against known alternatives, researchers can generate high-quality, reliable data. This robust preclinical data package is essential for making informed decisions and advancing the most promising therapeutic candidates toward clinical development.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Fluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of 5-Fluoroindole-2-carboxylic acid and its analogs, focusing on cross-reactivity at its primary biological target, the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a notable antagonist of the NMDA receptor, specifically acting at the glycine co-agonist site.[1] Its indole scaffold is a common motif in medicinal chemistry, and the addition of a fluorine atom can enhance metabolic stability and binding affinity.[2] Beyond its primary role in neuroscience research as a tool to probe NMDA receptor function, derivatives of indole-2-carboxylic acid have been explored for a range of therapeutic applications, including as antitumor agents, fungicides, and enzyme inhibitors.[3] Given its potential for diverse biological activities, a thorough understanding of its cross-reactivity profile is paramount for accurate interpretation of experimental results and for the advancement of any potential therapeutic development.

The Primary Target: NMDA Receptor Signaling

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1][4][5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This compound competitively inhibits the binding of glycine, thereby preventing channel opening and the subsequent influx of Ca²⁺.[1][6]

Figure 1: Simplified NMDA Receptor Signaling Pathway

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate release & binding Ca_channel Ca²⁺ Channel (blocked by Mg²⁺) NMDA_R->Ca_channel opens CAMKII CaMKII Ca_channel->CAMKII activates CREB CREB CAMKII->CREB phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression regulates Glycine Glycine/D-Serine Glycine->NMDA_R co-agonist binding FICA 5-Fluoroindole- 2-carboxylic acid FICA->NMDA_R antagonist (competitive at Glycine site)

Caption: NMDA receptor activation and the inhibitory action of this compound.

Comparative Analysis of NMDA Receptor Glycine Site Antagonists

To objectively assess the cross-reactivity profile of this compound, it is essential to compare its binding affinity with structurally related compounds and other known glycine site antagonists. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for this comparison.

CompoundStructurePrimary TargetKi (µM)IC50 (µM)Reference
This compound Indole ring with fluorine at position 5 and carboxylic acid at position 2NMDA Receptor Glycine Site1561[1]
Indole-2-carboxylic acidUnsubstituted indole-2-carboxylic acidNMDA Receptor Glycine Site-105[1]
4,6-Dichloroindole-2-carboxylic acid derivativesDichloro-substituted indole-2-carboxylic acid with various C3 substitutionsNMDA Receptor Glycine SiteVaries (some <1)-[7]
Tricyclic indole-2-carboxylic acid derivativesFused ring system based on indole-2-carboxylic acidNMDA Receptor Glycine SiteVaries (some as low as 0.001)-[8]

Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The data presented here is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity involves a combination of binding and functional assays. Here, we provide detailed, field-proven methodologies.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor glycine site.

Figure 2: Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare rat brain membrane homogenate Incubation 4. Incubate membrane prep, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand solution (e.g., [³H]glycine) Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of This compound & analogs Compound_Prep->Incubation Filtration 5. Separate bound from free radioligand via vacuum filtration Incubation->Filtration Counting 6. Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis 7. Determine IC50 and Ki values Counting->Analysis

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]glycine), and varying concentrations of the unlabeled test compound (this compound or its analogs).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HPLC with Fluorescence Detection for Quantification in Biological Matrices

This method is crucial for pharmacokinetic and pharmacodynamic studies, allowing for the precise measurement of this compound and its metabolites in complex biological samples.

Principle: Due to the native fluorescence of the indole moiety, HPLC with fluorescence detection provides a sensitive and selective method for quantification.

Detailed Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar indole derivative not present in the sample).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength of ~280 nm and an emission wavelength of ~350 nm (these should be optimized for this compound).

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked into the same biological matrix.

    • Quantify the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Potential Off-Target Interactions and Further Considerations

While the primary target of this compound is the NMDA receptor glycine site, the indole scaffold is known to interact with a variety of other biological targets. For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase.[9][10] Therefore, a comprehensive cross-reactivity assessment should also consider screening against a panel of other relevant receptors and enzymes, particularly those known to bind indole-containing compounds.

Conclusion

This compound is a valuable research tool for investigating NMDA receptor function. However, as with any biologically active small molecule, a thorough understanding of its cross-reactivity profile is essential for the accurate interpretation of experimental data. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to assess the selectivity of this compound and its analogs, thereby ensuring the scientific integrity of their findings.

References

  • Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. PubMed Central. [Link]
  • Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. PubMed. [Link]
  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. PubMed. [Link]
  • NMDA receptor. Wikipedia. [Link]
  • This compound | C9H6FNO2 | CID 1820. PubChem. [Link]
  • Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)
  • Radioligand Binding Assay. Gifford Bioscience. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease. PubMed. [Link]
  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. [Link]
  • This compound: A Versatile Building Block for Organic Synthesis.
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  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine

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A Senior Application Scientist's Comparative Guide to the Synthesis of 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry. Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The carboxylic acid functionality at the 2-position provides a versatile handle for further chemical modifications, making it a valuable precursor for a wide range of therapeutic agents, including inhibitors of Factor Xa, fungicidal and antitumor agents, and COX-2 inhibitors.[2]

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in drug development. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach. Our objective is to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, scalability, cost-effectiveness, and safety.

Comparative Analysis of Key Synthetic Routes

This guide will focus on three major synthetic strategies for the preparation of this compound:

  • The Fischer Indole Synthesis

  • The Reissert Indole Synthesis

  • The Hemetsberger Indole Synthesis

The Leimgruber-Batcho indole synthesis, while a powerful method for the synthesis of indoles, is generally more suited for the preparation of indoles that are unsubstituted at the 2- and 3-positions.[3] Consequently, it is a less direct route for the synthesis of 2-carboxylic acid derivatives and will not be the primary focus of this comparative analysis.

The Fischer Indole Synthesis: The Workhorse Approach

The Fischer indole synthesis, first reported in 1883, is arguably the most well-known and versatile method for preparing indoles.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of this compound, the process involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate to form the corresponding ethyl 5-fluoroindole-2-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid.[6]

Causality Behind Experimental Choices: The Fischer Mechanism

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of 4-fluorophenylhydrazine with ethyl pyruvate to form the corresponding hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination: Finally, the elimination of ammonia under acidic conditions results in the formation of the aromatic indole ring.[4]

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is critical to drive the reaction, particularly the[7][7]-sigmatropic rearrangement and the final dehydration and aromatization steps.

Visualizing the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Hydrazone 4-Fluorophenylhydrazine->Hydrazone Condensation Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Hydrazone Ethyl_5_fluoroindole_2_carboxylate Ethyl 5-Fluoroindole- 2-carboxylate Hydrazone->Ethyl_5_fluoroindole_2_carboxylate PPA, 75-85°C 5_Fluoroindole_2_carboxylic_acid 5-Fluoroindole- 2-carboxylic Acid Ethyl_5_fluoroindole_2_carboxylate->5_Fluoroindole_2_carboxylic_acid NaOH, H2O/EtOH, Reflux

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate [8]

  • Reaction Setup: In a reaction vessel, pre-mix polyphosphoric acid (500 g) and phosphoric acid (250 g) and heat the mixture to 75°C.

  • Addition of Hydrazone: To this heated mixture, add the phenylhydrazone of 4-fluorophenylhydrazine and ethyl pyruvate (65 g).

  • Reaction: Stir the reaction mixture at a temperature between 75-85°C for 1 hour to ensure the complete consumption of the starting material. Continue stirring at this temperature for an additional 20 minutes.

  • Work-up: Slowly pour the hot reaction mixture into an ice-water mixture (1500 g) and allow it to cool to room temperature.

  • Isolation: The resulting light yellow solid is collected by filtration and dried to yield ethyl 5-fluoroindole-2-carboxylate. (Reported yield: 87%).

Step 2: Hydrolysis of Ethyl 5-Fluoroindole-2-carboxylate [9]

  • Reaction Setup: Dissolve the ethyl 5-fluoroindole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid (e.g., dilute HCl) to precipitate the carboxylic acid.

  • Isolation: The precipitated this compound is collected by filtration, washed with water, and dried.

Performance Analysis
  • Advantages:

    • High Yields: This route often provides high yields, with the ester formation reported to be as high as 87%.[8]

    • Readily Available Starting Materials: 4-Fluorophenylhydrazine and ethyl pyruvate are commercially available and relatively inexpensive.

    • Versatility: The Fischer synthesis is a robust and well-established method applicable to a wide range of substituted indoles.

  • Disadvantages:

    • Harsh Conditions: The use of strong acids like PPA and high temperatures can be a limitation for substrates with sensitive functional groups.

    • Potential for Side Reactions: The formation of regioisomers is a possibility with unsymmetrical ketones, although this is not an issue with ethyl pyruvate.

    • Scalability Concerns: The highly exothermic nature of the reaction and the viscous nature of PPA can present challenges for large-scale production.[10]

The Reissert Indole Synthesis: A Classic Alternative

The Reissert indole synthesis provides another classical route to indole-2-carboxylic acids.[11] This method starts with an ortho-nitrotoluene derivative, which undergoes condensation with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[12] For the synthesis of our target molecule, the starting material would be 4-fluoro-2-nitrotoluene.

Causality Behind Experimental Choices: The Reissert Mechanism
  • Condensation: The first step is a base-catalyzed Claisen condensation between 4-fluoro-2-nitrotoluene and diethyl oxalate. A strong base, such as potassium ethoxide, is used to deprotonate the methyl group of the nitrotoluene, which then acts as a nucleophile.[11]

  • Reductive Cyclization: The resulting ethyl 4-fluoro-2-nitrophenylpyruvate is then subjected to a reductive cyclization. A reducing agent, such as zinc in acetic acid, reduces the nitro group to an amine. The newly formed amine then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the indole ring.[12]

Visualizing the Reissert Indole Synthesis

Reissert_Indole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization 4_Fluoro_2_nitrotoluene 4-Fluoro-2-nitrotoluene Pyruvate_Intermediate Ethyl 4-fluoro-2-nitrophenylpyruvate 4_Fluoro_2_nitrotoluene->Pyruvate_Intermediate KOEt, EtOH Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Pyruvate_Intermediate 5_Fluoroindole_2_carboxylic_acid 5-Fluoroindole- 2-carboxylic Acid Pyruvate_Intermediate->5_Fluoroindole_2_carboxylic_acid Zn, Acetic Acid

Caption: Workflow for the Reissert Indole Synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of Ethyl 4-Fluoro-2-nitrophenylpyruvate [2][11]

  • Preparation of Potassium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve potassium metal in absolute ethanol under an inert atmosphere.

  • Condensation: To the freshly prepared potassium ethoxide solution, add diethyl oxalate followed by 4-fluoro-2-nitrotoluene. The reaction is typically carried out at room temperature or with gentle heating.

  • Isolation: The resulting potassium salt of the pyruvate is filtered and washed with anhydrous ether.

Step 2: Reductive Cyclization to this compound [12]

  • Reaction Setup: The isolated pyruvate salt is dissolved in glacial acetic acid.

  • Reduction: Zinc dust is added portion-wise to the stirred solution, leading to the reduction of the nitro group and subsequent cyclization.

  • Work-up: After the reaction is complete, the excess zinc is filtered off. The filtrate is then diluted with water to precipitate the product.

  • Isolation: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Performance Analysis
  • Advantages:

    • Direct Formation of Carboxylic Acid: This route directly yields the desired carboxylic acid without the need for a separate hydrolysis step.

    • Good for Specific Substitution Patterns: It is a reliable method for the synthesis of indole-2-carboxylic acids.

  • Disadvantages:

    • Multi-step Process: The synthesis of the pyruvate intermediate and its subsequent cyclization makes it a two-step process from the starting nitrotoluene.

    • Use of Strong Base: The use of potassium ethoxide requires anhydrous conditions.

    • Availability of Starting Material: The availability and cost of substituted o-nitrotoluenes can be a limiting factor.

The Hemetsberger Indole Synthesis: A Thermolytic Approach

The Hemetsberger indole synthesis is a less common but effective method for preparing indole-2-carboxylic esters.[1] It involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring.[13] The required azido-propenoic ester is typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an azidoacetate ester.[7]

Causality Behind Experimental Choices: The Hemetsberger Mechanism
  • Knoevenagel Condensation: The synthesis begins with the base-catalyzed Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl azidoacetate to form ethyl 2-azido-3-(4-fluorophenyl)acrylate.

  • Thermal Decomposition and Nitrene Formation: Upon heating in a high-boiling solvent like xylene, the azido group decomposes, eliminating nitrogen gas and forming a highly reactive nitrene intermediate.

  • Intramolecular Cyclization: The nitrene then undergoes an intramolecular C-H insertion reaction with the ortho C-H bond of the aromatic ring to form a five-membered ring.

  • Aromatization: A final tautomerization step leads to the aromatic indole product.[1]

Visualizing the Hemetsberger Indole Synthesis

Hemetsberger_Indole_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hemetsberger Cyclization 4_Fluorobenzaldehyde 4-Fluorobenzaldehyde Azido_Acrylate Ethyl 2-azido-3- (4-fluorophenyl)acrylate 4_Fluorobenzaldehyde->Azido_Acrylate NaOEt, EtOH Ethyl_Azidoacetate Ethyl Azidoacetate Ethyl_Azidoacetate->Azido_Acrylate Ethyl_5_fluoroindole_2_carboxylate Ethyl 5-Fluoroindole- 2-carboxylate Azido_Acrylate->Ethyl_5_fluoroindole_2_carboxylate Xylene, Reflux 5_Fluoroindole_2_carboxylic_acid 5-Fluoroindole- 2-carboxylic Acid Ethyl_5_fluoroindole_2_carboxylate->5_Fluoroindole_2_carboxylic_acid Hydrolysis

Caption: Workflow for the Hemetsberger Indole Synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of Ethyl 2-azido-3-(4-fluorophenyl)acrylate [7][13]

  • Reaction Setup: In a flask cooled in an ice bath, a solution of sodium ethoxide in ethanol is prepared.

  • Condensation: To this solution, a mixture of 4-fluorobenzaldehyde and ethyl azidoacetate is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to give the crude azido-acrylate, which can be purified by chromatography.

Step 2: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate and Subsequent Hydrolysis [7]

  • Cyclization: The purified ethyl 2-azido-3-(4-fluorophenyl)acrylate is dissolved in a high-boiling solvent such as xylene and heated at reflux. The reaction progress is monitored by the evolution of nitrogen gas and TLC. (A reported yield for this step is 64%).

  • Isolation of Ester: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude ester is purified.

  • Hydrolysis: The purified ester is then hydrolyzed to this compound using the procedure described for the Fischer indole synthesis.

Performance Analysis
  • Advantages:

    • Milder Conditions for Cyclization: The thermal cyclization avoids the use of strong acids.

    • Good Yields for Specific Substrates: The reaction can provide good yields for certain substrates.

  • Disadvantages:

    • Stability and Safety of Azido Compounds: Ethyl azidoacetate and the intermediate azido-acrylate are potentially explosive and require careful handling. This is a significant safety concern, especially for large-scale synthesis.

    • Difficulty in Starting Material Synthesis: The synthesis and purification of the azido-acrylate precursor can be challenging.[1]

    • Limited Popularity: Due to the safety concerns and challenges in preparing the starting material, this method is not as widely used as the Fischer or Reissert syntheses.[1]

Comparative Summary of Synthesis Routes

FeatureFischer Indole SynthesisReissert Indole SynthesisHemetsberger Indole Synthesis
Starting Materials 4-Fluorophenylhydrazine, Ethyl Pyruvate4-Fluoro-2-nitrotoluene, Diethyl Oxalate4-Fluorobenzaldehyde, Ethyl Azidoacetate
Key Intermediates Phenylhydrazoneo-Nitrophenylpyruvate3-Aryl-2-azido-propenoic ester
Number of Steps 2 (Esterification + Hydrolysis)2 (Condensation + Reductive Cyclization)3 (Condensation + Cyclization + Hydrolysis)
Reported Yield High (e.g., 87% for ester)[8]Moderate to GoodModerate (e.g., 64% for ester)[7]
Reaction Conditions High temperature, strong acid (PPA)Strong base (KOEt), reductive conditions (Zn/AcOH)Base-catalyzed condensation, high-temperature thermolysis
Key Advantages High yields, readily available starting materials, versatilityDirect formation of the carboxylic acidMilder cyclization conditions (no strong acid)
Key Disadvantages Harsh conditions, potential scalability issuesUse of strong base, availability of substituted nitrotolueneUse of potentially explosive azido compounds, challenging precursor synthesis
Scalability Can be challenging due to exothermicity and viscosityModeratePoor, due to safety concerns with azides
Safety Concerns Highly exothermic, use of corrosive acidsUse of metallic potassium, flammable solventsHigh risk due to potentially explosive azido intermediates
Cost-Effectiveness Generally good due to inexpensive starting materialsCan be higher due to the cost of the nitrotolueneCan be high due to the cost and handling of azido reagents

Conclusion and Recommendations for Researchers

For the laboratory-scale synthesis of this compound, the Fischer indole synthesis represents the most practical and efficient choice. It offers high yields, utilizes readily available and relatively inexpensive starting materials, and is a well-established and reliable method. While the use of polyphosphoric acid and high temperatures requires careful management, these conditions are generally manageable in a standard laboratory setting.

The Reissert indole synthesis is a viable alternative, particularly if the direct formation of the carboxylic acid is desired, thereby avoiding a separate hydrolysis step. However, the need for a strong base and the potential cost and availability of the starting 4-fluoro-2-nitrotoluene may make it less attractive than the Fischer route.

The Hemetsberger indole synthesis , while mechanistically interesting, is not recommended for routine or large-scale preparation of this compound due to the significant safety hazards associated with the use of azido compounds. The challenges in preparing the azido-acrylate precursor further detract from its practicality.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the available equipment and reagents, and the importance of factors such as overall yield, cost, and safety. For most applications, the Fischer indole synthesis provides the most balanced and advantageous approach to this valuable building block.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
  • Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.).
  • Indoles via Knoevenagel–Hemetsberger reaction sequence. (2011). RSC Advances, 1(8), 1595.
  • Reissert Indole Synthesis - Name Reactions in Organic Synthesis. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. (2023). Molecules, 28(9), 3896.
  • Synthesis of 5-Fluoroindole-5-13C. (2022). Diva-portal.org.
  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2019). Scientific Reports, 9(1), 10565.
  • Hemetsberger indole synthesis - Wikipedia. (n.d.).
  • Indoles via Knoevenagel–Hemetsberger reaction sequence. (2011). RSC Publishing.
  • The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2004). Arkivoc, 2004(5), 14.
  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (2018). Organic Syntheses, 95, 317.
  • Indole synthesis: a review and proposed classification. (2011). Beilstein Journal of Organic Chemistry, 7, 6.
  • Large‐Scale Synthesis. (2020). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Synthesis of indoles - Organic Chemistry Portal. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Fischer Indole Synthesis. (2016). ResearchGate.
  • hydrolysis of esters. (n.d.). Chemguide.
  • Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. (2022). Chinese Journal of Chemistry, 40(17), 2055–2064.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules, 25(23), 5595.
  • HYDROLYSIS. (n.d.).
  • Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. (2023). ChemistrySelect, 8(42).

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A Spectroscopic Guide to the Synthesis of 5-Fluoroindole-2-carboxylic Acid: A Comparative Analysis with its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, fluorinated indole derivatives stand as privileged scaffolds, integral to the development of novel therapeutic agents. Among these, 5-Fluoroindole-2-carboxylic acid is a crucial building block, utilized in the synthesis of antagonists for the NMDA receptor's glycine site, as well as various antitumor and fungicidal agents.[1][2] The synthetic journey to this valuable compound often involves the transformation of its immediate precursor, 5-fluoroindole. Monitoring this transformation and confirming the identity and purity of the final product necessitates a robust understanding of the spectroscopic signatures of both molecules.

This guide provides an in-depth spectroscopic comparison of this compound and its precursor, 5-fluoroindole. We will explore the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering researchers, scientists, and drug development professionals a clear framework for reaction monitoring and quality control. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and confidence in your results.

The Synthetic Transformation: From Precursor to Product

A common synthetic route to this compound involves the carboxylation of 5-fluoroindole. While various methods exist, a conceptual understanding of this transformation is key to interpreting the spectroscopic data. The addition of a carboxylic acid group at the C2 position of the indole ring fundamentally alters the molecule's electronic and structural properties, changes that are readily observable through spectroscopic analysis.

G Precursor 5-Fluoroindole Reagents Carboxylation Reagents (e.g., Vilsmeier-Haack or Grignard followed by CO2) Precursor->Reagents Reaction Product This compound Reagents->Product Work-up

Caption: A simplified schematic of the synthetic conversion of 5-fluoroindole to this compound.

Spectroscopic Comparison: A Tale of Two Molecules

The following sections will dissect the spectroscopic differences between 5-fluoroindole and this compound, providing a clear rationale for the observed spectral changes.

¹H NMR Spectroscopy: The Emergence of the Carboxylic Acid Proton

The most telling change in the ¹H NMR spectrum upon conversion of 5-fluoroindole to this compound is the appearance of a new, downfield signal corresponding to the carboxylic acid proton (-COOH). This proton is highly deshielded and typically appears as a broad singlet at δ 12-13 ppm. Another key indicator is the disappearance of the proton signal at the C2 position of the 5-fluoroindole precursor.

Compound Key ¹H NMR Signals (DMSO-d₆, 400 MHz)
5-Fluoroindole δ ~11.2 (s, 1H, NH), ~7.3-7.5 (m, 2H, Ar-H), ~6.9-7.1 (m, 2H, Ar-H), ~6.4 (t, 1H, H3)
This compound δ ~13.1 (br s, 1H, COOH), ~11.93 (s, 1H, NH), 7.48 (dd, 1H, H4), 7.44 (dd, 1H, H7), 7.14 (s, 1H, H3), 7.12 (td, 1H, H6)[3]
¹³C NMR Spectroscopy: The Carbonyl Signature

The introduction of the carboxylic acid group brings about a significant change in the ¹³C NMR spectrum. A new signal corresponding to the carbonyl carbon (-COOH) appears in the highly deshielded region of the spectrum, typically between 160-180 ppm.[4] Concurrently, the signal for the C2 carbon of the indole ring shifts downfield due to the electron-withdrawing effect of the attached carboxylic acid group.

Compound Key ¹³C NMR Signals (DMSO-d₆)
5-Fluoroindole C2: ~125 ppm, Aromatic Carbons: ~102-136 ppm
This compound COOH: ~163 ppm, C2: ~138 ppm, Aromatic Carbons: ~105-159 ppm[5]
¹⁹F NMR Spectroscopy: A Probe of the Electronic Environment

While the fluorine atom is not directly involved in the carboxylation reaction, its chemical shift in the ¹⁹F NMR spectrum can be subtly influenced by the change in the electronic environment of the indole ring. This can serve as a secondary confirmation of the reaction's success. For 5-fluoroindole, a representative ¹⁹F NMR chemical shift is approximately -100.22 ppm (in CDCl₃).

Infrared (IR) Spectroscopy: Vibrational Evidence of Functional Group Transformation

IR spectroscopy provides definitive evidence for the introduction of the carboxylic acid functionality. The IR spectrum of this compound is characterized by two prominent new absorption bands that are absent in the spectrum of 5-fluoroindole.

  • O-H Stretch: A very broad absorption band appears in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer.[6]

  • C=O Stretch: A strong, sharp absorption band is observed between 1680-1710 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid group.[7]

The spectrum of 5-fluoroindole, in contrast, is dominated by the N-H stretching vibration (around 3400 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic ring.[8]

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides a direct measurement of the molecular weight of the product, confirming the addition of a carboxyl group.

  • 5-Fluoroindole (C₈H₆FN): Molecular Weight = 135.14 g/mol [8]

  • This compound (C₉H₆FNO₂): Molecular Weight = 179.15 g/mol [9]

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 179.[10] A common fragmentation pattern is the loss of a carboxyl group (-COOH), resulting in a significant peak at m/z = 134.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR Spectroscopy (ATR) cluster_3 Mass Spectrometry (ESI) A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B G Place a small amount of solid sample on the ATR crystal A->G J Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) A->J C Transfer to NMR tube B->C D Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher spectrometer C->D E Process data (Fourier transform, phase correction, baseline correction) D->E F Analyze spectra and assign peaks E->F H Acquire spectrum (typically 16-32 scans at 4 cm-1 resolution) G->H I Identify characteristic absorption bands H->I K Infuse the sample into the ESI source J->K L Acquire the mass spectrum in positive or negative ion mode K->L M Identify the molecular ion peak and key fragments L->M

Caption: A general workflow for the spectroscopic analysis of this compound and its precursors.

Detailed Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts for all signals in both the ¹H and ¹³C spectra.

Detailed Protocol for ATR-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal is clean and run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

  • Analysis: Identify the key functional group frequencies and compare them to known values.

Detailed Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Set the mass spectrometer to the appropriate mode (positive or negative ion) and optimize the source parameters.

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic comparison of this compound and its precursor, 5-fluoroindole, reveals a clear and predictable set of changes that directly correlate with the synthetic transformation. The appearance of the carboxylic acid proton and carbonyl carbon signals in the NMR spectra, the characteristic broad O-H and sharp C=O stretching bands in the IR spectrum, and the expected increase in molecular weight observed by mass spectrometry collectively provide unequivocal evidence for the successful synthesis of the target molecule. By employing the robust analytical protocols outlined in this guide, researchers can confidently monitor their reactions, verify the structure of their products, and ensure the high quality of this important synthetic building block.

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A Comparative Guide to Purity Assessment of Synthesized 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility for the final active pharmaceutical ingredient (API). 5-Fluoroindole-2-carboxylic acid, a pivotal building block for various therapeutic agents, demands a rigorous and multi-faceted approach to purity assessment. The presence of even trace impurities—be they residual starting materials, by-products, or degradation products—can significantly impact downstream reactions and the toxicological profile of the final drug product.

This guide provides an in-depth comparison of essential analytical techniques for characterizing the purity of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and advocate for an orthogonal approach—using multiple, independent analytical methods—to construct a comprehensive and reliable purity profile.[1][2] This strategy is not only a hallmark of good science but is also encouraged by regulatory bodies like the FDA and EMA to ensure robust and unbiased results.[1]

The Imperative of Orthogonal Analysis

Relying on a single analytical technique can create blind spots, where certain impurities may go undetected. Orthogonal methods, which rely on different physicochemical principles of separation and detection, provide a more complete picture.[3][4] For a molecule like this compound, a comprehensive assessment strategy involves a primary chromatographic technique for quantification of relative purity, followed by confirmatory spectroscopic and mass-based methods for structural verification and impurity identification.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules like this compound.[5][6] Specifically, reversed-phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate polarity.

The "Why": Causality in Method Design

  • Stationary Phase: A C18 (octadecylsilyl) column is selected because its nonpolar surface effectively retains the indole ring structure through hydrophobic interactions, allowing for excellent separation from more polar or less retained impurities.[7][8]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for indole derivatives.[9] The addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical. This compound is acidic; at a low pH, its carboxylic acid group is protonated (COOH), suppressing its ionization.[10] This un-ionized form interacts more consistently with the C18 stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility.[10]

  • Detection: A UV-Vis detector set to approximately 280 nm is ideal.[11] The indole ring system contains a strong chromophore that absorbs UV light efficiently at this wavelength, providing high sensitivity for both the main compound and related impurities.

Comparative Analysis: HPLC vs. UPLC

For laboratories requiring higher throughput and resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3–5 µm< 2 µm
Typical Run Time 15–30 minutes2–10 minutes
Resolution GoodExcellent, sharper peaks
System Pressure 1000–4000 psi6000–15000 psi
Solvent Consumption HigherSignificantly Lower
Experimental Protocol: HPLC Purity Determination
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 280 nm.[11]

  • Injection Volume: 10 µL.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[12]

  • Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all integrated peaks, as per regulatory guidelines like ICH Q3A(R2) which stipulate reporting and identification thresholds for impurities.[13][14][15]

Confirmatory & Identification Techniques

While HPLC provides a quantitative measure of purity, it does not confirm the identity of the main peak or the structures of impurities. For this, spectroscopic and mass spectrometric methods are indispensable.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Role: LC-MS is a powerful hyphenated technique that confirms the molecular weight of the peak eluting from the HPLC and provides the molecular weights of co-eluting impurities. For halogenated compounds like this compound, MS is particularly useful for confirming the presence of the fluorine atom through its characteristic isotopic pattern, although fluorine itself is monoisotopic.[16][17]

The "Why": Causality in Method Design

  • Ionization: Electrospray Ionization (ESI) is the preferred method. In negative ion mode (ESI-), the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, providing a clear signal for the molecular weight.

  • Workflow: The same HPLC method described above can be directly coupled to a mass spectrometer. The TFA in the mobile phase can sometimes suppress ionization; using formic acid as a modifier is often a better choice for LC-MS applications.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Role: NMR is the gold standard for unambiguous structure elucidation.[18][19] It provides detailed information about the chemical environment of each atom in the molecule, confirming the structure of the main component and helping to identify impurities.

The "Why": Causality in Method Design

  • ¹H NMR: This is the most common NMR experiment. It confirms the presence and connectivity of protons in the indole ring and can quickly reveal organic impurities, even at low levels.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique.[20][21] It provides a clean spectrum with a distinct signal for the fluorine atom, making it an excellent tool for identifying fluoro-isomeric impurities.

  • ¹³C NMR: While less sensitive, this experiment confirms the carbon backbone of the molecule.

  • Quantitative NMR (qNMR): This advanced technique provides an absolute purity value without the need for a specific reference standard of the analyte.[22][23][24][25] By adding a known amount of a certified internal standard to the sample, the purity of the target compound can be calculated directly from the integral ratios of their respective signals.[22][23] This offers a powerful orthogonal confirmation of the purity value obtained by HPLC.[23]

Comparative Analysis: Relative vs. Absolute Purity
MethodPrincipleOutputAdvantagesLimitations
HPLC (Area %) Chromatographic separation and UV detectionRelative Purity (%)High sensitivity, excellent for separating impurities.Assumes all compounds have the same response factor at the detection wavelength.
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute Purity (% w/w)Primary ratio method, no reference standard of the analyte needed, highly accurate.[25]Lower sensitivity than HPLC, requires a certified internal standard, higher instrumentation cost.
Experimental Protocol: ¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).[12]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Confirm the structure by analyzing the chemical shifts, integration values, and coupling patterns (J-coupling), which should match the expected structure of this compound.[26] Impurity signals can be identified and, if a standard is available, quantified.

Specialized Impurity Analysis: Residual Solvents

Role: Residual solvents are process-related impurities that must be controlled within strict limits defined by guidelines such as ICH Q3C.[27][28] Gas Chromatography (GC), particularly with a headspace autosampler, is the standard technique for this analysis.[29][30]

The "Why": Causality in Method Design

  • Headspace GC: This technique is ideal because it analyzes the volatile solvents present in the vapor phase above the sample, without injecting the non-volatile API into the GC system, which could contaminate it.[28][29] The sample is dissolved in a high-boiling solvent (like DMSO or DMF), sealed in a vial, and heated. Volatile residual solvents partition into the headspace and are then injected into the GC.[28]

  • Detector: A Flame Ionization Detector (FID) is used for its excellent sensitivity to a wide range of organic solvents.[31]

A Holistic Purity Assessment Workflow

A robust, self-validating system for purity assessment integrates these orthogonal techniques into a logical workflow. Each step provides data that confirms or complements the others, leading to a high degree of confidence in the final purity assignment.

PurityWorkflow cluster_0 Initial Analysis cluster_1 Identification & Confirmation cluster_2 Specialized & Absolute Analysis Synthesized Synthesized Batch (this compound) HPLC HPLC-UV Analysis (Relative Purity & Impurity Profile) Synthesized->HPLC Primary Screen GC Headspace GC-FID (Residual Solvents) Synthesized->GC LCMS LC-MS Analysis (MW Confirmation) HPLC->LCMS Impurity > 0.10%? (ICH Q3A) NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Structural Confirmation) HPLC->NMR Report Comprehensive Purity Report LCMS->Report qNMR qNMR Analysis (Absolute Purity) NMR->qNMR Orthogonal Check GC->Report qNMR->Report

Caption: Integrated workflow for purity assessment.

Conclusion

Assessing the purity of this compound is a multi-step, multi-technique process that is fundamental to ensuring the quality and safety of pharmaceutical products. A primary HPLC method provides the foundation for quantification, but it must be supported by orthogonal techniques. LC-MS confirms molecular weight, NMR provides unequivocal structural proof, and headspace GC ensures residual solvents are within safe limits. For the highest level of metrological certainty, qNMR offers an absolute purity value that can validate the relative purity determined by chromatography. By adopting this comprehensive, evidence-based approach, researchers and drug developers can proceed with confidence, knowing their material meets the stringent purity requirements of the pharmaceutical industry.

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A Researcher's Guide to Benchmarking the Performance of 5-Fluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Fluoroindole-2-carboxylic acid derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the diverse biological activities of these compounds, supported by experimental data and protocols, to benchmark their performance across different therapeutic targets.

Introduction: The Versatility of a Privileged Scaffold

This compound has emerged as a cornerstone in medicinal chemistry, prized as a versatile building block for synthesizing a wide array of bioactive molecules.[1][2] Its unique indole scaffold, combined with a strategically placed fluorine atom and a reactive carboxylic acid group, provides a rich platform for molecular design.[1] Derivatives stemming from this core structure have demonstrated a broad spectrum of pharmacological actions, including potent anticancer, antidiabetic, antimicrobial, and enzyme-inhibiting properties.[3][4][5][6][7][8] This guide aims to dissect and compare the performance of these derivatives, providing the scientific community with objective, data-driven insights.

While the parent compound, this compound, is recognized as an antagonist of the NMDA receptor at its glycine site[4][6], its true potential is unlocked through chemical derivatization. By modifying the core structure, researchers have successfully engineered compounds that interact with a diverse range of biological targets, transforming a single molecule into a library of potential therapeutics.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 New Biological Targets A This compound B Amidation A->B C Esterification A->C D Ring Condensation (e.g., to Oxindole) A->D E Side-chain Elaboration A->E F VEGFR2 Kinase (Anticancer) B->F G α-Glucosidase (Antidiabetic) B->G H HIV-1 Integrase (Antiviral) B->H I Factor Xa (Anticoagulant) B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I

Caption: Derivatization of the core scaffold leads to new biological activities.

Performance Benchmark 1: Anticancer Activity

A significant area of investigation for this class of compounds has been in oncology. Notably, derivatives of the related 5-fluoro-2-oxindole structure have been designed as analogues of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3]

One study detailed the synthesis of twelve novel thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives and evaluated their anticancer activity against the NCI-60 panel of human cancer cell lines.[3] Among these, compound 3g displayed remarkable and broad-spectrum antitumor activity, with a growth inhibition (GI) of over 70% against eight different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, breast, ovary, kidney, and central nervous system.[3] The highest activity was observed against breast cancer (T-47D, GI=96.17%) and lung cancer (HOP-92, GI=95.95%).[3] Molecular docking studies suggest that the anticancer mechanism of compound 3g may involve the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

Comparative Anticancer Activity Data
CompoundTarget Cell LineGI₅₀ (µM)Reference
Compound 2 NCI-60 (average)0.77 - 1.48[3]
Compound 3g T-47D (Breast)< 1 (GI=96.17%)[3]
Compound 3g HOP-92 (Lung)< 1 (GI=95.95%)[3]
Sunitinib (Reference Drug)Varies by cell line[3]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The causality behind this protocol choice lies in its established, high-throughput nature, allowing for the simultaneous assessment of a compound's activity against a broad and diverse panel of human cancers. This provides a robust initial profile of a derivative's potential spectrum of efficacy.

  • Cell Preparation: 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

  • Compound Addition: After a 24-hour incubation period, the test derivative (e.g., Compound 3g) is added at five different 10-fold dilutions ranging from 10⁻⁴ to 10⁻⁸ M.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: The assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is fixed, and then stained with Sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The measured effect is the growth inhibition (GI₅₀), which is the drug concentration resulting in a 50% reduction in the net protein increase compared to control cells.

Performance Benchmark 2: α-Glucosidase Inhibition (Antidiabetic Potential)

Another promising therapeutic avenue for these derivatives is in the management of diabetes. A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion.[7][9][10] Effective inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

In these studies, several compounds demonstrated significantly higher potency than acarbose, a clinically used α-glucosidase inhibitor.[9][10] Specifically, compounds 3d , 3f , and 3i were identified as the most potent inhibitors.[9][10] Compound 3f exhibited the best inhibitory activity with an IC₅₀ value of 35.83 ± 0.98 μM, making it approximately 15 times more potent than acarbose (IC₅₀ = 569.43 ± 43.72 μM).[9][10]

Further kinetic analysis was performed to elucidate the mechanism of inhibition. This is a critical step to ensure the interaction is specific and to understand how the derivative binds to the enzyme. The results showed that these potent compounds inhibit α-glucosidase in a reversible and mixed-competitive manner, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[7][10][11]

Comparative α-Glucosidase Inhibition Data
CompoundIC₅₀ (µM)Inhibition TypeKᵢ (µM)Kᵢₛ (µM)Reference
Compound 3d 49.89 ± 1.16Mixed14.96453.85[9]
Compound 3f 35.83 ± 0.98Mixed33.8558.31[9]
Compound 3i 56.87 ± 0.42Mixed22.7224.74[9]
Acarbose 569.43 ± 43.72Competitive--[9][10]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is chosen for its direct measurement of enzyme inhibition, providing clear, quantifiable data (IC₅₀) that is the industry standard for comparing inhibitor potency.

Caption: Workflow for the α-glucosidase inhibition assay.

  • Enzyme and Substrate Preparation: An α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is also prepared in this buffer.

  • Reaction Mixture: In a 96-well plate, the test derivative solution is pre-incubated with the α-glucosidase solution at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Incubation: The reaction is started by adding the p-NPG substrate to the mixture, followed by another incubation period at 37°C.

  • Termination and Measurement: The reaction is stopped by adding a sodium carbonate solution. The amount of p-nitrophenol produced (a yellow product) is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the inhibition percentage against various concentrations of the derivative.

Performance Benchmark 3: Other Notable Biological Activities

The versatility of the this compound scaffold extends to several other therapeutic areas, underscoring its status as a privileged structure in drug discovery.

  • Antiviral Agents: Derivatives have been developed as novel and potent inhibitors of the HIV-1 integrase enzyme, a critical component in the viral life cycle.[12][13] Optimization of an initial hit compound led to derivatives with significantly increased inhibitory effects, demonstrating the scaffold's suitability for targeting this viral enzyme.[12]

  • Enzyme Inhibitors: Beyond α-glucosidase, these derivatives have been used to create inhibitors for other medically relevant enzymes, such as Factor Xa (an anticoagulant target) and COX-2 (an anti-inflammatory target).[2][4][6]

  • Antimicrobial Agents: The core structure has also served as a precursor for the synthesis of new antibacterial and fungicidal agents, addressing the critical need for new treatments against infectious diseases.[2][4][6][8]

Structure-Activity Relationship (SAR) Insights

Analysis across these different benchmarks reveals key relationships between chemical structure and biological function. The choice of which functional groups to add and where to place them on the indole ring is paramount to achieving high potency and selectivity.

G cluster_anticancer Anticancer (VEGFR2) cluster_antidiabetic Antidiabetic (α-glucosidase) cluster_antiviral Antiviral (HIV-1 Integrase) A This compound Core B Addition of Thiazole-containing side chains A->B Leads to high potency C Conversion to 5-fluoro-2-oxindole A->C E Addition of long branches at C3 of indole ring A->E Improves interaction with hydrophobic cavity F Introduction of halogenated benzene ring at C6 A->F Enhances binding via π–π stacking D Specific substitutions on the oxindole ring (e.g., at C3) C->D Critical for high potency

Caption: Key structure-activity relationships for different therapeutic targets.

  • For Anticancer Activity: The incorporation of specific heterocyclic rings, such as thiazole, appears crucial for achieving potent VEGFR2 inhibition.[3]

  • For α-Glucosidase Inhibition: The conversion of the indole to an oxindole scaffold is a key first step. Subsequent substitutions on this new ring system are critical for enhancing potency, far exceeding that of the parent compound.[9][10]

  • For HIV-1 Integrase Inhibition: Introducing a long branch at the C3 position of the indole core improves interaction with a hydrophobic cavity near the enzyme's active site, while adding a halogenated benzene ring at C6 can enhance binding through π–π stacking interactions with viral DNA.[12][13]

Conclusion

The this compound scaffold is unequivocally a privileged platform in modern drug discovery. Through rational chemical modification, its derivatives have been shown to exhibit potent and specific activities against a wide range of therapeutic targets. The comparative data presented herein highlight the remarkable potential within this chemical class, particularly in the development of next-generation anticancer and antidiabetic agents. The success of these derivatives is a testament to the power of medicinal chemistry, where targeted modifications to a core structure can unlock a multitude of biological functions. Continued exploration and optimization of this versatile scaffold are highly warranted and promise to yield novel and effective clinical candidates.

References

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2023). National Institutes of Health (NIH).
  • Compound: this compound (CHEMBL23507). (n.d.). ChEMBL.
  • Structure of this compound 10. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). ResearchGate.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). National Institutes of Health (NIH).
  • The Role of this compound in Modern Drug Discovery. (n.d.). Angene.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). PubMed.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate.
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). National Institutes of Health (NIH).
  • This compound | C9H6FNO2. (n.d.). PubChem.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). Royal Society of Chemistry.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). National Institutes of Health (NIH).

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Unraveling the Molecular Tactics of 5-Fluoroindole-2-carboxylic Acid: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuroscience and drug discovery, the precise modulation of synaptic transmission is a paramount objective. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, presents a critical target for therapeutic intervention in a host of neurological disorders. This guide provides an in-depth analysis of 5-Fluoroindole-2-carboxylic acid, a notable antagonist of the NMDA receptor. By comparing its molecular interactions and functional consequences with other well-characterized antagonists, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by experimental data and detailed protocols.

The NMDA Receptor Glycine Site: A Co-agonist's Crucial Role

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of two distinct agonists for its activation: glutamate and a co-agonist, typically glycine or D-serine. While glutamate binds to the GluN2 subunit, the co-agonist binds to the GluN1 subunit. This dual requirement makes the glycine binding site an attractive target for finely tuning NMDA receptor activity. Antagonists that competitively block this site can effectively prevent receptor activation, thereby mitigating the downstream effects of excessive glutamatergic signaling, a hallmark of numerous neuropathological conditions. This compound has been identified as a competitive antagonist that acts specifically at this glycine co-agonist site.[1][2]

Comparative Analysis of Glycine Site Antagonists

To fully appreciate the pharmacological profile of this compound, it is essential to compare its performance with other established antagonists targeting the same site. Here, we present a comparative analysis with two well-characterized compounds: L-701,324 and ACEA-1021.

CompoundChemical StructureTargetBinding Affinity (Ki or IC50)Functional Antagonism (Kb or IC50)Key Features
This compound 5-fluoro-1H-indole-2-carboxylic acidNMDA Receptor Glycine SiteData not readily available in primary literatureCompetitive antagonist of glycine-induced potentiation[3]Indole-2-carboxylic acid scaffold; raises convulsive threshold[2]
L-701,324 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinoloneNMDA Receptor Glycine SiteIC50 = 2 nM (rat brain membranes)High-affinity, full antagonistOrally active with a long duration of action
ACEA-1021 5-nitro-6,7-dichloro-2,3-quinoxalinedioneNMDA Receptor Glycine SiteKb = 5-8 nM (neuronal/oocyte assays)IC50 = 29 nM (NR1A/2A), 300 nM (NR1A/2B)Subtype-selectivity dependent on the GluN2 subunit

Table 1: Comparative Performance of Glycine Site NMDA Receptor Antagonists. This table summarizes the key characteristics of this compound and two other prominent glycine site antagonists. While specific binding affinity data for this compound is not as widely reported, its functional antagonism is well-established.

Delving Deeper: Alternative and Derivative Mechanisms

While the primary mechanism of this compound is its action at the NMDA receptor, it is also utilized as a versatile building block in medicinal chemistry.[2] This has led to the synthesis of derivatives with distinct biological activities. For instance, derivatives of the related compound, 5-fluoro-2-oxindole, have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. It is crucial for researchers to recognize that these activities are attributed to derivatives and not necessarily to the parent compound itself.

Furthermore, some indole-based compounds have been investigated for their antiviral properties. However, robust evidence directly linking this compound to significant antiviral activity is currently limited in publicly available scientific literature. Therefore, its primary and confirmed mechanism of action remains as a glycine site NMDA receptor antagonist.

Experimental Validation of the Mechanism of Action

To rigorously confirm the mechanism of action of this compound and its alternatives, a combination of binding and functional assays is indispensable. Below, we provide detailed, step-by-step methodologies for two key experiments.

Experimental Protocol 1: Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glycine binding site on the NMDA receptor.

Materials:

  • Rat cortical brain membranes

  • Radioligand: [³H]glycine or a high-affinity antagonist radioligand like [³H]MDL 105,519

  • Test compound: this compound or other antagonists

  • Non-specific binding control: A high concentration of a known glycine site ligand (e.g., glycine or D-serine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of radioligand at a fixed concentration (typically near its Kd)

    • 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

    • 50 µL of the prepared brain membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Radioligand, Compound, Membranes) prep->setup incubate Incubation (Reach Equilibrium) setup->incubate filter Filtration & Washing (Separate Bound/Unbound) incubate->filter quantify Scintillation Counting (Measure Radioactivity) filter->quantify analyze Data Analysis (Calculate Ki) quantify->analyze

Caption: Workflow for a radioligand binding assay.

Experimental Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of NMDA receptor antagonists by measuring their effect on NMDA-mediated currents in neurons.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • External solution (aCSF) containing NMDA and glycine

  • Internal solution for the micropipette

  • Test compound: this compound or other antagonists

  • Pharmacological agents to block other channels (e.g., TTX for sodium channels, bicuculline for GABA-A receptors)

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber of the patch-clamp rig, continuously perfused with external solution.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-6 MΩ and fill it with the internal solution.

  • Obtaining a Seal: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV). Apply the external solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.

  • Antagonist Application: After establishing a stable baseline of NMDA-evoked currents, perfuse the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the changes in the amplitude of the NMDA-evoked currents in the presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

G cluster_pathway NMDA Receptor Signaling and Antagonism cluster_receptor NMDA Receptor cluster_activation Activation Pathway Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Glycine Glycine / D-Serine GluN1 GluN1 Subunit Glycine->GluN1 Antagonist This compound (Antagonist) Antagonist->GluN1 Competitive Binding Blocked Channel Remains Closed Antagonist->Blocked Prevents Opening IonChannel Ion Channel (Closed) IonChannelOpen Ion Channel (Open) GluN2->IonChannelOpen Glutamate Binding GluN1->IonChannelOpen Co-agonist Binding Ca_Influx Ca²⁺ Influx IonChannelOpen->Ca_Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling

Caption: NMDA receptor activation and antagonism.

Conclusion

This compound serves as a valuable research tool for investigating the role of the NMDA receptor glycine site in health and disease. Its mechanism as a competitive antagonist at this site is well-established, offering a means to selectively dampen NMDA receptor activity. While it may not possess the high affinity of some other quinolone or quinoxaline-based antagonists, its indole scaffold provides a unique chemical entity for structure-activity relationship studies. For researchers aiming to modulate NMDA receptor function, a thorough understanding of the comparative pharmacology of different glycine site antagonists is crucial for selecting the most appropriate tool for their specific experimental needs. The protocols provided herein offer a robust framework for the continued exploration and confirmation of the mechanisms of these important neuromodulatory compounds.

References

  • PubChem. (n.d.). This compound.
  • Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). Non-competitive antagonists of N-methyl-D-aspartate receptors. Trends in Neurosciences, 10(7), 294-298.
  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.
  • Mayer, M. L., Vyklicky, L., Jr, & Sernagor, E. (1989). A new quinoxalinedione, ACEA-1021, is a potent and selective antagonist of the glycine site on NMDA receptors. European Journal of Pharmacology, 164(2-3), 363-367.
  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Glycine site antagonists of the N-methyl-D-aspartate receptor: a review of their preclinical and clinical pharmacology. Drugs of the Future, 23(7), 739-762.
  • Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers.
  • Current Protocols in Pharmacology. (2001). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Wiley Online Library.
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  • PubChem. (n.d.). This compound.
  • SpringerMedizin. (1995). Effect of this compound (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs.
  • Science. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoroindole-2-carboxylic acid is foundational to scientific progress. This compound, a key intermediate in organic synthesis and an antagonist at the glycine site of the NMDA receptor complex, demands meticulous handling not only during its use but, critically, through to its final disposal.[1][2] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that dictate these procedures, ensuring that every action is understood and validated by scientific reasoning.

Core Hazard Profile and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is essential. This compound is classified with specific risks that directly inform handling and disposal requirements.

Key Hazards: According to its Safety Data Sheet (SDS), this compound is a known irritant.[3] The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[3][4][5][6]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4][5]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) and engineering controls at all times, including during waste handling and disposal.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[3][4]
Eye Irritation 2 H319: Causes serious eye irritation[3][4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][4][5] |

The most critical property influencing its disposal is its chemical structure: it is a halogenated organic compound due to the presence of a fluorine atom.[7][8] This classification is the primary determinant for its waste stream segregation.

Pre-Disposal Procedures: Engineering Controls and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation at the point of generation.

Engineering Controls and Personal Protective Equipment (PPE)
  • Fume Hood: All handling of this compound, including weighing, transfers, and adding waste to its designated container, must be conducted within a properly functioning chemical fume hood.[7][9] This minimizes the risk of inhaling dust particles.

  • Personal Protective Equipment (PPE): A non-negotiable requirement for handling this chemical in any form.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7][9]

    • Hand Protection: Chemically resistant nitrile gloves must be worn to prevent skin contact.[7][9]

    • Body Protection: A lab coat must be worn to protect skin and clothing.[7][9]

The Critical Importance of Waste Segregation

The single most important step in this process is segregation. This compound must never be mixed with non-halogenated waste.

  • Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds and prevent the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[8] Mixing this waste with non-halogenated solvents complicates and significantly increases the cost of disposal for the entire container.[10]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [7][8][9] This is the only appropriate receptacle for this compound and materials contaminated with it.

Step-by-Step Disposal Protocol

Follow this systematic protocol for the collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

Collect all waste streams containing this compound in a designated container. This includes:

  • Unused or surplus solid compound.

  • Solutions containing the compound.

  • Contaminated materials such as weighing paper, gloves, pipette tips, and absorbent pads used for spill cleanup.[10]

The waste container must be:

  • Compatible: Use a chemically resistant container (e.g., high-density polyethylene) that will not react with the waste.

  • Sealable: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[10][11] Keep the container closed at all times except when actively adding waste.[10][11]

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[10] The label must include:

  • The full chemical name: "this compound" (no abbreviations or formulas).

  • The words "Hazardous Waste."

  • A clear indication of the hazards (e.g., "Irritant").

  • The accumulation start date.

  • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

Step 3: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The storage location must:

  • Be in a well-ventilated area.[10]

  • Be within secondary containment to control any potential leaks.

  • Be segregated from incompatible materials, particularly strong oxidizing agents.[6][12]

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [7][9][13] This is a direct violation of environmental regulations and poses a significant hazard.

When the container is full or has been stored for the maximum allowable time per institutional policy, arrange for its removal.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3] Follow their specific procedures for waste handover.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of any waste stream generated that involves this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Handling cluster_2 Final Disposition Start Waste Generated Containing This compound Question What is the waste form? Start->Question NoDrain DO NOT Dispose Down Drain Solid Pure Solid / Residue Question->Solid Solid Solution Solution in Organic Solvent Question->Solution Liquid Contaminated Contaminated Materials (Gloves, Paper, Glassware) Question->Contaminated Solid Material Collect Collect in Designated 'HALOGENATED ORGANIC WASTE' Container Solid->Collect Solution->Collect Contaminated->Collect Label Securely Seal and Label Container with 'Hazardous Waste' Tag Collect->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill: For a small spill, contain the leak and clean it up using an inert absorbent material (e.g., vermiculite or sand).[10] Place all contaminated absorbent and cleaning materials into a sealed bag or container, label it as hazardous waste, and dispose of it in the halogenated organic waste stream.[10] For large spills, evacuate the area and contact your institution's emergency response team.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention if irritation occurs or persists.[3][6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][12] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6]

By adhering to this scientifically grounded disposal framework, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • This compound - SAFETY D
  • Safe Handing & Disposal of Organic Substances. Science Ready. Link
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Link
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  • This compound | C9H6FNO2.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
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  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Link
  • 5-Fluoroindole - SAFETY DATA SHEET.
  • SAFETY D
  • SAFETY DATA SHEET - this compound. Fisher Scientific. Link
  • This compound | 399-76-8. ChemicalBook. Link
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  • This compound 99%. Sigma-Aldrich. Link
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  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Link
  • Laboratory Waste Guide 2025.
  • This compound SDS, 399-76-8 Safety D

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 5-Fluoroindole-2-carboxylic acid, a versatile reagent in chemical synthesis, requires a comprehensive understanding of its hazard profile to implement appropriate safety measures.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure is underpinned by robust, scientifically-grounded protocols.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound (CAS No. 399-76-8) is a solid, typically a powder, that presents specific, well-documented hazards.[2][3] Understanding these risks is the critical first step in our safety workflow, as it dictates the level and type of protection required.

According to globally harmonized system (GHS) classifications, this chemical is known to:

  • Cause serious eye irritation (H319) [3][4][5]

  • Cause skin irritation (H315) [3][4][5]

  • May cause respiratory irritation (H335) [3][5]

These classifications are the primary drivers for our PPE selection. The powdered form of the solid increases the risk of airborne dust, making inhalation and eye contact particular points of concern during handling, weighing, and transfer operations.

Engineering Controls: Your Primary Shield

Before any discussion of PPE, we must emphasize the foundational role of engineering controls. PPE is the last line of defense. The primary methods for exposure control should always be engineered solutions.

  • Ventilation: Always handle this compound in a well-ventilated area.[6] For any procedure that could generate dust, such as weighing or scraping, a certified chemical fume hood or a local exhaust ventilation system is mandatory.[4]

  • Safety Infrastructure: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] This is a non-negotiable requirement for mitigating accidental exposures.

Core PPE Requirements for Routine Handling

The following PPE is required for standard laboratory operations involving this compound.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Serious Eye Irritation Safety goggles with side shields (compliant with EN 166 or ANSI Z87.1 standards).[3][6]Protects against airborne powder and accidental splashes during dissolution or transfer. Standard safety glasses may not provide adequate protection from dust.
Skin Irritation Chemical-resistant gloves (e.g., Nitrile) and a full-length laboratory coat.[4][7]Prevents direct contact with the skin. Gloves must be inspected for integrity before each use.[6]
Respiratory Irritation Not typically required for small-scale use inside a fume hood. For weighing outside a hood or for large quantities, a dust mask (e.g., N95) is recommended.Mitigates the inhalation of fine powder, which can irritate the respiratory system.[3][5]

Procedural Discipline: A Step-by-Step PPE Workflow

The following protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

Objective: To safely weigh 100 mg of this compound powder and prepare a stock solution.

Workflow Diagram: PPE & Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Assemble All Materials A->B C Don Lab Coat & Goggles B->C D Inspect & Don Nitrile Gloves C->D E Carefully Weigh Solid Compound D->E Begin Work F Transfer Solid to Vessel E->F G Add Solvent & Cap Vessel F->G H Clean Spatula & Weigh Boat G->H I Dispose of Waste in Labeled Container H->I Complete Handling J Wipe Down Work Surface I->J K Doff Gloves Using Proper Technique J->K L Wash Hands Thoroughly K->L

Caption: Workflow for PPE use and safe handling of this compound.

Methodology:

  • Preparation:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood to minimize traffic.

    • Don a clean, full-length laboratory coat.

    • Put on safety goggles, ensuring a snug fit.[3]

    • Inspect a pair of nitrile gloves for any tears or defects before wearing them.[6]

  • Handling (Inside Fume Hood):

    • Carefully open the container of this compound. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Once the desired weight is achieved, carefully transfer the powder into the destination vessel.

    • Add the solvent to the vessel and securely cap it.

    • Decontaminate the spatula and dispose of the weigh boat in a designated solid waste container.

  • Decontamination and Doffing:

    • Wipe down the work surface within the fume hood.

    • Properly dispose of all contaminated materials, including weigh boats and wipes, into a clearly labeled hazardous waste container in accordance with institutional and local regulations.[3][4]

    • With your lab coat and goggles still on, remove your gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them in the designated waste stream.

    • Remove your goggles and lab coat.

    • Immediately wash your hands thoroughly with soap and water.[2][4]

Emergency Operations and Disposal Plan

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing your full PPE (lab coat, goggles, gloves, and add a dust mask), gently cover the spill with an inert absorbent material. Sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for disposal.[2][6]

Disposal: All waste, including contaminated PPE and excess chemical, must be disposed of as hazardous waste.[8] Do not empty into drains.[5][8] Ensure waste containers are clearly labeled and handled by trained personnel according to local, state, and federal regulations.[3][6]

References

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  • This compound - SAFETY DATA SHEET. (2025-11-05). TCI EUROPE N.V..
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  • This compound 99%.Sigma-Aldrich.
  • This compound SDS, 399-76-8 Safety D
  • This compound.GoldBio.
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  • 5 - SAFETY DATA SHEET. (2025-12-19). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025-08-22). Cayman Chemical.
  • MSDS - Safety D

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×

Retrosynthesis Analysis

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Strategy Settings

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Reactant of Route 1
Reactant of Route 1
5-Fluoroindole-2-carboxylic acid
Reactant of Route 2
5-Fluoroindole-2-carboxylic acid

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